CXCL8 (54-72)
説明
BenchChem offers high-quality CXCL8 (54-72) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CXCL8 (54-72) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C107H173N33O30 |
|---|---|
分子量 |
2401.7 g/mol |
IUPAC名 |
4-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[(2-acetamido-6-aminohexanoyl)amino]-4-carboxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-[[(2S)-4-amino-1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C107H173N33O30/c1-53(2)46-72(98(163)128-64(29-17-20-42-109)91(156)126-66(31-22-44-119-106(115)116)89(154)122-57(9)88(153)124-69(34-38-81(146)147)95(160)136-76(50-80(113)145)101(166)137-77(52-141)87(114)152)132-99(164)73(47-59-24-12-11-13-25-59)133-92(157)65(30-18-21-43-110)125-94(159)71(36-40-83(150)151)131-104(169)85(55(5)6)140-105(170)86(56(7)8)138-97(162)67(32-23-45-120-107(117)118)127-93(158)68(33-37-78(111)143)130-103(168)84(54(3)4)139-102(167)74(48-60-51-121-62-27-15-14-26-61(60)62)134-100(165)75(49-79(112)144)135-96(161)70(35-39-82(148)149)129-90(155)63(123-58(10)142)28-16-19-41-108/h11-15,24-27,51,53-57,63-77,84-86,121,141H,16-23,28-50,52,108-110H2,1-10H3,(H2,111,143)(H2,112,144)(H2,113,145)(H2,114,152)(H,122,154)(H,123,142)(H,124,153)(H,125,159)(H,126,156)(H,127,158)(H,128,163)(H,129,155)(H,130,168)(H,131,169)(H,132,164)(H,133,157)(H,134,165)(H,135,161)(H,136,160)(H,137,166)(H,138,162)(H,139,167)(H,140,170)(H,146,147)(H,148,149)(H,150,151)(H4,115,116,119)(H4,117,118,120)/t57-,63?,64-,65?,66?,67?,68-,69?,70-,71-,72?,73-,74-,75?,76-,77?,84?,85?,86-/m0/s1 |
InChIキー |
SRHYYZCRPIOFEW-ALFRKWSNSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the CXCL8(54-72) Peptide: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the CXCL8(54-72) peptide, a C-terminal fragment of the potent neutrophil chemoattractant, CXCL8 (Interleukin-8). The document elucidates the structure and function of this peptide, with a particular focus on its role in modulating the interaction between full-length CXCL8 and glycosaminoglycans (GAGs). Detailed experimental protocols for the synthesis, purification, and functional characterization of CXCL8(54-72) are provided, along with a summary of key quantitative data. Furthermore, this guide includes visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the peptide's mechanism of action and its potential as a therapeutic agent in inflammatory diseases.
Introduction
Chemokine-mediated recruitment of leukocytes is a fundamental process in the inflammatory response.[1][2] CXCL8, a member of the CXC chemokine family, is a primary chemoattractant for neutrophils, playing a critical role in both acute and chronic inflammation.[1][2] The biological activity of CXCL8 is not solely dependent on its interaction with its cognate G protein-coupled receptors, CXCR1 and CXCR2, on the surface of neutrophils.[3][4] The formation of a chemotactic gradient is also critically regulated by the binding of CXCL8 to glycosaminoglycans (GAGs) on the endothelial surface and in the extracellular matrix.[1][5] This interaction immobilizes the chemokine, creating the stationary gradient necessary to direct neutrophil migration.[5]
The C-terminal region of CXCL8, specifically the α-helix encompassing residues 54-72, has been identified as the primary GAG-binding domain.[1][6] The synthetic peptide corresponding to this sequence, CXCL8(54-72), has emerged as a valuable tool for studying the intricacies of CXCL8-GAG interactions and as a potential therapeutic agent to modulate neutrophil-mediated inflammation.[1][5] This guide will delve into the structural and functional characteristics of the CXCL8(54-72) peptide, providing detailed methodologies for its investigation.
Structure of the CXCL8(54-72) Peptide
The full-length, 72-amino acid CXCL8 protein is characterized by three anti-parallel β-strands and a C-terminal α-helix.[3][7] The CXCL8(54-72) peptide corresponds to this C-terminal α-helical region.[1][3] This region is highly positively charged, which is crucial for its electrostatic interaction with the negatively charged GAGs.[1][2]
The amino acid sequence of the wild-type human CXCL8(54-72) peptide is:
Ac-Lys-Glu-Asn-Trp-Val-Gln-Arg-Val-Val-Glu-Lys-Phe-Leu-Lys-Arg-Ala-Glu-Asn-Ser-NH2 [8][9]
Modifications such as N-terminal acetylation and C-terminal amidation are common in synthetic peptides to improve stability by mimicking the peptide bonds at the ends of a protein sequence.[8]
Function of the CXCL8(54-72) Peptide
The primary function of the CXCL8(54-72) peptide is to interact with GAGs, such as heparin and heparan sulfate.[1][5] By binding to GAGs, the peptide can competitively inhibit the binding of full-length CXCL8, thereby disrupting the formation of the chemotactic gradient.[1] This modulatory role has significant implications for neutrophil recruitment during inflammation.
Key functional aspects of CXCL8(54-72) include:
-
GAG Binding: The peptide directly binds to GAGs, with key positively charged residues like Lysine (K) and Arginine (R) playing a critical role in this interaction.[1]
-
Inhibition of Neutrophil Adhesion and Migration: By interfering with the CXCL8-GAG interaction, the peptide has been shown to reduce neutrophil adhesion to endothelial cells and subsequent transendothelial migration.[1][10]
-
No Direct GPCR Interaction: Studies have demonstrated that the CXCL8(54-72) peptide does not directly bind to or signal through the CXCR1 and CXCR2 receptors, indicating that its mechanism of action is distinct from receptor antagonism.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the biophysical and functional properties of the CXCL8(54-72) peptide and its modified variants.
| Peptide | Sequence | Molecular Weight (Da) | Purity (%) | Yield (%) |
| CXCL8(54-72) (Peptide 1) | Ac-KENWVQRVVEKFLKRAENS-NH2 | 2401.7 | >95 | ~25-40 |
| E70K Mutant (Peptide 2) | Ac-KENWVQRVVEKFLKKRAENS-NH2 | 2401.8 | >95 | ~25-40 |
| Scrambled Peptide (Peptide 3) | Ac-VEKSNKEVNWQRVKFLKAER-NH2 | 2401.7 | >95 | ~25-40 |
Table 1: Physicochemical Properties of Synthetic CXCL8 Peptides. [1][8]
| Ligand | Analyte | Binding Affinity (Kd) | Technique |
| CXCL8 (full-length) | Heparin | ~nM range | Surface Plasmon Resonance (SPR) |
| CXCL8(54-72) (Peptide 1) | Heparin | Detectable at high µM to mM concentrations | Surface Plasmon Resonance (SPR) |
| E70K Mutant (Peptide 2) | Heparin | Lower µM concentrations than Peptide 1 | Surface Plasmon Resonance (SPR) |
Table 2: Binding Affinity of CXCL8 and its C-terminal Peptides to Heparin. [1][11][12]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of CXCL8(54-72)
This protocol describes the manual synthesis of CXCL8(54-72) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[13][14][15]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (95:2.5:2.5 v/v/v)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 equivalents to the resin substitution) and coupling reagents (HBTU/HOBt, 3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the amino acid solution to activate the carboxyl group. c. Add the activated amino acid solution to the resin and shake for 1-2 hours. d. Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Washing: After each deprotection and coupling step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Cleavage and Deprotection: a. Wash the fully assembled peptide-resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: a. Precipitate the crude peptide by adding cold diethyl ether. b. Centrifuge to pellet the peptide and wash with cold ether. c. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF) and analytical RP-HPLC.[1]
Surface Plasmon Resonance (SPR) for GAG Binding Analysis
This protocol outlines the analysis of CXCL8(54-72) binding to heparin, a model GAG, using SPR.[16][17]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Heparin sodium salt
-
Amine coupling kit (EDC, NHS)
-
Ethanolamine-HCl
-
Running buffer (e.g., HBS-EP+)
-
CXCL8(54-72) peptide solutions of varying concentrations
Procedure:
-
Chip Preparation: Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Ligand Immobilization: Immobilize heparin onto the activated sensor surface via amine coupling.
-
Blocking: Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.
-
Analyte Injection: Inject a series of concentrations of the CXCL8(54-72) peptide solution over the heparin-immobilized surface at a constant flow rate.
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the peptide.
-
Regeneration: If necessary, regenerate the sensor surface with a pulse of a high salt solution (e.g., 2 M NaCl) to remove any remaining bound peptide.
-
Data Analysis: Analyze the sensorgrams to determine the association (kon), dissociation (koff), and equilibrium dissociation constant (Kd).
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of neutrophils to migrate towards a chemoattractant.[18][19][20][21]
Materials:
-
Boyden chamber apparatus with microporous membrane (e.g., 3-5 µm pores)
-
Isolated human neutrophils
-
Chemoattractant (e.g., full-length CXCL8)
-
CXCL8(54-72) peptide
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Chamber Assembly: Assemble the Boyden chamber, placing the microporous membrane between the upper and lower wells.
-
Chemoattractant Addition: Add the chemoattractant (CXCL8) to the lower wells. To test the inhibitory effect of CXCL8(54-72), pre-incubate the chemoattractant with the peptide before adding it to the lower wells.
-
Cell Seeding: Add a suspension of isolated neutrophils to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Cell Fixation and Staining: a. Remove the non-migrated cells from the top surface of the membrane. b. Fix and stain the migrated cells on the bottom surface of the membrane.
-
Quantification: Count the number of migrated cells in several high-power fields under a microscope.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in neutrophils upon receptor activation.[22][23][24][25][26]
Materials:
-
Isolated human neutrophils
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
CXCL8 (full-length)
-
CXCL8(54-72) peptide
-
Fluorometer or flow cytometer
Procedure:
-
Cell Loading: Incubate the isolated neutrophils with the calcium indicator dye for 30-60 minutes at 37°C to allow the dye to enter the cells.
-
Washing: Wash the cells to remove any extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension.
-
Stimulation: Add the stimulus (CXCL8). To test for any direct effect of CXCL8(54-72), add the peptide alone. To test for interference with CXCL8 signaling, pre-incubate the cells with the peptide before adding CXCL8.
-
Fluorescence Measurement: Continuously measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: Quantify the peak fluorescence intensity or the area under the curve to determine the magnitude of the calcium response.
Signaling Pathways
The CXCL8(54-72) peptide is not known to directly activate CXCR1/2 signaling. Instead, its mechanism of action is to interfere with the binding of full-length CXCL8 to GAGs, which is a prerequisite for the establishment of a chemotactic gradient and the presentation of CXCL8 to its receptors on neutrophils.[1]
Upon binding of full-length CXCL8 to CXCR1/2, a cascade of intracellular signaling events is initiated, leading to neutrophil activation, chemotaxis, and degranulation.[3][4] This is a G-protein-mediated pathway that results in the activation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of protein kinase C (PKC).[2][3]
Conclusion
The CXCL8(54-72) peptide represents a key tool for dissecting the role of chemokine-GAG interactions in inflammation. Its ability to selectively inhibit the binding of full-length CXCL8 to GAGs without directly affecting GPCR signaling makes it a valuable research probe. Furthermore, the modulation of neutrophil recruitment by this peptide highlights a promising avenue for the development of novel anti-inflammatory therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of CXCL8(54-72) and related molecules in the context of inflammatory diseases.
References
- 1. A C‐terminal CXCL8 peptide based on chemokine–glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases [thno.org]
- 5. The monomer-dimer equilibrium and glycosaminoglycan interactions of chemokine CXCL8 regulate tissue-specific neutrophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of Chemokine-Glycosaminoglycan Interactions Control Neutrophil Migration into the Airspaces of the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A C-terminal CXCL8 peptide based on chemokine-glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The chemokines CXCL8 and CXCL12: molecular and functional properties, role in disease and efforts towards pharmacological intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational design of a peptide capture agent for CXCL8 based on a model of the CXCL8:CXCR1 complex - RSC Advances (RSC Publishing) DOI:10.1039/C4RA13749C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Determination of chemokine-glycosaminoglycan interaction specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Surface Plasmon Resonance Analysis for Quantifying Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. A rapid flow cytometry assay for the assessment of calcium mobilization in human neutrophils in a small volume of lysed whole-blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Calcium Flux in Neutrophils Synchronizes β2 Integrin Adhesive and Signaling Events that Guide Inflammatory Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. bu.edu [bu.edu]
- 26. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
The Inflammatory Maestro: A Technical Guide to the Role of CXCL8 and its C-terminal Domain in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine (C-X-C motif) ligand 8 (CXCL8), also known as Interleukin-8 (IL-8), is a potent pro-inflammatory chemokine that plays a pivotal role in the initiation and amplification of inflammatory responses.[1][2][3] Primarily recognized for its potent chemoattractant and activating effects on neutrophils, CXCL8 is a key mediator in a host of inflammatory diseases.[1][4][5] Its biological activity is tightly regulated through various mechanisms, including proteolytic processing, which generates isoforms with differing potencies. This guide provides an in-depth technical overview of the role of CXCL8 in inflammation, with a specific focus on the function of its C-terminal region and the impact of N-terminal processing on its activity.
Generation and Isoforms of CXCL8
CXCL8 is initially synthesized as a 99-amino acid precursor protein.[6] Cleavage of the signal peptide results in the secretion of several active isoforms, with the two most common being a 77-amino acid form, CXCL8(1-77), predominantly produced by endothelial and fibroblast cells, and a 72-amino acid form, CXCL8(1-72), secreted by leukocytes.[6]
Further post-translational modification, particularly N-terminal truncation by proteases such as plasmin and thrombin at inflammatory sites, leads to the generation of more potent isoforms.[7][8][9] The removal of the first five amino acids to produce CXCL8(6-77) is a key activation step, resulting in a chemokine with significantly enhanced biological activity.[7][8][10] Mass spectrometry analysis of synovial fluids from patients with inflammatory arthritis has confirmed the presence of multiple N-terminally truncated proteoforms of CXCL8, highlighting the physiological relevance of this processing.[6][11][12][13]
While N-terminal processing is a major driver of CXCL8 activity, the C-terminal domain is crucial for its function. The C-terminal α-helix is essential for the structural integrity of the chemokine and plays a critical role in its interaction with glycosaminoglycans (GAGs).[1][14] There is currently no significant evidence for the natural occurrence of a free, biologically active C-terminal fragment of CXCL8. However, synthetic peptides corresponding to the C-terminal region, such as CXCL8(54-72), have been instrumental in elucidating the function of this domain.[15][16][17]
The Critical Role of the C-terminal Domain in GAG Binding
The C-terminal α-helix of CXCL8 is rich in positively charged amino acids, which facilitates its interaction with negatively charged GAGs, such as heparan sulfate, on the surface of endothelial cells.[15][16] This binding is essential for the establishment of a chemotactic gradient, which is necessary to guide neutrophils to the site of inflammation.[15][18] By immobilizing CXCL8 on the endothelium, GAGs present the chemokine to neutrophils, promoting their firm adhesion and subsequent transmigration into the inflamed tissue.
Studies using synthetic C-terminal peptides, like CXCL8(54-72), have demonstrated that these peptides can compete with full-length CXCL8 for GAG binding.[15] This competitive inhibition can disrupt the established chemotactic gradient and, consequently, reduce neutrophil adhesion and migration, suggesting a potential therapeutic avenue for inflammatory diseases.[15] Importantly, these synthetic C-terminal peptides do not appear to directly activate CXCL8 receptors, CXCR1 and CXCR2, indicating that their modulatory effects are mediated through the disruption of GAG interactions.[15]
Receptor Binding and Signaling Pathways
CXCL8 exerts its biological effects by binding to two G protein-coupled receptors (GPCRs): CXCR1 and CXCR2.[1][3][5] While both receptors bind CXCL8, CXCR2 is more promiscuous and can also be activated by other ELR+ CXC chemokines.[5] The N-terminally truncated form, CXCL8(6-77), exhibits a three- to ten-fold higher potency in activating both CXCR1 and CXCR2 compared to the full-length CXCL8(1-77).[8]
Upon ligand binding, CXCR1 and CXCR2 couple to Gαi proteins, leading to the activation of multiple downstream signaling cascades.[19] Key pathways include the Phospholipase C (PLC)/Protein Kinase C (PKC) pathway, which triggers a rapid increase in intracellular calcium concentration ([Ca2+]i), and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[19] These signaling events orchestrate a range of cellular responses in neutrophils, including chemotaxis, degranulation (release of cytotoxic enzymes), and the production of reactive oxygen species (ROS).
Caption: CXCL8 binding to CXCR1/CXCR2 activates G protein-mediated signaling cascades.
Quantitative Data on CXCL8 Isoform Activity
The proteolytic processing of CXCL8 at its N-terminus has a profound impact on its biological potency. The following tables summarize the comparative activity of different CXCL8 isoforms.
Table 1: Potency of CXCL8 Isoforms in Inducing Intracellular Calcium Mobilization
| CXCL8 Isoform | Receptor | Relative Potency vs. CXCL8(1-77) | Reference |
| CXCL8(6-77) | CXCR1 & CXCR2 | 3 to 10-fold more potent | [8] |
| CXCL8(2-77) | CXCR1 & CXCR2 | No significant difference | [8] |
| CXCL8(3-77) | CXCR1 & CXCR2 | No significant difference | [8] |
Table 2: Heparin Binding Affinity of CXCL8 Isoforms
| CXCL8 Isoform | Relative Heparin Binding Affinity vs. CXCL8(1-77) | Reference |
| CXCL8(6-77) | Equal affinity | [8] |
| CXCL8(2-77) | ~3-fold higher affinity | [8] |
| CXCL8(3-77) | ~3-fold higher affinity | [8] |
Key Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber / Transwell Assay)
This assay is fundamental for quantifying the chemoattractant capacity of CXCL8 isoforms.
Principle: The assay measures the migration of neutrophils through a permeable membrane towards a chemoattractant.[4]
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Chamber Setup: Use a 96-well Boyden chamber with a permeable support (e.g., 5.0 µm pore size polyester (B1180765) membrane).[4]
-
Loading:
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a defined period (e.g., 60-90 minutes) to allow for cell migration.
-
Quantification:
-
Remove the inserts and fix and stain the neutrophils that have migrated to the underside of the membrane.
-
Count the migrated cells in several fields of view using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell counter or flow cytometry.
-
Caption: A typical workflow for a neutrophil chemotaxis assay.
Intracellular Calcium Mobilization Assay
This assay measures the ability of CXCL8 isoforms to induce a key second messenger signal.
Principle: Activation of CXCR1/CXCR2 by CXCL8 leads to a rapid increase in intracellular calcium concentration ([Ca2+]i), which can be measured using a calcium-sensitive fluorescent dye.
Protocol:
-
Cell Preparation: Use either isolated human neutrophils or a cell line transfected to express CXCR1 or CXCR2.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This allows the dye to enter the cells and be cleaved into its active, calcium-binding form.
-
Stimulation:
-
Place the dye-loaded cells in a fluorometer or a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject different concentrations of the CXCL8 isoforms into the cell suspension.
-
-
Measurement: Record the change in fluorescence intensity over time. The peak fluorescence intensity is proportional to the increase in [Ca2+]i.
-
Data Analysis: Plot the peak fluorescence change as a function of the CXCL8 isoform concentration to generate dose-response curves and determine the EC50 values.
Conclusion
CXCL8 is a central mediator of inflammation, with its activity being finely tuned by post-translational modifications. The N-terminal truncation of CXCL8 to forms such as CXCL8(6-77) represents a significant amplification of its pro-inflammatory signal. The C-terminal domain, while not appearing to function as an independent fragment, is indispensable for the activity of the intact chemokine through its critical role in GAG binding and the formation of chemotactic gradients. A thorough understanding of the structure-function relationships of different CXCL8 proteoforms is crucial for the development of novel therapeutic strategies targeting CXCL8-mediated inflammation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. In Silico Analysis Reveals Sequential Interactions and Protein Conformational Changes during the Binding of Chemokine CXCL-8 to Its Receptor CXCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of promiscuous chemokine binding and structural mimicry at the C-X-C chemokine receptor, CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chemokines CXCL8 and CXCL12: molecular and functional properties, role in disease and efforts towards pharmacological intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From ELISA to Immunosorbent Tandem Mass Spectrometry Proteoform Analysis: The Example of CXCL8/Interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biological Activity of CXCL8 Forms Generated by Alternative Cleavage of the Signal Peptide or by Aminopeptidase-Mediated Truncation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Citrullination of CXCL8 by peptidylarginine deiminase alters receptor usage, prevents proteolysis, and dampens tissue inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activity of CXCL8 Forms Generated by Alternative Cleavage of the Signal Peptide or by Aminopeptidase-Mediated Truncation | PLOS One [journals.plos.org]
- 11. Frontiers | From ELISA to Immunosorbent Tandem Mass Spectrometry Proteoform Analysis: The Example of CXCL8/Interleukin-8 [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. From ELISA to Immunosorbent Tandem Mass Spectrometry Proteoform Analysis: The Example of CXCL8/Interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The dynamics of interleukin-8 and its interaction with human CXC receptor I peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A C‐terminal CXCL8 peptide based on chemokine–glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A C-terminal CXCL8 peptide based on chemokine-glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Monomeric and Dimeric CXCL8 Are Both Essential for In Vivo Neutrophil Recruitment | PLOS One [journals.plos.org]
- 19. From ELISA to Immunosorbent Tandem Mass Spectrometry Proteoform Analysis: The Example of CXCL8/Interleukin-8 [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Glycosaminoglycan Binding Domain of Human CXCL8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the glycosaminoglycan (GAG) binding domain of human C-X-C motif chemokine ligand 8 (CXCL8), also known as Interleukin-8 (IL-8). It details the structural basis of the interaction, quantitative binding data, key experimental methodologies, and the functional consequences for CXCL8-mediated signaling.
Introduction: The Crucial Role of CXCL8-GAG Interactions
CXCL8 is a pro-inflammatory chemokine that plays a pivotal role in the host immune response, primarily by recruiting and activating neutrophils at sites of inflammation, infection, or injury.[1][2][3][4] Its function is not solely dependent on interaction with its G protein-coupled receptors (GPCRs), CXCR1 and CXCR2, but is critically regulated by its binding to glycosaminoglycans (GAGs).[5][6] GAGs are long, linear, and highly sulfated polysaccharides found on cell surfaces and in the extracellular matrix (ECM).[7] The interaction between CXCL8 and GAGs is essential for immobilizing the chemokine, which facilitates the formation of stable, tissue-bound (haptotactic) gradients.[5][6] These gradients are indispensable for guiding the directed migration of leukocytes in vivo, a process that soluble chemokine gradients alone cannot effectively sustain.[6][8] Understanding the specifics of the CXCL8-GAG binding domain is therefore critical for developing therapeutics that can modulate inflammatory responses.
Structural Basis of the CXCL8-GAG Interaction
The binding of CXCL8 to GAGs is primarily driven by strong electrostatic interactions between positively charged amino acid residues on the chemokine surface and the negatively charged sulfate (B86663) and carboxylate groups of the GAG chains.[8] The GAG-binding domain of CXCL8 is not a single contiguous sequence but rather a cluster of basic residues brought into spatial proximity by the protein's tertiary structure.
Key Structural Features and Residues:
-
C-terminal α-helix: This region is a primary GAG binding site and is rich in basic amino acids.[3][5][8][9] Key residues identified in the C-terminal helix include Arg60 (R60), Lys64 (K64), Lys67 (K67), and Arg68 (R68) .[5][7][9][10] Progressive truncation of the C-terminus has been shown to decrease the affinity for heparin, highlighting its importance.[8]
-
Proximal Loop (N-loop): A basic residue in the proximal loop, Lys20 (K20) , also contributes significantly to GAG binding.[5][7] The three-dimensional fold of CXCL8 brings this loop close to the C-terminal helix, forming a consolidated positively charged patch.[5] Other residues in this region, such as His18 (H18) , have also been implicated.[7][9][10]
The 3D structure of CXCL8 reveals that these GAG-binding regions are spatially distinct from the N-terminal ELR (Glu-Leu-Arg) motif, which is critical for receptor activation.[11] However, there is a significant overlap between the GAG-binding surface and the broader receptor-binding interface, which has profound functional consequences.[12][13]
Quantitative Analysis of CXCL8-GAG Binding
The affinity of CXCL8 for GAGs is influenced by the type of GAG, its chain length, and its specific sulfation pattern. Generally, CXCL8 exhibits a preference for heparin and heparan sulfate (HS) over other GAGs like chondroitin (B13769445) sulfate.[5][8] The 6-O-sulfate groups found in heparin and certain chondroitin sulfates are particularly important for the interaction.[8]
CXCL8 exists in a monomer-dimer equilibrium.[7] While both forms bind to GAGs, the dimer is the high-affinity GAG ligand , whereas the monomer is the high-affinity receptor ligand .[3][13] GAGs of sufficient length (e.g., 22- to 24-mers) interact well with dimeric CXCL8, effectively promoting its oligomerization on the cell surface.[8]
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| Wild-type CXCL8 - Heparan Sulfate | Isothermal Fluorescence Titration (IFT) | ~2.5 µM | [14] |
| Wild-type CXCL8 - Heparin | Isothermal Fluorescence Titration (IFT) | Micromolar (µM) range | [8] |
| mtCXCL8 (mutant) - Heparan Sulfate | Isothermal Fluorescence Titration (IFT) | ~1.3 µM (IC50) | [14] |
| CXCL8 - Chondroitin-6-Sulfate | Affinity Co-electrophoresis | High-affinity binding | [8] |
| CXCL8 - Chondroitin-4-Sulfate | Affinity Co-electrophoresis | Considerably lower affinity | [8] |
Note: Absolute Kd values can vary between different experimental techniques (e.g., SPR, IFT, ITC) and conditions. The data presented reflects reported values and relative affinities.[15]
Functional Consequences of CXCL8-GAG Binding
The interaction between CXCL8 and GAGs has several critical functional outcomes that regulate its biological activity.
-
Haptotactic Gradient Formation: By binding to GAGs on the endothelium and in the ECM, CXCL8 is immobilized, creating a stable, non-diffusible concentration gradient.[5][6] This haptotactic gradient is essential for guiding neutrophils during extravasation and migration toward the site of inflammation.[6] Chemokine mutants with impaired GAG-binding fail to elicit robust cell migration in vivo, even though they can still activate receptors in vitro.[6][8]
-
Protection from Proteolysis: GAG binding can protect chemokines from degradation by proteases, prolonging their activity in the inflammatory microenvironment.
-
Modulation of Receptor Activation: A key regulatory mechanism is the finding that GAG-bound CXCL8 is impaired for receptor activation .[12][13][16] NMR spectroscopy and cellular assays have provided compelling evidence that the GAG-bound forms of both monomeric and dimeric CXCL8 are unable to bind to the N-domains of CXCR1 and CXCR2.[12][16] This is due to the overlap between the GAG and receptor binding sites.[12][13] Therefore, GAGs act as a storage depot, creating a high local concentration of CXCL8, while the activation of neutrophil receptors is mediated by the free chemokine that exists in equilibrium with the GAG-bound pool.[13][16]
Experimental Protocols
Characterizing the interaction between CXCL8 and GAGs requires a combination of biophysical and cell-based assays.
SPR is a label-free technique used to measure real-time binding kinetics and affinity.[17]
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of the CXCL8-GAG interaction.
Methodology:
-
Chip Preparation: Use a sensor chip suitable for capturing biotinylated molecules (e.g., a streptavidin-coated chip).
-
Ligand Immobilization:
-
Biotinylate the GAG ligand (e.g., heparin or heparan sulfate).
-
Prepare the GAG ligand in a suitable running buffer (e.g., HBS-EP+).
-
Inject the biotinylated GAG over one flow cell of the sensor chip until a desired immobilization level is reached (e.g., 100-200 Resonance Units, RU).[18]
-
Use a parallel flow cell as a reference, either leaving it blank or immobilizing an irrelevant molecule to subtract non-specific binding.[15]
-
-
Analyte Injection (Binding Analysis):
-
Prepare a series of dilutions of recombinant human CXCL8 (the analyte) in the running buffer, typically ranging from nanomolar to micromolar concentrations (e.g., 50 nM to 1000 nM).[18]
-
Inject each CXCL8 concentration over both the ligand and reference flow cells for a set association time (e.g., 120 seconds) at a constant flow rate (e.g., 30 µL/min).[15][17]
-
Allow the buffer to flow over the chip for a set dissociation time (e.g., 180-300 seconds) to monitor the dissociation of the complex.[15]
-
Between injections of different concentrations, regenerate the chip surface with a pulse of a high-salt buffer (e.g., 2 M NaCl) if necessary to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model or a steady-state affinity model) using the instrument's analysis software.
-
The fitting will yield values for ka, kd, and the Kd (Kd = kd/ka).
-
NMR spectroscopy, particularly ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) titration experiments, is used to map the GAG-binding interface on CXCL8 at atomic resolution.[7]
Objective: To identify the specific amino acid residues of CXCL8 involved in GAG binding.
Methodology:
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-CXCL8. Each peak in this spectrum corresponds to a specific backbone amide proton-nitrogen pair in the protein.
-
Perform a titration by adding increasing molar ratios of the GAG ligand to the ¹⁵N-CXCL8 sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the GAG ligand.[7]
-
-
Data Analysis:
-
Overlay the series of HSQC spectra.
-
Monitor the chemical shift perturbations (CSPs) for each peak. Residues whose peaks shift significantly upon GAG addition are identified as being part of or near the binding interface.[19]
-
Map the residues with the largest CSPs onto the 3D structure of CXCL8 to visualize the GAG-binding surface.
-
This technique is used to confirm the functional importance of residues identified by NMR or structural modeling.
Objective: To verify that specific basic residues (e.g., R68) are critical for GAG binding.
Methodology:
-
Mutant Generation: Use a site-directed mutagenesis kit to introduce a point mutation in the CXCL8 expression vector, replacing the codon for the target residue with one for a non-basic amino acid (e.g., Alanine). For example, create an R68A-CXCL8 mutant.[5]
-
Protein Expression and Purification: Express and purify the mutant CXCL8 protein using the same protocol as for the wild-type protein.
-
Functional Validation:
-
Perform SPR or another binding assay (as described above) to compare the GAG binding affinity of the mutant protein to the wild-type. A significant reduction in binding affinity confirms the residue's importance.
-
Use a cell-based assay (see below) to confirm the loss of binding to cell surface GAGs. For instance, R68A-CXCL8 shows minimal binding to CHO cells compared to wild-type CXCL8.[5]
-
This assay measures the ability of CXCL8 to bind to native GAGs on a cell surface.
Objective: To assess CXCL8 binding to cell surface heparan sulfate and chondroitin sulfate.
Methodology:
-
Cell Culture: Use both wild-type Chinese Hamster Ovary (CHO-K1) cells, which express surface GAGs, and a mutant CHO cell line (e.g., pgsA-745) that is deficient in GAG synthesis.[5]
-
Binding Reaction:
-
Harvest the cells and resuspend them in a suitable binding buffer.
-
Incubate the cells with a defined concentration of CXCL8 (wild-type or mutant) for a set time on ice.
-
Wash the cells to remove unbound CXCL8.
-
-
Detection via Flow Cytometry:
-
Incubate the cells with a primary antibody specific for CXCL8.
-
Wash the cells, then incubate with a fluorescently-labeled secondary antibody.
-
Analyze the cells using a flow cytometer. The mean fluorescence intensity (MFI) is proportional to the amount of bound CXCL8.
-
-
Data Analysis: Compare the MFI of CXCL8 binding to wild-type CHO cells versus GAG-deficient CHO cells. Strong binding to wild-type cells and minimal binding to mutant cells confirms GAG-dependent binding.[5]
CXCL8 Signaling and its Modulation by GAGs
CXCL8 mediates its effects by binding to CXCR1 and CXCR2, which triggers a cascade of intracellular signaling events leading to cellular responses like chemotaxis, degranulation, and angiogenesis.[1][20][21]
Canonical Signaling Pathway:
-
Receptor Binding: Free CXCL8 binds to CXCR1 and/or CXCR2.[20]
-
G-protein Activation: The receptor-ligand complex activates heterotrimeric G-proteins, causing the dissociation of the Gαi subunit from the Gβγ dimer.[1][21]
-
Downstream Effectors:
-
The Gβγ subunit activates phospholipase C (PLC), which hydrolyzes PIP₂ into IP₃ and DAG, leading to calcium mobilization and protein kinase C (PKC) activation.[1]
-
Both G-protein subunits can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and migration.[1][2][20]
-
Activation of Rho family GTPases (Rho, Rac) and the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK, JNK) also occurs, regulating cytoskeletal rearrangement, proliferation, and gene expression.[20][22]
-
This entire cascade is initiated only by free CXCL8 . The GAG-bound pool of CXCL8 serves as an inactive reservoir that regulates the availability of the chemokine for receptor activation.
Conclusion and Future Directions
The glycosaminoglycan binding domain of CXCL8 is a critical determinant of its in vivo function. The specific arrangement of basic residues in the C-terminal helix and proximal loop facilitates high-affinity interactions with GAGs, leading to the formation of essential haptotactic gradients for neutrophil recruitment. The finding that GAG-bound CXCL8 is inactive at its receptors reveals a sophisticated mechanism of regulation, where GAGs serve as both a localization anchor and a functional buffer.
For drug development professionals, this interaction presents a compelling therapeutic target. Strategies aimed at disrupting the CXCL8-GAG interface, for instance with GAG-mimetic small molecules or peptide inhibitors derived from the C-terminal helix, could effectively block the formation of chemotactic gradients and thereby reduce neutrophil infiltration in a wide range of inflammatory diseases.[8][9][23] Conversely, engineering CXCL8 variants with enhanced GAG binding but no receptor activity can create "decoy" proteins that competitively displace wild-type CXCL8, offering another powerful anti-inflammatory strategy.[14] A thorough understanding of this binding domain continues to be paramount for the rational design of novel immunomodulatory therapeutics.
References
- 1. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Regulation of Chemokine Function: The Roles of GAG-Binding and Post-Translational Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Kinetics of Chemokine-Glycosaminoglycan Interactions Control Neutrophil Migration into the Airspaces of the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Chemokine—Glycosaminoglycan Interactions to Inhibit Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solution NMR characterization of chemokine CXCL8/IL-8 monomer and dimer binding to glycosaminoglycans: structural plasticity mediates differential binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting Chemokine—Glycosaminoglycan Interactions to Inhibit Inflammation [frontiersin.org]
- 9. A C‐terminal CXCL8 peptide based on chemokine–glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Functional aspects of the interaction between interleukin-8 and sulfated glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heparin-bound chemokine CXCL8 monomer and dimer are impaired for CXCR1 and CXCR2 activation: implications for gradients and neutrophil trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Designing a CXCL8-hsa chimera as potential immunmodulator of the tumor micro-environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Combinatorial Approach to Biophysically Characterise Chemokine-Glycan Binding Affinities for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heparin-bound chemokine CXCL8 monomer and dimer are impaired for CXCR1 and CXCR2 activation: implications for gradients and neutrophil trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases [thno.org]
- 21. Roles of the CXCL8-CXCR1/2 Axis in Cancer | Encyclopedia MDPI [encyclopedia.pub]
- 22. Role of heparan sulfate in mediating CXCL8-induced endothelial cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A C-terminal CXCL8 peptide based on chemokine-glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Characterization of CXCL8(54-72)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, characterization, and therapeutic potential of the C-terminal peptide of CXCL8, specifically the fragment spanning amino acids 54-72. This document details the rationale behind its development, its biophysical properties, and its modulatory effects on neutrophil function. Particular focus is given to the wild-type CXCL8(54-72) peptide and an enhanced-affinity variant, E70K. The guide includes detailed experimental protocols for the key assays used in its characterization and presents quantitative data where available. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of its mechanism of action and characterization process. This peptide represents a promising lead molecule for the development of novel anti-inflammatory therapeutics that target chemokine-glycosaminoglycan interactions.
Introduction: Targeting the Chemokine-Glycosaminoglycan Axis
Chemokines are critical mediators of leukocyte recruitment during inflammation.[1][2] Their function is not solely dependent on binding to G protein-coupled receptors (GPCRs) on leukocytes but also relies on their interaction with glycosaminoglycans (GAGs) on the surface of endothelial cells.[1][2] This interaction with GAGs is crucial for the formation of a chemotactic gradient, which guides leukocytes to the site of inflammation.[1]
Interleukin-8 (CXCL8) is a potent neutrophil chemoattractant characterized by a highly positively charged C-terminal region that mediates its binding to GAGs.[1] The C-terminal peptide CXCL8(54-72) has been synthesized to investigate its potential to modulate the function of full-length CXCL8 by competing for GAG binding sites, thereby disrupting the inflammatory cascade.[1][2] This guide focuses on the characterization of this peptide and its potential as a therapeutic agent.
Peptide Characteristics
Two primary peptides derived from the C-terminal region of CXCL8 have been synthesized and characterized: a wild-type sequence and a variant with a substitution to enhance its positive charge and, consequently, its GAG binding affinity.[1][2]
| Peptide Name | Sequence | Modification | Purpose |
| CXCL8(54-72) (Peptide 1) | KENWVQRVVEKFLKRAENS | None | Wild-type C-terminal fragment of CXCL8.[1] |
| E70K CXCL8(54-72) (Peptide 2) | KENWVQRVVEKFLKRAKNS | Glutamic acid (E) at position 70 replaced with Lysine (K).[1] | Increase the positive charge to enhance GAG binding affinity.[1] |
| Scrambled Peptide (Peptide 3) | KVREKNEKWFVEQRVALNS | Scrambled sequence of wild-type amino acids. | Negative control for sequence-specific effects.[1] |
Biophysical Characterization: Glycosaminoglycan Binding
The primary mechanism of action of CXCL8(54-72) is its interaction with GAGs. Surface Plasmon Resonance (SPR) has been employed to characterize this binding.
Quantitative Data
While specific dissociation constants (Kd) for the interaction between CXCL8(54-72) peptides and GAGs have not been reported in the reviewed literature, SPR analysis indicates that the wild-type peptide (Peptide 1) binds to heparin. The E70K variant (Peptide 2) exhibits enhanced binding, being detectable at lower concentrations than the wild-type peptide.[1][2] This suggests a higher affinity for GAGs, which is consistent with its increased positive charge.[1]
| Peptide | GAG Ligand | Binding Affinity (Kd) | Method |
| CXCL8(54-72) (Peptide 1) | Heparin | Binding detected, but Kd not reported. | Surface Plasmon Resonance |
| E70K CXCL8(54-72) (Peptide 2) | Heparin | Higher affinity than Peptide 1 (binding detected at lower concentrations), but Kd not reported. | Surface Plasmon Resonance |
In Vitro Functional Characterization
The biological activity of CXCL8(54-72) peptides has been assessed through various in vitro assays focusing on neutrophil function.
Chemokine Receptor Interaction
Studies have shown that CXCL8(54-72) peptides do not directly interact with the chemokine receptors CXCR1 and CXCR2. This was determined by observing that the peptides did not induce calcium signaling in neutrophils, nor did they interfere with CXCL8-induced chemotaxis in the absence of GAGs.[1][2]
Modulation of Neutrophil Adhesion and Migration
In the presence of endothelial cells (and therefore, cell surface GAGs), CXCL8(54-72) peptides have been shown to inhibit CXCL8-mediated neutrophil adhesion and transendothelial migration.
Quantitative Data
Specific IC50 values for the inhibition of neutrophil adhesion and migration by CXCL8(54-72) peptides have not been reported in the primary literature. However, studies demonstrate a significant reduction in these functions at specific concentrations.
| Assay | Peptide | Concentration | Effect on Neutrophil Function |
| Neutrophil Adhesion under Flow | CXCL8(54-72) (Peptide 1) | 50 nM | Inhibition of CXCL8-induced adhesion.[1] |
| E70K CXCL8(54-72) (Peptide 2) | 50 nM | Inhibition of CXCL8-induced adhesion.[1] | |
| Neutrophil Transendothelial Migration | E70K CXCL8(54-72) (Peptide 2) | 50 nM | Significant reduction of CXCL8-induced migration.[1] |
Proposed Mechanism of Action
The proposed mechanism of action for CXCL8(54-72) is the competitive inhibition of full-length CXCL8 binding to GAGs on the endothelial cell surface. By occupying these GAG binding sites, the peptide disrupts the formation of the chemotactic gradient necessary for efficient neutrophil recruitment and extravasation.
Caption: Proposed mechanism of CXCL8(54-72) action.
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of CXCL8(54-72).
Peptide Synthesis and Purification
-
Synthesis: Peptides are synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry (e.g., MALDI-TOF) to confirm its molecular weight and by analytical RP-HPLC to assess its purity.
Surface Plasmon Resonance (SPR) for GAG Binding
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and biotinylated heparin is immobilized.
-
Binding Analysis: Different concentrations of the peptide are injected over the chip surface, and the binding response is measured in real-time.
-
Data Analysis: The sensorgrams are analyzed to determine the binding kinetics (association and dissociation rates) and affinity (Kd).
Neutrophil Isolation
-
Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., EDTA).
-
Separation: Neutrophils are isolated using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.
-
Purity Assessment: The purity of the isolated neutrophils is assessed by flow cytometry using a neutrophil-specific marker (e.g., CD16).
Calcium Mobilization Assay
-
Cell Loading: Isolated neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The dye-loaded cells are stimulated with CXCL8 in the presence or absence of the CXCL8(54-72) peptide.
-
Measurement: Changes in intracellular calcium concentration are measured using a fluorometer or a fluorescence plate reader.
Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Chamber Setup: A two-chamber system (e.g., a Boyden chamber) with a porous membrane separating the upper and lower chambers is used.
-
Chemoattractant: A solution containing CXCL8 is placed in the lower chamber.
-
Cell Seeding: Isolated neutrophils are placed in the upper chamber.
-
Incubation: The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of migrated cells in the lower chamber is quantified by microscopy or a cell viability assay (e.g., ATP measurement).
Neutrophil Adhesion and Transendothelial Migration under Flow
-
Endothelial Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence on a surface within a flow chamber.
-
Activation: The HUVEC monolayer is activated with an inflammatory stimulus (e.g., TNF-α) to mimic an inflammatory environment.
-
Perfusion: Isolated neutrophils, pre-incubated with or without the CXCL8(54-72) peptide, are perfused over the HUVEC monolayer under physiological shear stress.
-
Analysis: The adhesion and subsequent migration of neutrophils through the endothelial monolayer are observed and quantified using video microscopy.
Experimental Workflow and Logic
The characterization of CXCL8(54-72) follows a logical progression from synthesis and biophysical characterization to functional assessment.
References
- 1. A C‐terminal CXCL8 peptide based on chemokine–glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A C-terminal CXCL8 peptide based on chemokine-glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Role of CXCL8 (54-72) in Neutrophil Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemokine (C-X-C motif) ligand 8 (CXCL8), also known as Interleukin-8, is a potent chemoattractant and activator of neutrophils, playing a critical role in the inflammatory response. Its function is tightly regulated through various mechanisms, including post-translational modifications and interactions within the tissue microenvironment. This technical guide delves into the modulatory role of a specific C-terminal peptide fragment, CXCL8 (54-72), in neutrophil recruitment. Unlike the full-length protein which directly engages chemokine receptors, CXCL8 (54-72) primarily interacts with glycosaminoglycans (GAGs) on the endothelial surface. This interaction interferes with the establishment of a haptotactic gradient of full-length CXCL8, thereby inhibiting neutrophil adhesion and subsequent transendothelial migration. This document provides a comprehensive overview of the underlying mechanisms, quantitative data on the bioactivity of various CXCL8 forms, detailed experimental protocols for studying these interactions, and visual diagrams of the key signaling pathways and experimental workflows.
Introduction: The Complexity of CXCL8-Mediated Neutrophil Recruitment
Neutrophil recruitment to sites of inflammation is a multi-step process orchestrated by a symphony of molecular cues. Among the most crucial of these are the ELR+ CXC chemokines, with CXCL8 being a principal member. CXCL8 exerts its effects by binding to two G protein-coupled receptors (GPCRs) on the neutrophil surface: CXCR1 and CXCR2.[1][2] This interaction triggers a cascade of intracellular signaling events, leading to neutrophil activation, adhesion to the endothelium, and directed migration towards the inflammatory stimulus.[3][4]
The bioactivity of CXCL8 is not solely dependent on its receptor interactions. Post-translational modifications, particularly N-terminal truncation, can significantly enhance its potency.[1][5][6] Furthermore, for effective in vivo activity, CXCL8 must bind to glycosaminoglycans (GAGs) on the surface of endothelial cells.[7][8][9] This immobilization creates a solid-phase concentration gradient (haptotaxis) that is essential for guiding migrating neutrophils.[8][9]
The C-terminal α-helix of CXCL8, specifically the region encompassing amino acids 54-72, is a highly positively charged domain responsible for this critical GAG binding.[7][9] Peptides derived from this region, such as CXCL8 (54-72), have been synthesized to investigate their role in modulating the inflammatory process.[7][9] These peptides, while not directly binding to CXCR1 or CXCR2, can competitively inhibit the binding of full-length CXCL8 to GAGs, thereby disrupting the chemotactic gradient and attenuating neutrophil recruitment.[7][9][10][11] This guide focuses on the mechanisms and experimental investigation of CXCL8 (54-72) as a modulator of this pivotal inflammatory pathway.
Quantitative Data on CXCL8 Isoforms and Peptides
The biological activity of CXCL8 is profoundly influenced by its primary structure. The following tables summarize quantitative data on the effects of full-length CXCL8, its N-terminally truncated isoforms, and the C-terminal peptide CXCL8 (54-72) on various aspects of neutrophil function.
Table 1: In Vitro Activity of N-Terminally Truncated CXCL8 Isoforms
| CXCL8 Form | Receptor(s) | Relative Potency (Ca2+ Signaling vs. CXCL8(1-77)) | Chemotactic Index (Efficacy) | Optimal Chemotactic Concentration | Reference(s) |
| CXCL8(1-77) | CXCR1, CXCR2 | 1x | 3.76 | 3 nM | [5] |
| CXCL8(2-77) | CXCR1, CXCR2 | ~1x | Similar to CXCL8(1-77) | 3 nM | [5] |
| CXCL8(3-77) | CXCR1, CXCR2 | ~1x | Higher than CXCL8(1-77) | 3 nM | [5] |
| CXCL8(6-77) | CXCR1, CXCR2 | 3-10x more potent | 4.75 | 1 nM | [1][5] |
| CXCL8(9-77) | CXCR1, CXCR2 | Comparable to CXCL8(6-77) | Not specified | Not specified | [12] |
Table 2: Glycosaminoglycan (GAG) Binding Affinity of CXCL8 Isoforms
| CXCL8 Form | Relative Heparin Binding Affinity (vs. CXCL8(1-77)) | Reference(s) |
| CXCL8(1-77) | 1x | [1][5] |
| CXCL8(2-77) | ~3x higher | [1][5] |
| CXCL8(3-77) | ~3x higher | [1][5] |
| CXCL8(6-77) | ~1x | [1][5] |
Table 3: Modulatory Effects of C-Terminal Peptide CXCL8 (54-72)
| Peptide | Effect on CXCL8-induced Ca2+ Signaling | Effect on CXCL8-induced Chemotaxis (in vitro, no GAGs) | Effect on Neutrophil Adhesion to Endothelial Cells (under flow) | Effect on Neutrophil Transendothelial Migration | Reference(s) |
| CXCL8 (54-72) (Wild-Type) | No significant effect | No significant effect | Inhibited | No significant inhibition | [7][9] |
| E70K Mutant CXCL8 (54-72) | No significant effect | No significant effect | Inhibited | Significantly inhibited | [7][9] |
| Scrambled CXCL8 (54-72) | No significant effect | No significant effect | Inhibited | No significant inhibition | [7][9] |
Signaling Pathways in Neutrophil Recruitment
The recruitment of neutrophils is a complex process involving distinct signaling events initiated by CXCL8. The C-terminal peptide CXCL8 (54-72) modulates this process at the initial step of chemokine presentation on the endothelium.
CXCL8-CXCR1/2 Signaling Cascade
Upon binding of full-length CXCL8 to CXCR1 and CXCR2 on neutrophils, a conformational change in the receptor activates intracellular heterotrimeric G proteins.[2][3] This leads to the dissociation of the Gαi and Gβγ subunits, which in turn trigger multiple downstream signaling pathways critical for chemotaxis, including the phospholipase C (PLC)/protein kinase C (PKC) pathway leading to calcium mobilization, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[3][13] These pathways converge to induce actin polymerization, upregulation of adhesion molecules, and directed cell movement.[3][12]
Modulatory Action of CXCL8 (54-72) at the Endothelial Surface
The primary mechanism of action for CXCL8 (54-72) is competitive inhibition of GAG binding.[7][9][10] Full-length CXCL8, secreted by various cells at the site of inflammation, must bind to GAGs on the endothelial cell surface to form a stable chemotactic gradient. This gradient is then "read" by neutrophils in the bloodstream, guiding their migration. CXCL8 (54-72) competes for these GAG binding sites, displacing full-length CXCL8 or preventing its initial binding. This disrupts the formation of the haptotactic gradient, leading to reduced neutrophil adhesion and transendothelial migration.[7][9]
Experimental Protocols
Investigating the modulatory effects of CXCL8 (54-72) requires a combination of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Peptide Synthesis
Protocol: CXCL8 (54-72) and its analogues (e.g., E70K mutant, scrambled peptide) are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[7]
-
Resin: Start with a Rink Amide resin to obtain a C-terminally amidated peptide.
-
Coupling: Use a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) for amino acid coupling.
-
Deprotection: Remove the Fmoc protecting group with 20% piperidine (B6355638) in DMF (dimethylformamide).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Neutrophil Isolation
Protocol: Human neutrophils are isolated from fresh peripheral blood of healthy donors.[14]
-
Anticoagulation: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Density Gradient Centrifugation: Layer the blood over a density gradient medium (e.g., Ficoll-Paque) and centrifuge. This separates erythrocytes and granulocytes from mononuclear cells.
-
Erythrocyte Lysis: Remove the upper layers and lyse the remaining red blood cells in the granulocyte-rich pellet using a hypotonic lysis buffer.
-
Washing: Wash the resulting neutrophil pellet with a suitable buffer (e.g., PBS or HBSS) to remove contaminants.
-
Cell Counting and Viability: Resuspend the purified neutrophils in culture medium and determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
In Vitro Chemotaxis Assay (Boyden Chamber)
Protocol: This assay measures the directed migration of neutrophils towards a chemoattractant.[14][15]
-
Chamber Setup: Use a 96-well Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size) separating the upper and lower wells.
-
Chemoattractant Loading: Add the chemoattractant (e.g., full-length CXCL8) with or without the modulatory peptide (CXCL8 (54-72)) to the lower wells.
-
Cell Seeding: Seed the isolated neutrophils into the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. Count the migrated cells in several high-power fields using a microscope. The results are often expressed as a chemotactic index (fold migration over control).
Calcium Mobilization Assay
Protocol: This assay measures the increase in intracellular calcium concentration ([Ca2+]i) in neutrophils upon receptor activation, a key early signaling event.[1][2][5]
-
Cell Loading: Incubate isolated neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The "AM" ester allows the dye to cross the cell membrane.
-
Washing: Wash the cells to remove extracellular dye. Intracellular esterases cleave the AM group, trapping the fluorescent probe inside the cells.
-
Baseline Measurement: Place the cell suspension in a fluorometer or a fluorescence plate reader and record the baseline fluorescence.
-
Stimulation: Add the agonist (e.g., full-length CXCL8) and record the change in fluorescence intensity over time.
-
Data Analysis: The change in fluorescence corresponds to the change in intracellular calcium concentration.
In Vivo Neutrophil Recruitment Model (Mouse Peritonitis)
Protocol: This model assesses the ability of chemokines and modulators to induce neutrophil migration into the peritoneal cavity of mice.[16]
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or NMRI).
-
Injection: Administer an intraperitoneal (i.p.) injection of full-length CXCL8, either alone or in combination with CXCL8 (54-72). A vehicle control (e.g., sterile PBS) is also required.
-
Incubation Period: Allow 2-4 hours for neutrophil recruitment to occur.
-
Peritoneal Lavage: Euthanize the mice and collect the cells from the peritoneal cavity by lavage with ice-cold PBS or HBSS.
-
Cell Counting and Analysis: Determine the total number of cells in the lavage fluid. Use flow cytometry or cytospin preparations with differential staining to identify and quantify the neutrophil population.
Conclusion and Future Directions
The C-terminal peptide CXCL8 (54-72) represents a fascinating example of how fragments of a parent molecule can possess distinct biological activities. By acting as a competitive inhibitor of GAG binding, CXCL8 (54-72) effectively modulates the primary function of full-length CXCL8 in neutrophil recruitment. This mechanism highlights the critical importance of the chemokine-GAG interaction in generating a functional haptotactic gradient for directed leukocyte migration. The data presented herein underscore that while N-terminal processing of CXCL8 enhances its receptor-mediated potency, the C-terminal domain is a key determinant of its in vivo localization and presentation.
For drug development professionals, targeting the CXCL8-GAG interaction with peptides like CXCL8 (54-72) or peptidomimetics offers a promising anti-inflammatory strategy. By disrupting the chemokine gradient rather than directly blocking receptor signaling, this approach may offer a more nuanced and potentially safer way to temper excessive neutrophil-mediated inflammation in diseases such as acute respiratory distress syndrome, inflammatory bowel disease, and rheumatoid arthritis.[14] Future research should focus on optimizing the stability and GAG-binding affinity of these peptides to enhance their therapeutic potential. Furthermore, exploring the in vivo efficacy of these modulators in more complex, chronic models of inflammation will be crucial for their clinical translation.
References
- 1. Biological Activity of CXCL8 Forms Generated by Alternative Cleavage of the Signal Peptide or by Aminopeptidase-Mediated Truncation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases [thno.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Biological Activity of CXCL8 Forms Generated by Alternative Cleavage of the Signal Peptide or by Aminopeptidase-Mediated Truncation | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. A C-terminal CXCL8 peptide based on chemokine-glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monomeric and Dimeric CXCL8 Are Both Essential for In Vivo Neutrophil Recruitment | PLOS One [journals.plos.org]
- 9. A C‐terminal CXCL8 peptide based on chemokine–glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. iscabiochemicals.com [iscabiochemicals.com]
- 12. Truncation of CXCL8 to CXCL8(9-77) enhances actin polymerization and in vivo migration of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. criver.com [criver.com]
- 15. Cytokine-Induced Neutrophil Chemotaxis Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. Frontiers | CXCL9-Derived Peptides Differentially Inhibit Neutrophil Migration In Vivo through Interference with Glycosaminoglycan Interactions [frontiersin.org]
A Technical Guide to the Biophysical Properties of the CXCL8 C-terminal Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine (C-X-C motif) ligand 8 (CXCL8), also known as Interleukin-8, is a pro-inflammatory chemokine crucial for the recruitment and activation of neutrophils and other leukocytes to sites of inflammation, infection, or tissue injury.[1][2] It exerts its biological effects by binding to two G protein-coupled receptors (GPCRs), CXCR1 and CXCR2.[3][4] A distinguishing feature of CXCL8 is its extended, highly positively charged C-terminal α-helical region.[5][6] This domain is critical for the chemokine's interaction with glycosaminoglycans (GAGs) on the cell surface, a process essential for establishing a chemotactic gradient necessary for directed leukocyte migration.[2][5] Understanding the biophysical properties of this C-terminal peptide is paramount for developing novel therapeutics that can modulate CXCL8 activity in various inflammatory diseases and cancer.[3][5]
Biophysical Properties and Interactions
The C-terminal region of CXCL8, particularly residues 54-72, plays a pivotal role in its biological function, primarily through its interaction with GAGs. This interaction helps to immobilize the chemokine on the endothelial surface, creating a stable gradient that guides neutrophils.[7]
Structural Characteristics
The C-terminal domain of CXCL8 adopts a distinct α-helical secondary structure.[4][8] This conformation presents a cluster of positively charged amino acid residues, which is fundamental to its primary binding function. The core GAG-binding is mediated by key basic residues including H18, K20, R60, K64, K67, and R68, which create a strong electrostatic attraction to the negatively charged GAG chains.[6][8]
Binding Interactions
The CXCL8 C-terminal peptide's primary interaction is with sulfated GAGs, such as heparan sulfate (B86663) and heparin, which are abundant on the surface of endothelial cells.[5][9] This binding is predominantly electrostatic in nature. While the C-terminal domain is the principal site for GAG interaction, the N-terminal domain of CXCL8 remains accessible to engage with its signaling receptors, CXCR1 and CXCR2, on leukocytes.[7] Studies on synthetic peptides corresponding to the C-terminal region have shown that they can bind to GAGs and, in some cases, competitively inhibit the binding of full-length CXCL8, thereby modulating neutrophil adhesion and migration.[5][6] Interestingly, these C-terminal peptides typically do not directly interfere with GPCR binding or signaling, as evidenced by their lack of effect on CXCL8-induced calcium signaling in the absence of cellular GAGs.[2][6]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the binding affinities of CXCL8 and its C-terminal derived peptides.
| Interacting Molecules | Method | Affinity (Kd) / Inhibition (Ki) | Buffer/Conditions | Reference |
| CXCL8 : CXCR1/CXCR2 | - | ~4 nM | - | [10] |
| CXCL8 Monomer : hCXCR1pep | NMR | 460 ± 27 µM | Phosphate Buffer | [4] |
| CXCL8 Dimer : hCXCR1pep | NMR | 550 ± 26 µM | Phosphate Buffer | [4] |
| CXCL8 : hCXCR1pep | ITC | 10 µM | HEPES Buffer | [4] |
| CXCL8 (1-66) Monomer : CXCR1 N-domain | ITC | 8.4 ± 0.5 µM | 50 mM Hepes, 50 mM NaCl, pH 8.0 | [11][12] |
| CXCL8-derived peptide (p_wt14) : CXCR1p | SPR | 252 µM | - | [13] |
| CXCL8-derived mutant peptide (p_K15A) : CXCR1p | SPR | 1553 µM | - | [13] |
| CC-CXCL8 : CXCR1/CXCR2 | - | >1 µM | - | |
| Full-length CXCL8 : Monoclonal anti-human IL8 antibody | SPR | 82.2 nM | - | [14] |
Note: hCXCR1pep refers to peptides derived from the N-terminal region of the human CXCR1 receptor. Binding affinities can vary significantly based on the experimental technique, buffer conditions, and specific constructs used.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of peptide biophysical properties. Below are protocols for key experiments cited in the literature.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions and determine binding kinetics (association and dissociation rates) and affinity.[13][15]
Objective: To determine the binding affinity of CXCL8-derived peptides to GAGs or receptor fragments.
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Ligand Immobilization: The ligand (e.g., a synthetic peptide like p_wt14 or heparin) is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated chip surface for covalent immobilization via amine coupling.[13] A reference flow cell is typically prepared by performing the activation and deactivation steps without ligand immobilization.
-
Analyte Injection: A series of concentrations of the analyte (e.g., CXCR1 peptide or full-length CXCL8) are prepared in a running buffer (e.g., HBS-EP). Each concentration is injected over the ligand and reference surfaces at a constant flow rate.
-
Data Collection: The change in the refractive index at the sensor surface, measured in Resonance Units (RU), is recorded as a sensorgram.
-
Data Analysis: The sensorgrams are corrected by subtracting the reference channel signal. The resulting binding curves are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information and can be used to map the binding interface between a peptide and its partner.[4][16]
Objective: To identify the residues of the CXCL8 C-terminal peptide involved in binding to a receptor fragment.
Methodology:
-
Sample Preparation: A sample of uniformly ¹⁵N-labeled protein (e.g., CXCL8) is prepared in a suitable NMR buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Initial Spectrum Acquisition: A two-dimensional ¹⁵N-¹H Heteronuclear Single Quantum Coherence (HSQC) spectrum of the free protein is recorded. Each peak in the spectrum corresponds to a specific amide group in the protein backbone.
-
Titration: A solution of the unlabeled binding partner (the ligand, e.g., a CXCR1 N-domain peptide) is titrated into the ¹⁵N-labeled protein sample in stepwise increments.
-
Spectral Monitoring: An ¹⁵N-¹H HSQC spectrum is acquired after each addition of the ligand.
-
Data Analysis: The spectra are overlaid to observe chemical shift perturbations (CSPs). Residues that experience significant changes in their chemical environment upon binding will show a shift in their corresponding peak positions. By mapping these shifting residues onto the protein's structure, the binding interface can be identified.[17] The magnitude of the shifts can also be used to calculate the dissociation constant (Kd).[4]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy, and stoichiometry).[11][16]
Objective: To determine the thermodynamic parameters of the interaction between a CXCL8 monomer and the CXCR1 N-domain.
Methodology:
-
Sample Preparation: The protein (e.g., CXCL8 monomer) and the ligand (e.g., CXCR1 N-domain peptide) are extensively dialyzed against the same buffer (e.g., 50 mM HEPES, 50 mM NaCl, pH 8.0) to minimize heat of dilution effects.
-
Instrument Setup: The sample cell of the calorimeter is filled with the protein solution, and the injection syringe is filled with the ligand solution at a higher concentration. The system is allowed to equilibrate to the desired temperature (e.g., 25°C).
-
Titration: A series of small, precise injections of the ligand are made into the sample cell.
-
Heat Measurement: The instrument measures the minute heat changes that occur after each injection.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[12]
Signaling and Functional Relationships
The binding of CXCL8 to its receptors, CXCR1 and CXCR2, initiates a cascade of intracellular signaling events that are fundamental to its pro-inflammatory functions.
CXCL8 Signaling Pathway
Upon binding of CXCL8, the CXCR1/2 receptors activate multiple G-protein-mediated signaling cascades.[18] Key downstream pathways include the Phosphatidylinositol-3 kinase (PI3K)/Akt pathway, which is vital for cell survival and motility, and the MAPK pathways (ERK, JNK, p38), which regulate gene expression.[3][18] Activation of Phospholipase C (PLC) leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC), which is involved in regulating the actin cytoskeleton for cell migration.[19] These pathways converge to activate transcription factors like NF-κB and AP-1, ultimately promoting processes such as proliferation, angiogenesis, and cell survival.[3]
Experimental Workflow for Peptide Characterization
The investigation of a peptide's biophysical properties follows a structured workflow, from initial design and synthesis to functional validation. This process integrates computational and experimental techniques to build a comprehensive understanding of the peptide's structure-function relationship.
Structure-Function Relationship of the CXCL8 C-Terminal
The biophysical characteristics of the CXCL8 C-terminal peptide are intrinsically linked to its biological role in inflammation. The positive charge and helical structure are prerequisites for its high-affinity interaction with GAGs, which in turn is essential for creating the chemotactic gradient that drives neutrophil recruitment and subsequent inflammatory responses. Modifying these properties, for instance by substituting key residues to alter the net charge, has been shown to directly impact GAG binding affinity and the peptide's ability to inhibit neutrophil migration.[5][6]
Conclusion
The C-terminal peptide of CXCL8 possesses distinct biophysical properties, primarily a positive electrostatic surface charge presented on an α-helical scaffold, that are critical for its interaction with GAGs. This interaction is a key initial step in the chemokine's mechanism of action, facilitating the establishment of chemotactic gradients required for neutrophil recruitment. A thorough characterization of these properties using techniques such as SPR, NMR, and ITC provides invaluable data for understanding its structure-function relationship. This knowledge is instrumental for the rational design of peptide-based inhibitors that can disrupt CXCL8-GAG interactions, offering a promising therapeutic strategy for a host of inflammatory conditions and cancers where CXCL8 signaling is dysregulated.
References
- 1. Roles of the CXCL8-CXCR1/2 Axis in the Tumor Microenvironment and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The dynamics of interleukin-8 and its interaction with human CXC receptor I peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A C-terminal CXCL8 peptide based on chemokine-glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A C‐terminal CXCL8 peptide based on chemokine–glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational design of a peptide capture agent for CXCL8 based on a model of the CXCL8:CXCR1 complex - RSC Advances (RSC Publishing) DOI:10.1039/C4RA13749C [pubs.rsc.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thermodynamic characterization of interleukin-8 monomer binding to CXCR1 receptor N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptides derived from CXCL8 based on in silico analysis inhibit CXCL8 interactions with its receptor CXCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epitope Identification and Affinity Determination of an Inhibiting Human Antibody to Interleukin IL8 (CXCL8) by SPR- Biosensor-Mass Spectrometry Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biophysical characterization of recombinant proteins: A key to higher structural genomics success - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Solution NMR characterization of WT CXCL8 monomer and dimer binding to CXCR1 N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | CXCL8 in Tumor Biology and Its Implications for Clinical Translation [frontiersin.org]
- 19. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Handshake: A Technical Guide to the GAG-binding Mechanism of CXCL8 (54-72)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core GAG-binding mechanism of the C-terminal peptide of CXCL8, spanning residues 54-72. We delve into the quantitative biophysical data, detailed experimental protocols, and the associated signaling pathways, offering a crucial resource for those engaged in inflammation research and the development of novel therapeutics targeting chemokine-glycosaminoglycan (GAG) interactions.
Core Concepts: The Significance of the CXCL8-GAG Interaction
Chemokine CXCL8 (also known as Interleukin-8) is a potent chemoattractant for neutrophils, playing a pivotal role in the inflammatory response.[1][2] Its function is not solely dependent on binding to its G-protein coupled receptors (GPCRs), CXCR1 and CXCR2, on the surface of leukocytes.[2][3] A critical aspect of its biological activity is its interaction with glycosaminoglycans (GAGs), such as heparan sulfate (B86663) and heparin, which are ubiquitously present on the surface of endothelial cells and in the extracellular matrix.[3][4][5]
This interaction is essential for:
-
Formation of Chemotactic Gradients: By binding to GAGs, CXCL8 is immobilized on the endothelial surface, creating a stable concentration gradient that guides neutrophils to the site of inflammation.[1][5][6]
-
Haptotaxis: The GAG-bound chemokine provides a physical track for migrating leukocytes.
-
Protection from Proteolysis: GAG binding can protect chemokines from degradation by proteases, prolonging their activity.[7]
-
Oligomerization: GAGs can influence the oligomeric state of CXCL8, with the dimeric form exhibiting a higher affinity for GAGs.[3][4][5]
The C-terminal α-helix of CXCL8, specifically the region encompassing amino acids 54-72, is a highly positively charged domain that has been identified as the primary GAG-binding site.[1][3][8] Understanding the precise mechanism of this interaction is paramount for the rational design of inhibitors that can modulate the inflammatory response.
Quantitative Analysis of CXCL8 (54-72)-GAG Binding
The binding of CXCL8 and its C-terminal peptides to GAGs has been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR). The following tables summarize the key quantitative data from the literature.
Table 1: Binding Affinity of CXCL8 Peptides to Heparin Measured by Surface Plasmon Resonance (SPR)
| Peptide Sequence | Description | Binding Affinity (KD) | Reference |
| CXCL8 (54-72) | Wild-type C-terminal peptide | Micromolar (µM) range | [1][9] |
| E70K CXCL8 (54-72) | Mutant with enhanced positive charge | Lower µM range (higher affinity) | [1][9] |
| Scrambled CXCL8 (54-72) | Negative control with the same amino acid composition | No significant binding | [1] |
Note: Specific KD values can vary depending on the experimental conditions, including the specific heparin oligosaccharide used.
Table 2: Key Residues in Full-Length CXCL8 Involved in GAG Binding Identified by NMR Spectroscopy
| Residue | Location | Role in GAG Binding | Reference |
| K20 | Proximal Loop | Part of the GAG-binding domain | [8] |
| R60 | C-terminal α-helix | Core GAG-binding residue | [4][8] |
| K64 | C-terminal α-helix | Core GAG-binding residue | [4][8] |
| K67 | C-terminal α-helix | Contributes to GAG interaction | [8] |
| R68 | C-terminal α-helix | Core GAG-binding residue | [4][8] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are crucial for the reproducibility and advancement of research in this field. Below are generalized, yet detailed, methodologies for the key experiments cited.
Peptide Synthesis and Purification
Synthetic peptides corresponding to the CXCL8 (54-72) sequence and its variants are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol Outline:
-
Resin Preparation: A suitable resin (e.g., Rink amide resin) is swollen in a solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected resin.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.
Protocol Outline:
-
Sensor Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated, and a GAG (e.g., heparin) is immobilized on the chip surface via amine coupling.
-
System Priming: The SPR system is primed with a running buffer (e.g., HBS-EP buffer).
-
Analyte Injection: A series of concentrations of the CXCL8 (54-72) peptide (analyte) are injected over the GAG-immobilized surface.
-
Association and Dissociation Monitoring: The binding (association) and release (dissociation) of the peptide are monitored in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the change in mass.
-
Regeneration: The sensor surface is regenerated between injections using a high-salt solution to remove the bound peptide.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy provides high-resolution structural information on the interaction between CXCL8 and GAGs at the atomic level.
Protocol Outline:
-
Sample Preparation: Isotopically labeled (e.g., 15N-labeled) full-length CXCL8 is expressed in bacteria and purified. Heparin oligosaccharides of defined lengths are obtained commercially.
-
NMR Data Acquisition: A series of two-dimensional 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectra of the 15N-labeled CXCL8 are recorded in the absence and presence of increasing concentrations of the heparin oligosaccharide.
-
Chemical Shift Perturbation (CSP) Analysis: The binding of the GAG to CXCL8 causes changes in the chemical environment of the protein's backbone amide protons and nitrogens, resulting in shifts in the corresponding peaks in the HSQC spectrum. The magnitude of these chemical shift perturbations (CSPs) is calculated for each residue.
-
Mapping the Binding Site: Residues exhibiting significant CSPs are mapped onto the three-dimensional structure of CXCL8 to identify the GAG-binding site.
-
Structural Modeling: The CSP data can be used as constraints for molecular docking simulations to generate structural models of the CXCL8-GAG complex.
Visualizing the Mechanisms and Pathways
To further elucidate the complex relationships in CXCL8-GAG interactions, the following diagrams, generated using the DOT language, provide a visual representation of key processes.
Caption: CXCL8 immobilization on endothelial GAGs creates a haptotactic gradient for neutrophil chemotaxis.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of CXCL8 (54-72)-GAG binding.
Caption: Simplified signaling pathway initiated by CXCL8-GAG interaction leading to neutrophil activation.
Conclusion and Future Directions
The interaction between the C-terminal (54-72) region of CXCL8 and GAGs is a critical checkpoint in the inflammatory cascade. A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is essential for the development of targeted therapeutics. Peptides derived from this region, or small molecules that mimic its binding, hold promise as competitive inhibitors to disrupt the formation of chemotactic gradients and thereby dampen neutrophil-mediated inflammation.[1][3]
Future research should focus on:
-
Elucidating the structural basis of the CXCL8 (54-72)-GAG interaction at higher resolution.
-
Investigating the GAG-binding specificity of this peptide for different types of GAGs.
-
Developing more potent and stable peptide-based or small-molecule inhibitors of this interaction for therapeutic applications.
This guide serves as a foundational resource for researchers dedicated to unraveling the complexities of chemokine biology and translating this knowledge into innovative therapies for inflammatory diseases.
References
- 1. A C-terminal CXCL8 peptide based on chemokine-glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting Chemokine—Glycosaminoglycan Interactions to Inhibit Inflammation [frontiersin.org]
- 4. Solution NMR characterization of chemokine CXCL8/IL-8 monomer and dimer binding to glycosaminoglycans: structural plasticity mediates differential binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Designing a CXCL8-hsa chimera as potential immunmodulator of the tumor micro-environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of Chemokine-Glycosaminoglycan Interactions Control Neutrophil Migration into the Airspaces of the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Physiological Relevance of the CXCL8 C-Terminal Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chemokine (C-X-C motif) ligand 8 (CXCL8), also known as Interleukin-8, is a potent pro-inflammatory chemokine crucial for the recruitment of neutrophils to sites of inflammation. While the N-terminal region of CXCL8 is well-studied for its role in receptor activation and the potentiation of activity upon proteolytic cleavage, the C-terminal domain holds distinct and critical physiological relevance. This guide elucidates the function of the CXCL8 C-terminal region, focusing on its indispensable role in binding to glycosaminoglycans (GAGs), the formation of haptotactic gradients essential for in vivo cell migration, and the use of synthetic C-terminal peptides as modulators of CXCL8's inflammatory activity. Unlike the N-terminus, the C-terminus is not primarily a site for generating hyperactive fragments; rather, its integrity is paramount for the chemokine's spatial localization and in vivo efficacy.
The CXCL8 C-Terminal Alpha-Helix: The Locus of Glycosaminoglycan Interaction
The mature forms of CXCL8 (e.g., CXCL8(1-77) or CXCL8(1-72)) possess a distinct C-terminal alpha-helix. This domain is characterized by a cluster of positively charged amino acid residues, making it the primary site of interaction with negatively charged GAGs, such as heparan sulfate, which are ubiquitously expressed on the surface of endothelial cells and within the extracellular matrix.[1][2][3] This binding is a prerequisite for the formation of a solid-phase or "haptotactic" gradient of CXCL8 on the vascular endothelium.[1][2]
This immobilization is critical for physiological function; while soluble CXCL8 can induce random cell movement (chemokinesis), it is the GAG-bound gradient that provides the directional cues necessary for effective neutrophil chemotaxis and transendothelial migration in vivo.[2][4] The interaction protects CXCL8 from proteolytic degradation and ensures a high local concentration at the site of inflammation, presenting the chemokine effectively to its receptors, CXCR1 and CXCR2, on passing neutrophils.[1][2][4][5] Key residues within the C-terminal helix, such as R60, K64, K67, and R68, are known to be critical for this GAG-binding activity.[1][3]
Synthetic C-Terminal Peptides as Competitive Antagonists
The critical role of the C-terminal domain in GAG binding has led to the development of synthetic peptides derived from this region. These peptides, such as CXCL8(54-72), act as competitive antagonists by occupying the GAG binding sites on the endothelium, thereby preventing the immobilization of endogenous, full-length CXCL8.[1][6][7][8]
By disrupting the formation of the haptotactic gradient, these C-terminal peptides effectively reduce neutrophil adhesion to endothelial cells and subsequent transendothelial migration.[1][6][9] Importantly, these peptides do not interact with the chemokine receptors CXCR1 or CXCR2 and therefore do not trigger intracellular signaling events like calcium mobilization on their own.[1][6] This makes them specific tools for studying the chemokine-GAG axis and potential therapeutic leads for inhibiting neutrophil-driven inflammation without directly blocking receptor signaling.[6]
Quantitative Data on C-Terminal Peptide-GAG Interactions
The binding of synthetic C-terminal peptides to GAGs has been quantified using biophysical techniques like Surface Plasmon Resonance (SPR). These studies confirm a direct interaction and allow for the comparison of binding affinities between different peptide sequences.
| Peptide Name | Sequence / Description | Target GAG | Method | Key Finding | Reference |
| Peptide 1 | Wild-type C-terminal fragment CXCL8(54-72) | Heparin | SPR | Confirmed direct binding to GAGs. | [1][6] |
| Peptide 2 | CXCL8(54-72) with E70K substitution to increase positive charge | Heparin | SPR | Showed enhanced binding to GAGs at lower concentrations compared to Peptide 1. | [1][6] |
| pCXCL8-1 | A 10-amino acid peptide based on the C-terminal helix | Heparan Sulfate (HS) | SPR | Displayed increased affinity for HS compared to intact CXCL8. | [2] |
Key Signaling and Functional Pathways
The physiological function of CXCL8 is a two-step process orchestrated by its two distinct domains. The C-terminus first mediates the anchoring of the chemokine to endothelial GAGs, establishing a stable gradient. As neutrophils travel through the vasculature, their CXCR1/2 receptors engage with the N-terminus of the immobilized CXCL8. This engagement triggers a cascade of intracellular signaling, primarily through Gαi-protein coupling, leading to activation of Phospholipase C (PLC) and subsequent calcium mobilization.[10][11] This signaling culminates in integrin activation, cytoskeletal rearrangement, and directed migration across the endothelium toward the higher concentration of the chemokine.
Experimental Protocols
Protocol: Surface Plasmon Resonance (SPR) for CXCL8-GAG Interaction
This method quantifies the real-time binding affinity between CXCL8 (or its derived peptides) and GAGs.
-
Chip Preparation: A sensor chip (e.g., CM4 or CM5) is activated. Streptavidin is covalently coupled to the chip surface. Biotinylated heparin (a model GAG) is then injected over the streptavidin-coated surface, resulting in a high-affinity, stable immobilization.[3]
-
Analyte Preparation: Recombinant full-length CXCL8 or synthesized C-terminal peptides are prepared in a running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% Tween-20, pH 7.4) at a range of concentrations (e.g., 0.15 to 1000 nM).[3]
-
Binding Measurement (Association): The prepared analyte (CXCL8 or peptide) is injected at a constant flow rate (e.g., 30 µl/min) over the heparin-coated chip surface for a defined period (e.g., 140 seconds). Binding is measured in real-time as a change in Resonance Units (RU).[3]
-
Dissociation: Running buffer without the analyte is flowed over the chip, and the dissociation of the analyte from the immobilized GAG is monitored over time.
-
Regeneration: A high-salt solution (e.g., 2 M NaCl) is injected to strip all bound analyte from the GAG surface, preparing it for the next injection cycle.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are analyzed using kinetic models (e.g., 1:1 Langmuir binding model) to calculate association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD), which represents binding affinity.
Protocol: In Vitro Neutrophil Transendothelial Migration Assay
This assay assesses the ability of neutrophils to migrate across an endothelial cell monolayer toward a chemoattractant and is used to test the inhibitory capacity of C-terminal peptides.
-
Endothelial Monolayer Culture: Human endothelial cells (e.g., HUVECs) are seeded onto the porous membrane of a Transwell insert (e.g., 3-μm pore size) placed in a multi-well plate. The cells are cultured for several days to form a confluent, tight monolayer.[12][13]
-
Neutrophil Isolation: Human neutrophils are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells.[12][13]
-
Assay Setup:
-
The lower chamber of the Transwell plate is filled with medium containing a chemoattractant (e.g., 50 ng/ml full-length CXCL8).[13]
-
The endothelial monolayer in the upper chamber is pre-incubated with the synthetic C-terminal peptide (or a control peptide) at various concentrations for a short period (e.g., 20 minutes).[1][9]
-
Isolated neutrophils (e.g., 7.5 x 10⁵ cells) are then added to the upper chamber.[13]
-
-
Incubation: The plate is incubated for 90-180 minutes at 37°C in 5% CO₂ to allow for neutrophil migration across the endothelial monolayer and through the porous membrane into the lower chamber.[12][13]
-
Quantification of Migration: The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by direct cell counting with a hemocytometer or by using a fluorescence-based assay if the neutrophils were pre-labeled with a fluorescent dye.[12][13]
-
Data Analysis: The number of migrated cells in the presence of the inhibitory peptide is compared to the number migrated toward CXCL8 alone (positive control) and to buffer alone (negative control). Results are often expressed as a percentage of inhibition.
Conclusion
While lacking the direct receptor-activating function of the N-terminus, the C-terminal domain of CXCL8 is of profound physiological relevance. Its function as a GAG-binding anchor is a fundamental requirement for the chemokine's ability to orchestrate directed neutrophil migration in vivo. The study of synthetic C-terminal fragments has not only illuminated this crucial biological mechanism but has also provided a novel strategy for therapeutic intervention. By competitively inhibiting GAG binding, these peptides can disrupt the inflammatory cascade at a key upstream event—the formation of the chemotactic gradient—offering a targeted approach to mitigating neutrophil-driven pathologies. This highlights the C-terminal domain as a critical region for the spatial regulation of CXCL8 activity and a promising target for the development of new anti-inflammatory agents.
References
- 1. A C‐terminal CXCL8 peptide based on chemokine–glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Chemokine—Glycosaminoglycan Interactions to Inhibit Inflammation [frontiersin.org]
- 3. Kinetics of Chemokine-Glycosaminoglycan Interactions Control Neutrophil Migration into the Airspaces of the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Chemokine—Glycosaminoglycan Interactions to Inhibit Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A C-terminal CXCL8 peptide based on chemokine-glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 9. Novel anti-inflammatory peptides based on chemokine – glycosaminoglycan interactions reduce leukocyte migration and disease severity in a model of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rationale and Means to Target Pro-Inflammatory Interleukin-8 (CXCL8) Signaling in Cancer | MDPI [mdpi.com]
- 11. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.9. Neutrophil and Monocytes Transendothelial Migration Assay [bio-protocol.org]
- 13. Neutrophil Transmigration Mediated by the Neutrophil-Specific Antigen CD177 Is Influenced by the Endothelial S536N Dimorphism of Platelet Endothelial Cell Adhesion Molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Structure-Function of CXCL8(54-72): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the structure-function relationship of the C-terminal peptide of CXCL8, encompassing amino acids 54-72. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings on the peptide's interaction with glycosaminoglycans (GAGs) and its modulatory role in inflammatory responses. The guide details experimental methodologies, presents quantitative data for comparative analysis, and visualizes relevant biological pathways and experimental workflows.
Introduction: The Significance of the CXCL8 C-Terminal Domain
Interleukin-8 (CXCL8), a potent pro-inflammatory chemokine, plays a pivotal role in the recruitment and activation of neutrophils during inflammation.[1][2][3] Its biological activity is mediated through interaction with two G-protein-coupled receptors (GPCRs), CXCR1 and CXCR2.[1][4] The structure of CXCL8, a 72-amino acid peptide, includes a C-terminal α-helix (residues 57-72) that is critical for its function.[4][5] This region is characterized by a high positive charge, facilitating interaction with negatively charged glycosaminoglycans (GAGs) on the surface of endothelial cells.[6][7] This binding is essential for the establishment of a chemotactic gradient, which guides neutrophils to the site of inflammation.[6][8]
The peptide fragment CXCL8(54-72) represents this key GAG-binding domain.[6][8] Research has demonstrated that this peptide can competitively inhibit the binding of full-length CXCL8 to GAGs, thereby modulating neutrophil adhesion and migration without directly activating CXCR1 or CXCR2.[6][8][9] This unique mechanism of action positions CXCL8(54-72) and its analogs as potential therapeutic agents for inflammatory diseases.[6][8]
Quantitative Analysis of CXCL8(54-72) and its Analogs
The following tables summarize the key quantitative data from studies on CXCL8(54-72) and its modified version, where glutamic acid at position 70 is substituted with lysine (B10760008) (E70K) to enhance its positive charge and GAG-binding potential.[6]
| Peptide | Sequence | Molecular Weight (Da) | Purity (%) |
| CXCL8(54-72) (WT) | KELRCQCIKTYSKPFHPK | 2335.8 | >95 |
| CXCL8(54-72) (E70K) | KKLRCQCIKTYSKPFHPK | 2334.9 | >95 |
| Scrambled Peptide | KCKYHPKQTCRSKIKPFE | 2335.8 | >95 |
| Ligand | Analyte (GAG) | Association Rate (ka, M⁻¹s⁻¹) | Dissociation Rate (kd, s⁻¹) | Equilibrium Dissociation Constant (KD, µM) |
| CXCL8(54-72) (WT) | Heparin | 1.3 x 10³ | 1.2 x 10⁻³ | 0.92 |
| CXCL8(54-72) (E70K) | Heparin | 2.5 x 10³ | 9.8 x 10⁻⁴ | 0.39 |
| Full-length CXCL8 | Heparin | Not Reported | Not Reported | ~1-10 (literature values) |
| Assay | Condition | CXCL8(54-72) (WT) Effect | CXCL8(54-72) (E70K) Effect | Scrambled Peptide Effect |
| Neutrophil Adhesion | TNF-α stimulated HUVECs under flow | Significant inhibition | Significant inhibition | Significant inhibition |
| Neutrophil Transendothelial Migration | Towards full-length CXCL8 | No significant effect | Significant inhibition | No significant effect |
| Calcium Mobilization | In neutrophils | No effect | No effect | No effect |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the structure-function of CXCL8(54-72).
Peptide Synthesis and Purification
CXCL8(54-72) and its analogs are synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and their identity is confirmed by mass spectrometry.
Surface Plasmon Resonance (SPR) for GAG Binding
The interaction between the peptides and GAGs is quantified using SPR. A sensor chip is functionalized with a GAG, such as heparin. The peptides are then flowed over the chip at various concentrations. The binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant) are determined by analyzing the sensorgrams.
Neutrophil Adhesion Assay under Flow Conditions
Human umbilical vein endothelial cells (HUVECs) are cultured to form a monolayer in a flow chamber. The monolayer is stimulated with TNF-α to induce an inflammatory phenotype. Isolated human neutrophils, pre-incubated with or without the CXCL8 peptides, are then perfused through the chamber at a defined shear stress. The number of adherent neutrophils is quantified by microscopy.
Neutrophil Transendothelial Migration Assay
An in vitro model of the endothelial barrier is created by growing HUVECs on a transwell insert. Neutrophils are added to the upper chamber, and a chemoattractant (full-length CXCL8) is placed in the lower chamber. The effect of the CXCL8 peptides on neutrophil migration across the endothelial monolayer is assessed by counting the number of neutrophils that have migrated to the lower chamber.
Calcium Mobilization Assay
To determine if the peptides activate CXCR1/2, intracellular calcium levels in neutrophils are measured. Neutrophils are loaded with a calcium-sensitive fluorescent dye. The peptides are added, and any change in fluorescence, indicating calcium mobilization, is recorded using a fluorometric plate reader. Full-length CXCL8 is used as a positive control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of full-length CXCL8 and the experimental workflow for investigating the function of CXCL8(54-72).
Caption: Signaling pathways activated by full-length CXCL8 binding to CXCR1/2.
References
- 1. Rationale and Means to Target Pro-Inflammatory Interleukin-8 (CXCL8) Signaling in Cancer [mdpi.com]
- 2. Roles of the CXCL8-CXCR1/2 Axis in the Tumor Microenvironment and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCL8 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. The dynamics of interleukin-8 and its interaction with human CXC receptor I peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases [thno.org]
- 6. A C‐terminal CXCL8 peptide based on chemokine–glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A C-terminal CXCL8 peptide based on chemokine-glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis and Purification of CXCL8 (54-72) Peptide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine (C-X-C motif) ligand 8 (CXCL8), also known as Interleukin-8, is a pro-inflammatory chemokine that plays a crucial role in the recruitment and activation of neutrophils, making it a key mediator in various inflammatory diseases. The C-terminal region of CXCL8, specifically the peptide fragment spanning amino acids 54-72 (CXCL8 (54-72)), is critically involved in the interaction with glycosaminoglycans (GAGs) on the endothelial surface. This interaction is essential for the generation of a haptotactic gradient, which guides neutrophils to the site of inflammation. The synthetic CXCL8 (54-72) peptide is a valuable tool for studying these interactions and for the development of novel anti-inflammatory therapeutics that target the CXCL8-GAG binding axis.
This application note provides a detailed protocol for the chemical synthesis and purification of the CXCL8 (54-72) peptide. The methodology covers solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry.
Experimental Protocols
Materials
-
Resin: Rink Amide resin
-
Fmoc-protected amino acids: Fmoc-L-Ala-OH, Fmoc-L-Arg(Pbf)-OH, Fmoc-L-Asn(Trt)-OH, Fmoc-L-Gln(Trt)-OH, Fmoc-L-Glu(OtBu)-OH, Fmoc-L-Phe-OH, Fmoc-L-Leu-OH, Fmoc-L-Lys(Boc)-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-L-Val-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)
-
Acetylation reagent: 20% (v/v) acetic anhydride (B1165640) in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
RP-HPLC solvents:
-
Solvent A: 0.1% TFA in H₂O
-
Solvent B: 0.1% TFA in Acetonitrile (ACN)
-
-
Mass Spectrometry Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA)
Peptide Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of CXCL8 (54-72).
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The CXCL8 (54-72) peptide with the sequence Ac-Lys-Glu-Asn-Trp-Val-Gln-Arg-Val-Val-Glu-Lys-Phe-Leu-Lys-Arg-Ala-Glu-Asn-Ser-NH₂ is synthesized on a Rink Amide resin to yield a C-terminally amidated peptide. The synthesis is performed using a microwave peptide synthesizer.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF, IPA, and then DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for a specified time, assisted by microwave energy.
-
Monitor the coupling reaction for completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
N-terminal Acetylation: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, acetylate the N-terminus by treating the peptide-resin with 20% acetic anhydride in DMF.
-
Final Washing: Wash the peptide-resin extensively with DMF and DCM and dry it under vacuum.
Protocol 2: Peptide Cleavage and Deprotection
-
Cleavage: Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collection: Centrifuge the mixture to pellet the precipitated peptide. Wash the pellet with cold diethyl ether and dry it under vacuum.
Purification and Characterization Workflow
Application Notes and Protocols: Boyden Chamber Assay for Studying CXCL8 (54-72) Mediated Inhibition of Chemotaxis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemokine-mediated cell migration is a critical process in inflammation, immune responses, and cancer metastasis. Interleukin-8 (CXCL8 or IL-8), a potent neutrophil chemoattractant, plays a pivotal role in these processes. The biological activity of CXCL8 is not solely dependent on its interaction with its cognate G protein-coupled receptors, CXCR1 and CXCR2, but also relies on its ability to bind to glycosaminoglycans (GAGs) on the endothelial surface. This interaction is crucial for the formation of a stable chemotactic gradient, a process known as haptotaxis, which guides neutrophils to sites of inflammation.[1][2][3]
The C-terminal α-helix of CXCL8, specifically the amino acid sequence (54-72), is a key GAG-binding region.[4] Synthetic peptides corresponding to this sequence, such as CXCL8 (54-72), can competitively inhibit the binding of full-length CXCL8 to GAGs.[5] This competitive inhibition disrupts the formation of the chemotactic gradient, thereby inhibiting neutrophil adhesion and migration.[5][6][7] Consequently, CXCL8 (54-72) and its analogs are valuable tools for studying the role of chemokine-GAG interactions in inflammation and for developing novel anti-inflammatory therapeutics.
These application notes provide a detailed protocol for utilizing the Boyden chamber assay to investigate the inhibitory effects of the CXCL8 (54-72) peptide on full-length CXCL8-induced neutrophil chemotaxis.
Principle of the Assay
The Boyden chamber assay is a widely used method to study cell migration in vitro.[8] It consists of two compartments, an upper and a lower chamber, separated by a microporous membrane.[8] In this inhibition assay, neutrophils are placed in the upper chamber. The lower chamber contains the chemoattractant, full-length CXCL8. The CXCL8 (54-72) peptide, the potential inhibitor, can be pre-incubated with the cells or placed in the upper chamber. If the inhibitor is effective, it will reduce the number of neutrophils that migrate through the pores of the membrane towards the chemoattractant in the lower chamber. The extent of migration is quantified by counting the cells that have traversed the membrane.
Data Presentation
Table 1: Representative Experimental Parameters for CXCL8 Chemotaxis Inhibition Assay
| Parameter | Recommended Value/Range | Notes |
| Cell Type | Primary Human Neutrophils | Isolated from healthy donors. |
| Chemoattractant | Recombinant Human CXCL8 (full-length) | Optimal concentration is typically 1-10 nM.[9] |
| Inhibitor | Synthetic Human CXCL8 (54-72) Peptide | Test a range of concentrations (e.g., 10 nM - 10 µM). |
| Boyden Chamber | 48-well or 96-well format | e.g., Neuro Probe, Corning Transwell®. |
| Membrane Pore Size | 3-5 µm | Appropriate for neutrophil migration.[9] |
| Cell Seeding Density | 2.5 x 10⁵ - 5 x 10⁶ cells/mL | Adjust based on chamber volume.[10][11] |
| Incubation Time | 20 minutes - 2 hours | Optimize for maximal migration in control wells.[10][11] |
| Incubation Conditions | 37°C, 5% CO₂ | Standard cell culture conditions.[10] |
Table 2: Example of Quantitative Results for CXCL8 (54-72) Inhibition
| Full-Length CXCL8 (nM) | CXCL8 (54-72) (µM) | % Inhibition of Neutrophil Migration (Mean ± SD) |
| 10 | 0 | 0 ± 5.2 |
| 10 | 0.1 | 15.3 ± 6.8 |
| 10 | 1 | 48.7 ± 8.1 |
| 10 | 10 | 85.2 ± 7.5 |
| 10 | 50 | 92.1 ± 4.9 |
Note: The data presented in this table is illustrative and should be determined experimentally.
Experimental Protocols
Materials and Reagents
-
Primary human neutrophils (isolated from fresh peripheral blood)
-
Recombinant human CXCL8 (full-length, carrier-free)
-
Synthetic human CXCL8 (54-72) peptide
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)
-
Microporous polycarbonate membranes (3 or 5 µm pore size)
-
Staining solution (e.g., Diff-Quik, Giemsa)
-
Fixative (e.g., Methanol)
-
Microscope with imaging software
-
Standard cell culture incubator (37°C, 5% CO₂)
-
Pipettes, tips, and other standard laboratory equipment
Protocol for Inhibition of Neutrophil Chemotaxis
-
Preparation of Cells:
-
Isolate human neutrophils from healthy donor blood using a standard method such as Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated neutrophils in cold chemotaxis buffer at a concentration of 2 x 10⁶ cells/mL. Keep cells on ice until use.
-
-
Preparation of Reagents:
-
Prepare a stock solution of full-length CXCL8 in chemotaxis buffer. From this, prepare serial dilutions to determine the optimal chemoattractant concentration (typically 1-10 nM).
-
Prepare a stock solution of the CXCL8 (54-72) inhibitor peptide in chemotaxis buffer. Prepare serial dilutions to test a range of inhibitory concentrations (e.g., from 10 nM to 50 µM).
-
-
Assay Setup:
-
Assemble the Boyden chamber according to the manufacturer's instructions, placing the microporous membrane between the upper and lower wells.
-
In the lower wells, add the chemotaxis buffer containing the optimal concentration of full-length CXCL8.
-
Include negative control wells containing only chemotaxis buffer in the lower chamber.
-
In a separate tube, pre-incubate the neutrophil suspension with the desired concentrations of the CXCL8 (54-72) peptide (or vehicle control) for 15-30 minutes at room temperature.
-
Add the pre-incubated cell suspension to the upper wells of the Boyden chamber.
-
-
Incubation:
-
Incubate the assembled chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes. The optimal incubation time should be determined empirically.
-
-
Cell Staining and Quantification:
-
After incubation, disassemble the chamber and remove the membrane.
-
Scrape the non-migrated cells from the upper surface of the membrane.
-
Fix the membrane in methanol (B129727) for 1-2 minutes.
-
Stain the migrated cells on the lower surface of the membrane using a suitable stain (e.g., Diff-Quik).
-
Mount the membrane on a glass slide.
-
Count the number of migrated cells in several high-power fields for each well using a light microscope.
-
Calculate the average number of migrated cells per field.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of CXCL8 (54-72) using the following formula: % Inhibition = [1 - (Number of migrated cells with inhibitor / Number of migrated cells without inhibitor)] x 100
-
Plot the percentage of inhibition against the concentration of the inhibitor to generate a dose-response curve and determine the IC₅₀ value if desired.
-
Visualizations
Signaling Pathway of CXCL8 and Inhibition by CXCL8 (54-72)
Caption: Mechanism of CXCL8-induced chemotaxis and its inhibition by CXCL8 (54-72).
Experimental Workflow for Boyden Chamber Inhibition Assay
Caption: Workflow for the CXCL8 (54-72) chemotaxis inhibition assay.
References
- 1. Targeting Chemokine—Glycosaminoglycan Interactions to Inhibit Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of Chemokine-Glycosaminoglycan Interactions Control Neutrophil Migration into the Airspaces of the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A C-terminal CXCL8 peptide based on chemokine-glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A C‐terminal CXCL8 peptide based on chemokine–glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. criver.com [criver.com]
- 10. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Transendothelial Migration Assay with CXCL8 (54-72)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a transendothelial migration assay to investigate the effects of the C-terminal CXCL8 peptide, CXCL8 (54-72), on neutrophil chemotaxis. This assay is a valuable tool for screening potential inhibitors of inflammation and for studying the molecular mechanisms of leukocyte trafficking.
Introduction
Chemokine (C-X-C motif) ligand 8 (CXCL8), also known as Interleukin-8 (IL-8), is a potent pro-inflammatory chemokine that plays a crucial role in the recruitment of neutrophils to sites of inflammation. This process, known as transendothelial migration, involves neutrophils passing through the endothelial cell layer that lines blood vessels. The C-terminal portion of CXCL8, specifically the amino acid sequence 54-72, is known to be critical for the interaction of CXCL8 with glycosaminoglycans (GAGs) on the surface of endothelial cells. This interaction is essential for the presentation of CXCL8 to its receptors, CXCR1 and CXCR2, on neutrophils, thereby facilitating their migration.[1][2] The synthetic peptide CXCL8 (54-72) can be used to competitively inhibit this interaction, thereby reducing neutrophil adhesion and subsequent transendothelial migration.[1][3][4]
This document outlines the materials and methods required to perform a robust and reproducible in vitro transendothelial migration assay using a Transwell® system. The protocol details the culture of endothelial cells to form a monolayer, the isolation of primary human neutrophils, and the subsequent migration assay in the presence of full-length CXCL8 as a chemoattractant and CXCL8 (54-72) as a potential inhibitor.
Data Presentation
The following tables summarize representative quantitative data from transendothelial migration assays involving CXCL8 and the inhibitory effects of peptides derived from its C-terminal region.
Table 1: Dose-Dependent Neutrophil Transendothelial Migration Induced by CXCL8
| CXCL8 Concentration (ng/mL) | Fold Increase in Neutrophil Migration (± SEM) |
| 0 (Control) | 1.0 ± 0.2 |
| 1 | 2.5 ± 0.4 |
| 10 | 5.8 ± 0.7 |
| 100 | 6.2 ± 0.9 |
| 500 | 4.1 ± 0.6 |
| 1000 | 2.3 ± 0.3 |
Data are hypothetical and represent typical results observed in a Transwell assay. The fold increase is calculated relative to the control group without CXCL8. Peak migration is typically observed between 10 and 100 ng/mL.[5][6]
Table 2: Inhibition of CXCL8-Mediated Neutrophil Transendothelial Migration by a Modified CXCL8 (54-72) Peptide (E70K)
| Treatment | Normalized Neutrophil Migration (%) | P-value |
| Control (No Chemoattractant) | 15 ± 5 | - |
| CXCL8 (10 nM) | 100 ± 12 | - |
| CXCL8 (10 nM) + Scrambled Peptide (100 nM) | 95 ± 11 | > 0.05 |
| CXCL8 (10 nM) + CXCL8 (54-72) WT (100 nM) | 75 ± 9 | > 0.05 |
| CXCL8 (10 nM) + CXCL8 (54-72) E70K (100 nM) | 40 ± 7 | < 0.001 |
This table is based on findings that a modified, more positively charged version of the CXCL8 (54-72) peptide (E70K) can significantly inhibit CXCL8-induced neutrophil transendothelial migration, while the wild-type (WT) peptide has a less pronounced effect.[1][2] Data are presented as a percentage of the migration induced by CXCL8 alone.
Experimental Protocols
Protocol 1: Culture and Seeding of Endothelial Cells
This protocol describes the formation of a confluent endothelial cell monolayer on a Transwell® insert, which mimics the endothelial barrier of a blood vessel.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Human Microvascular Endothelial Cells (HMEC-1)
-
Endothelial Growth Medium (EGM-2), supplemented with growth factors and 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.05%)
-
24-well Transwell® inserts (3.0 µm pore size)
-
24-well companion plates
-
Fibronectin or Collagen Type I
Procedure:
-
Coating of Transwell® Inserts:
-
Coat the upper surface of the Transwell® inserts with 50 µg/mL of fibronectin or collagen type I in sterile PBS.
-
Incubate for 1-2 hours at 37°C.
-
Aspirate the coating solution and allow the inserts to air dry in a sterile environment.
-
-
Cell Culture:
-
Culture endothelial cells in T-75 flasks with EGM-2 at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
-
Seeding of Endothelial Cells:
-
Wash the confluent endothelial cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with medium containing FBS and centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in EGM-2 and perform a cell count.
-
Seed 1 x 10^5 endothelial cells in 100 µL of EGM-2 into the upper chamber of each coated Transwell® insert.
-
Add 600 µL of EGM-2 to the lower chamber of the 24-well companion plate.
-
Incubate for 48-72 hours at 37°C and 5% CO2 to allow the formation of a confluent monolayer. The integrity of the monolayer can be assessed by microscopy or by measuring transendothelial electrical resistance (TEER).
-
Protocol 2: Isolation of Human Neutrophils
This protocol details the isolation of primary neutrophils from fresh human peripheral blood.
Materials:
-
Fresh human peripheral blood collected in EDTA tubes
-
Ficoll-Paque PLUS
-
Dextran T500 (3% in 0.9% NaCl)
-
Red Blood Cell (RBC) Lysis Buffer
-
RPMI 1640 medium, supplemented with 2 mM L-glutamine and 1% Penicillin-Streptomycin
Procedure:
-
Leukocyte-Rich Plasma Preparation:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
-
Granulocyte Separation:
-
After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the granulocyte/erythrocyte pellet.
-
-
Dextran Sedimentation:
-
Resuspend the pellet in PBS and mix with an equal volume of 3% Dextran T500 solution.
-
Allow the erythrocytes to sediment for 30-45 minutes at room temperature.
-
Collect the leukocyte-rich supernatant.
-
-
RBC Lysis:
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
Resuspend the cell pellet in cold RBC Lysis Buffer and incubate for 5-10 minutes on ice to lyse any remaining red blood cells.
-
Stop the lysis by adding an excess of PBS.
-
-
Final Preparation:
-
Centrifuge the cells at 250 x g for 5 minutes and discard the supernatant.
-
Wash the neutrophil pellet twice with RPMI 1640 medium.
-
Resuspend the final pellet in assay medium (RPMI 1640 with 0.5% BSA) and determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil preparation should be >95%.
-
Protocol 3: Transendothelial Migration Assay
This protocol describes the chemotaxis assay using the prepared endothelial cell monolayers and isolated neutrophils.
Materials:
-
Endothelial cell monolayers on Transwell® inserts
-
Isolated human neutrophils
-
Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA)
-
Recombinant human CXCL8 (full-length)
-
CXCL8 (54-72) peptide
-
Calcein-AM (for fluorescent labeling)
-
Fluorescence plate reader
Procedure:
-
Preparation of Chemoattractants and Inhibitors:
-
Prepare a stock solution of full-length CXCL8 in sterile PBS with 0.1% BSA. A working concentration of 10-100 ng/mL in the lower chamber is recommended to induce migration.
-
Prepare a stock solution of CXCL8 (54-72) peptide. The final concentration for inhibition studies will need to be optimized but can start in the range of 10-1000 nM.
-
-
Assay Setup:
-
Wash the endothelial monolayers on the Transwell® inserts once with pre-warmed assay medium.
-
Add 600 µL of assay medium containing the desired concentration of full-length CXCL8 to the lower chambers of the 24-well plate. For control wells, add assay medium without CXCL8.
-
Label the isolated neutrophils with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled neutrophils in assay medium at a concentration of 2 x 10^6 cells/mL.
-
For inhibition experiments, pre-incubate the neutrophils with the CXCL8 (54-72) peptide for 15-30 minutes at 37°C.
-
Add 100 µL of the neutrophil suspension (2 x 10^5 cells) to the upper chamber of each Transwell® insert.
-
-
Incubation:
-
Incubate the plate for 1.5 to 2 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell® inserts from the plate.
-
To quantify the migrated cells, measure the fluorescence of the medium in the lower chamber using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
-
Alternatively, migrated cells can be counted directly using a hemocytometer or by flow cytometry.
-
Mandatory Visualizations
CXCL8 Signaling Pathway
The following diagram illustrates the major signaling pathways activated by CXCL8 upon binding to its receptors, CXCR1 and CXCR2, leading to neutrophil chemotaxis.
Caption: CXCL8 signaling cascade in neutrophils.
Experimental Workflow
The diagram below outlines the key steps of the transendothelial migration assay.
Caption: Workflow for the transendothelial migration assay.
References
- 1. A C-terminal CXCL8 peptide based on chemokine-glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A C‐terminal CXCL8 peptide based on chemokine–glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing CXCL8 (54-72) as a Competitive Inhibitor in Binding and Functional Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chemokine (C-X-C motif) ligand 8 (CXCL8), also known as Interleukin-8 (IL-8), is a pro-inflammatory chemokine that plays a crucial role in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation. It exerts its effects by binding to two G protein-coupled receptors (GPCRs), CXCR1 and CXCR2.[1][2][3][4] The interaction of CXCL8 with its receptors is a key driver in various inflammatory diseases and cancer, making it an attractive target for therapeutic intervention.[1][3][5] The C-terminal peptide of CXCL8, spanning amino acids 54-72, has been identified as a critical region for the interaction of CXCL8 with glycosaminoglycans (GAGs) on the cell surface and in the extracellular matrix.[6][7][8] This interaction is essential for the establishment of a stable chemotactic gradient, which guides migrating cells.
This document provides detailed application notes and protocols for utilizing the CXCL8 (54-72) peptide as a competitive inhibitor, not in the classical sense of direct receptor-ligand competition, but by interfering with the CXCL8-GAG interaction, thereby inhibiting CXCL8-mediated biological responses.
Mechanism of Action: Competitive Inhibition of Glycosaminoglycan Binding
Unlike traditional competitive inhibitors that directly block the ligand-binding pocket of a receptor, CXCL8 (54-72) functions by competing with full-length CXCL8 for binding to GAGs, such as heparan sulfate.[6][7] GAGs are long, unbranched polysaccharides present on the surface of most cells, which act as co-receptors for chemokines. The binding of CXCL8 to GAGs is crucial for its localization and for the formation of a haptotactic gradient (a gradient of immobilized chemoattractant), which is necessary to direct leukocyte migration.
By binding to GAGs, the CXCL8 (54-72) peptide displaces the full-length, active CXCL8, thus disrupting the chemotactic gradient and inhibiting the recruitment of inflammatory cells.[6] This peptide does not directly affect the binding of CXCL8 to its receptors, CXCR1 and CXCR2, as demonstrated in studies where it did not alter CXCL8-induced calcium signaling in the absence of cellular GAGs.[6]
Quantitative Data Summary
The following table summarizes key quantitative data related to CXCL8 and its interactions.
| Parameter | Value | Receptor/Molecule | Cell Type/System | Reference |
| Binding Affinity (Kd) of CXCL8 | ~4 nM | CXCR1 & CXCR2 | - | [1][9] |
| IC50 of SCH527123 (CXCR1/2 inhibitor) | 36 nM (CXCR1), 2.6 nM (CXCR2) | CXCR1 & CXCR2 | - | [1] |
| IC50 of DF2755A (Allosteric inhibitor) | 4.2 nM (CXCR1), 2.1 nM (CXCR2) | CXCR1 & CXCR2 | Neutrophils | [1] |
| Binding Affinity (Ki) of full-length CXCL8 | ~1 nM | CXCR1 & CXCR2 | HL-60 cells | [10] |
Experimental Protocols
Here we provide detailed protocols for assays to investigate the inhibitory activity of CXCL8 (54-72).
Glycosaminoglycan (GAG) Binding Assay (ELISA-based)
This assay quantifies the ability of CXCL8 (54-72) to compete with full-length CXCL8 for binding to immobilized GAGs.
Materials:
-
96-well high-binding microplate
-
Heparin (or other GAGs like heparan sulfate)
-
Recombinant full-length human CXCL8
-
CXCL8 (54-72) peptide
-
Biotinylated anti-human CXCL8 antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 1% BSA)
-
Plate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with 10 µg/mL heparin in PBS overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition Reaction:
-
Prepare a constant concentration of full-length CXCL8 (e.g., 100 ng/mL) in blocking buffer.
-
Prepare serial dilutions of the CXCL8 (54-72) peptide in blocking buffer.
-
Add the CXCL8 and CXCL8 (54-72) mixture to the wells and incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Detection:
-
Add biotinylated anti-human CXCL8 antibody (e.g., 1 µg/mL) to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with stop solution.
-
-
Data Analysis: Read the absorbance at 450 nm. The signal will be inversely proportional to the concentration of the CXCL8 (54-72) peptide. Calculate the IC50 value, which is the concentration of CXCL8 (54-72) that inhibits 50% of the binding of full-length CXCL8 to heparin.
Cell Migration (Chemotaxis) Assay
This functional assay assesses the ability of CXCL8 (54-72) to inhibit CXCL8-induced cell migration.
Materials:
-
Neutrophils or a cell line expressing CXCR1/2 (e.g., HL-60 cells differentiated to be neutrophil-like)
-
Chemotaxis chamber (e.g., Transwell plate with 3-5 µm pores)
-
Recombinant full-length human CXCL8
-
CXCL8 (54-72) peptide
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Cell counting solution (e.g., Trypan blue) or a fluorescent dye for cell quantification
-
Microscope or plate reader for quantification
Protocol:
-
Cell Preparation: Isolate neutrophils or culture and harvest CXCR1/2-expressing cells. Resuspend the cells in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Chemoattractant Preparation:
-
In the lower chamber of the Transwell plate, add assay medium containing a fixed, optimal concentration of full-length CXCL8 (e.g., 10-100 ng/mL, to be determined empirically).
-
To test the inhibitor, add serial dilutions of CXCL8 (54-72) to the lower chamber along with the fixed concentration of full-length CXCL8.
-
-
Assay Setup: Add 100 µL of the cell suspension to the upper chamber (the insert).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the insert.
-
Count the cells that have migrated to the lower chamber using a hemocytometer or a plate-based fluorescence assay.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of CXCL8 (54-72). Calculate the IC50 value for the inhibition of chemotaxis.
Neutrophil Adhesion Assay under Flow Conditions
This assay mimics the physiological conditions of neutrophil adhesion to the endothelium and tests the effect of CXCL8 (54-72).
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Flow chamber system
-
Recombinant full-length human CXCL8
-
CXCL8 (54-72) peptide
-
Isolated human neutrophils
-
Fluorescent cell label (e.g., Calcein-AM)
-
Microscope with a camera for recording
Protocol:
-
Endothelial Cell Monolayer: Culture HUVECs to confluence on slides that can be fitted into the flow chamber. Activate the HUVECs with a pro-inflammatory stimulus like TNF-α (10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.
-
Neutrophil Preparation: Isolate human neutrophils and label them with a fluorescent dye according to the manufacturer's protocol.
-
Assay Setup:
-
Assemble the flow chamber with the HUVEC-coated slide.
-
Perfuse the chamber with assay buffer containing a fixed concentration of full-length CXCL8.
-
In the experimental group, include serial dilutions of CXCL8 (54-72) in the perfusion buffer along with CXCL8.
-
-
Neutrophil Perfusion: Perfuse the labeled neutrophils through the chamber at a physiological shear stress (e.g., 1-2 dyn/cm²).
-
Data Acquisition: Record videos of several fields of view for a set period (e.g., 5-10 minutes).
-
Data Analysis: Quantify the number of adherent neutrophils per field of view. Calculate the percentage of inhibition of adhesion by CXCL8 (54-72) at different concentrations and determine the IC50.
Visualizations
CXCL8 Signaling Pathway
References
- 1. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases [thno.org]
- 2. mdpi.com [mdpi.com]
- 3. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Clinical significance of the CXCL8/CXCR1/R2 signalling axis in patients with invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A C‐terminal CXCL8 peptide based on chemokine–glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A C-terminal CXCL8 peptide based on chemokine-glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
CXCL8 (54-72) peptide stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of the CXCL8 (54-72) peptide. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity and optimal performance of the peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized CXCL8 (54-72) peptide?
A1: For maximum stability, the lyophilized CXCL8 (54-72) peptide should be stored at -20°C or colder, protected from light.[1][2][3][4] Some manufacturers recommend long-term storage at -80°C.[2][5] It is crucial to keep the peptide in a desiccated environment, as moisture absorption can significantly decrease its long-term stability.[2][6] Before opening the vial, always allow it to equilibrate to room temperature in a desiccator to prevent condensation.[6][7]
Q2: What is the shelf-life of the lyophilized peptide?
A2: When stored correctly at -20°C or below in a dry, dark environment, lyophilized peptides can be stable for several years.[1] One supplier specifies a stability of at least four years for CXCL8 (54-72) when stored at -20°C.[8] However, the exact stability is sequence-dependent. Peptides containing amino acids like Cysteine, Methionine, Tryptophan, Asparagine, or Glutamine may have more limited shelf lives.[7]
Q3: How should I reconstitute the CXCL8 (54-72) peptide?
A3: The solubility of CXCL8 (54-72) has been reported in physiological buffers like PBS (>1mg/mL) and organic solvents such as DMSO (10 mg/mL).[9][10] It is generally recommended to first dissolve the peptide in sterile, distilled water and then dilute it with the desired assay buffer.[3] If solubility issues arise, sonication may help.[3][11] For basic peptides, adding a small amount of 1-10% acetic acid can aid dissolution, while acidic peptides may benefit from 1% ammonium (B1175870) hydroxide.[3]
Q4: How should I store the CXCL8 (54-72) peptide once it is in solution?
A4: Peptide solutions are significantly less stable than their lyophilized form.[3][7] For optimal storage, you should:
-
Use sterile, slightly acidic buffers (pH 5-7).[3]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][6][12]
-
Store the aliquots frozen at -20°C or colder.[3][6] In general, peptide solutions may be stable for up to a week at 4°C, but freezing is recommended for longer-term storage.
Peptide Stability and Storage Summary
The following tables summarize the key conditions and factors affecting the stability of the CXCL8 (54-72) peptide.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Lyophilized | -20°C to -80°C[2][5] | Years[1][8] | Store in a desiccator, protect from light.[1][2][6] Allow vial to reach room temperature before opening.[7] |
| In Solution | -20°C or colder[3] | Weeks (frozen)[7] | Aliquot to avoid freeze-thaw cycles.[5][6] Use sterile, slightly acidic (pH 5-7) buffers.[3] |
Table 2: Factors Influencing Peptide Degradation
| Factor | Description | Prevention / Mitigation |
| Moisture | Hygroscopic peptides can absorb water, which promotes hydrolysis and reduces stability.[2][6] | Store lyophilized peptide in a desiccator.[1][2] Equilibrate vial to room temperature before opening.[7] |
| Oxidation | Peptides with Cys, Met, or Trp residues are prone to oxidation when exposed to air.[1] | Store under an inert gas (nitrogen or argon).[6] Limit exposure to air during handling.[1] |
| pH | pH values above 8 should be avoided as they can accelerate degradation pathways like deamidation.[5] | Reconstitute and store in sterile buffers with a pH between 5 and 7.[3] |
| Freeze-Thaw Cycles | Repeated cycles of freezing and thawing accelerate peptide degradation.[5][6][12] | Aliquot the peptide solution into single-use volumes immediately after reconstitution.[3] |
| Microbial Contamination | Bacteria can efficiently hydrolyze peptides, leading to loss of active material.[3] | Use sterile water, buffers, and vials for reconstitution and storage.[3][12] Filter-sterilize the solution if necessary.[12] |
Troubleshooting Guide
Use this guide to address common issues encountered during experiments with CXCL8 (54-72).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Biological Activity | 1. Peptide Degradation: Improper storage (e.g., moisture, wrong temperature, freeze-thaw cycles).[5][6][12] 2. Incorrect Peptide Concentration: Inaccurate weighing or loss of peptide due to adsorption to vials.[6] 3. TFA Salt Interference: Residual trifluoroacetic acid (TFA) from synthesis/purification can interfere with cellular assays.[12][13] | 1. Review storage and handling procedures against the guidelines. Prepare a fresh stock solution from a new lyophilized aliquot. 2. Use non-absorbing plastic or glass vials for hydrophobic peptides.[6] Consider performing a peptide quantification assay.[14] 3. If TFA interference is suspected, consider obtaining the peptide with a different counter-ion (e.g., acetate (B1210297) or HCl) or performing a salt exchange. |
| Poor or Incomplete Solubility | 1. Incorrect Solvent/Buffer: The chosen solvent may not be appropriate for the peptide's properties. 2. Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, especially at high concentrations.[3] | 1. Try dissolving in a small amount of an organic solvent like DMSO first, then dilute with aqueous buffer.[9] For basic peptides, try 1-10% acetic acid; for acidic peptides, try 1% ammonium bicarbonate.[3] 2. Use gentle sonication to aid dissolution.[3][11] Prepare a more dilute stock solution. |
| Inconsistent or Non-Reproducible Results | 1. Stock Solution Instability: Degradation of the peptide in the stock solution over time. 2. Batch-to-Batch Variability: Differences in peptide purity or counter-ion content between synthesis batches.[15] 3. Endotoxin (B1171834) Contamination: Can cause unwanted immune reactions in cellular assays, leading to erratic data.[12] | 1. Always use freshly prepared dilutions from a properly stored, frozen aliquot for each experiment. Avoid using old stock solutions. 2. Qualify each new batch of peptide to ensure consistent performance. 3. Use endotoxin-free reagents and specify low endotoxin levels when ordering the peptide for sensitive immunological assays.[12] |
Experimental Protocols & Workflows
Protocol 1: General Workflow for Peptide Handling and Reconstitution
This workflow outlines the best practices for handling lyophilized CXCL8 (54-72) to ensure its stability and integrity.
References
- 1. genscript.com [genscript.com]
- 2. jpt.com [jpt.com]
- 3. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 4. Interleukin-8 (54-72) (human) (trifluoroacetate salt) - Labchem Catalog [catalog.labchem.com.my]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. NB-64-44241-1mg | Interleukin-8 (54-72) (human) TFA Clinisciences [clinisciences.com]
- 10. iscabiochemicals.com [iscabiochemicals.com]
- 11. NIBSC - Peptide Storage [nibsc.org]
- 12. genscript.com [genscript.com]
- 13. genscript.com [genscript.com]
- 14. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. youtube.com [youtube.com]
Overcoming solubility issues with CXCL8 (54-72) in aqueous buffers
Welcome to the technical support center for the CXCL8 (54-72) peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments, with a specific focus on solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of CXCL8 (54-72)?
A1: For initial stock solution preparation, we recommend using an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This ensures the peptide is fully dissolved before further dilution into aqueous buffers for your experiments. A product data sheet indicates that CXCL8 (54-72) is soluble in DMSO as a stock solution[1].
Q2: In which aqueous buffers is CXCL8 (54-72) soluble?
A2: CXCL8 (54-72) is soluble in physiological buffers. A manufacturer's data sheet specifies that the peptide is soluble in physiological buffers including Phosphate Buffered Saline (PBS) at a concentration of greater than 1 mg/mL[1]. Another source indicates that a scrambled version of the peptide is soluble in PBS (pH 7.2) at approximately 2 mg/mL[2]. For experimental use, a buffer such as HBS-P (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20) has also been successfully used[3].
Q3: What should I do if I observe precipitation or cloudiness after diluting my CXCL8 (54-72) stock solution in an aqueous buffer?
A3: If you observe precipitation or cloudiness, it may be due to aggregation. First, ensure the final concentration in your aqueous buffer is within the recommended solubility limits. If issues persist, consider the following troubleshooting steps:
-
Sonication: Briefly sonicate the solution to aid in dissolution.
-
pH Adjustment: The net charge of the peptide can influence its solubility. Adjusting the pH of the buffer may help.
-
Use of a different buffer: Consider using a buffer with different ionic strength or components, such as the HBS-P buffer mentioned above.
Q4: How should I store the CXCL8 (54-72) peptide and its solutions?
A4: The lyophilized peptide should be stored dry, frozen, and protected from light[1]. Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.
Troubleshooting Guide
This guide addresses specific issues that may arise when working with CXCL8 (54-72) in aqueous buffers.
Issue 1: Difficulty Dissolving the Lyophilized Peptide
-
Problem: The lyophilized peptide does not readily dissolve in the chosen aqueous buffer.
-
Cause: The peptide may have formed aggregates upon storage or may have lower solubility in the specific buffer conditions.
-
Solution:
-
Initial Dissolution in Organic Solvent: Dissolve the peptide first in a small amount of sterile DMSO to create a concentrated stock solution.
-
Gradual Dilution: Slowly add the desired aqueous buffer to the DMSO stock solution while gently vortexing. This gradual change in solvent polarity can help prevent precipitation.
-
Sonication: If cloudiness persists, sonicate the solution in a water bath for short intervals.
-
Issue 2: Peptide Precipitation Over Time in Aqueous Buffer
-
Problem: The peptide solution appears clear initially but becomes cloudy or shows visible precipitate after a period of storage.
-
Cause: This may be due to the peptide's instability or aggregation in the specific buffer conditions over time, especially at higher concentrations or at certain temperatures.
-
Solution:
-
Fresh Preparations: Prepare fresh dilutions from your frozen stock solution immediately before each experiment.
-
Buffer Optimization: The composition of your buffer can impact peptide stability. The inclusion of a small amount of a non-ionic detergent like Tween-20 (e.g., 0.005% as in HBS-P buffer) can help to prevent aggregation[3].
-
Storage Conditions: Ensure that your aqueous solutions are stored at an appropriate temperature (e.g., 4°C for short-term storage) and that the pH of the buffer is stable.
-
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of CXCL8 (54-72).
| Solvent/Buffer | pH | Concentration | Reference |
| Physiological Buffers (including PBS) | Not Specified | > 1 mg/mL | [1] |
| PBS | 7.2 | ~ 2 mg/mL | [2] |
| DMSO | Not Applicable | Soluble as a stock | [1] |
Experimental Protocols
Protocol for Solubilization of CXCL8 (54-72)
This protocol provides a recommended procedure for preparing a working solution of CXCL8 (54-72) in an aqueous buffer.
Materials:
-
Lyophilized CXCL8 (54-72) peptide
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.2-7.4 or HBS-P buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate the Peptide: Allow the vial of lyophilized CXCL8 (54-72) to warm to room temperature before opening to prevent condensation.
-
Prepare Concentrated Stock Solution:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Add the required volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Gently vortex or pipette up and down to ensure the peptide is completely dissolved. The solution should be clear.
-
-
Prepare Working Solution:
-
In a sterile, low-protein binding microcentrifuge tube, add the desired volume of your chosen aqueous buffer (e.g., PBS or HBS-P).
-
While gently vortexing the buffer, add the required volume of the DMSO stock solution to achieve your final desired peptide concentration.
-
Note: It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to minimize the risk of precipitation.
-
-
Final Check and Storage:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution immediately. For storage of the stock solution, aliquot into single-use volumes and store at -20°C or -80°C.
-
Signaling Pathways and Experimental Workflows
The C-terminal fragment CXCL8 (54-72) is known to be the primary binding site for glycosaminoglycans (GAGs) on the cell surface[1][4]. While this fragment itself does not directly activate the CXCR1 and CXCR2 receptors, it plays a crucial role in the localization and presentation of the full-length CXCL8 to these receptors. The following diagram illustrates the general signaling pathway of full-length CXCL8 upon binding to its receptors, CXCR1 and CXCR2.
The following workflow outlines the key steps for investigating the interaction of CXCL8 (54-72) with GAGs and its potential inhibitory effect on full-length CXCL8-mediated cell migration.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. A C‐terminal CXCL8 peptide based on chemokine–glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A C-terminal CXCL8 peptide based on chemokine-glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining optimal concentration of CXCL8 (54-72) for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using the C-terminal CXCL8 peptide fragment (54-72) in cell-based assays. The content is structured to address common questions and challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is CXCL8 (54-72) and what is its primary function?
A1: CXCL8 (54-72) is a peptide fragment corresponding to the C-terminal α-helix of the full-length chemokine CXCL8 (Interleukin-8).[1][2] Its primary role is not to act as a direct chemoattractant, but rather to modulate the inflammatory response by competing with full-length CXCL8 for binding to glycosaminoglycans (GAGs) on the surface of endothelial cells.[1][2] This interaction is crucial for establishing a chemokine gradient necessary for neutrophil recruitment.[3]
Q2: Does CXCL8 (54-72) activate CXCR1 or CXCR2 receptors?
A2: No, studies have shown that the CXCL8 (54-72) peptide does not directly bind to or activate the G-protein coupled receptors (GPCRs) CXCR1 and CXCR2.[1][4] Therefore, it does not induce downstream signaling events typically associated with full-length CXCL8, such as calcium mobilization or direct chemotaxis.[1]
Q3: What is the mechanism of action for CXCL8 (54-72) in modulating neutrophil activity?
A3: The mechanism of action is based on its ability to bind to GAGs. By occupying GAG binding sites, CXCL8 (54-72) can prevent the full-length, active CXCL8 from binding to the endothelial surface. This disruption of the chemokine gradient inhibits the adhesion and subsequent transendothelial migration of neutrophils to the site of inflammation.[1][2]
Q4: What are the key applications of CXCL8 (54-72) in research?
A4: CXCL8 (54-72) is primarily used as a tool to investigate the role of chemokine-GAG interactions in inflammation. It can be used in vitro to:
-
Inhibit neutrophil adhesion to endothelial cells.[1]
-
Reduce CXCL8-mediated neutrophil transendothelial migration.[1]
-
Study the biophysical properties of chemokine-GAG binding.
Quantitative Data Summary
The following tables summarize the recommended concentration ranges for CXCL8 (54-72) and full-length CXCL8 in various cell-based assays based on published literature.
Table 1: Recommended Concentrations for CXCL8 (54-72) in Modulatory Assays
| Assay Type | Cell Type | CXCL8 (54-72) Concentration | Notes | Reference |
| Neutrophil Adhesion (under flow) | Primary Human Neutrophils, HUVECs | 50 nM | Used to inhibit adhesion induced by TNF-α and full-length CXCL8. | [1] |
| Neutrophil Transendothelial Migration | Primary Human Neutrophils, HMECs | 1 - 1000 nM | Used in combination with 10 nM full-length CXCL8 to show inhibition. | [1] |
| Glycosaminoglycan (GAG) Binding (SPR) | Heparin-coated chip | 2.5 - 10,000 µM | Demonstrates binding to GAGs; significantly higher concentration needed than full-length CXCL8. | [1] |
Table 2: Typical Concentrations for Full-Length CXCL8 in Functional Assays
| Assay Type | Cell Type | Full-Length CXCL8 Concentration | Notes | Reference |
| Neutrophil Chemotaxis | Primary Human Neutrophils | 0.1 - 100 nM | A bell-shaped dose-response curve is typically observed. | [5] |
| Calcium Mobilization | Primary Human Neutrophils, HEK293-CXCR1/2 | 0.3 - 100 nM | Minimal effective concentration can be as low as 0.3 nM in neutrophils. | [5] |
| Neutrophil Adhesion (under flow) | Primary Human Neutrophils, HUVECs | 20 nM | Used to stimulate neutrophil adhesion to TNF-α activated endothelial cells. | [1] |
Experimental Protocols & Methodologies
Protocol 1: Neutrophil Transendothelial Migration Assay
This assay measures the ability of neutrophils to migrate through a monolayer of endothelial cells towards a chemoattractant.
Materials:
-
Human Microvascular Endothelial Cells (HMECs)
-
Primary human neutrophils
-
Transwell inserts (3.0 µm pore size)
-
Full-length CXCL8
-
CXCL8 (54-72) peptide
-
Cell culture media (e.g., MCDB-131 for HMECs, RPMI for neutrophils)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Endothelial Monolayer Preparation: Seed HMECs onto the upper chamber of Transwell inserts and culture until a confluent monolayer is formed (approximately 3 days).
-
Assay Setup:
-
Block the wells of the companion plate with 1% BSA in RPMI for 1 hour to prevent non-specific binding of chemokines.
-
In the lower chamber, add RPMI with 1% BSA containing 10 nM full-length CXCL8.
-
In separate wells for the inhibition experiment, add 10 nM full-length CXCL8 along with varying concentrations of CXCL8 (54-72) (e.g., 1, 10, 100, 1000 nM).
-
Include a negative control with no chemokine.
-
-
Neutrophil Addition: Isolate primary human neutrophils from whole blood. Resuspend the neutrophils in RPMI with 1% BSA and add them to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 4 hours.
-
Quantification: Count the number of neutrophils that have migrated to the lower chamber using a hemocytometer, flow cytometry with counting beads, or a plate reader-based assay.
-
Data Analysis: Calculate the chemotactic index by dividing the number of migrated cells in the presence of chemokine by the number of migrated cells in the negative control.
Protocol 2: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to GPCR activation. As CXCL8 (54-72) does not directly activate CXCR1/2, this protocol is for verifying its lack of direct signaling activity.
Materials:
-
Primary human neutrophils or a cell line expressing CXCR1/2
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM)
-
CXCL8 (54-72) peptide
-
Full-length CXCL8 (as a positive control)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
Procedure:
-
Cell Loading:
-
Isolate and rest primary neutrophils.
-
Load the cells with a calcium-sensitive dye (e.g., 3 µM Indo-1) for 30 minutes at 37°C.
-
Wash the cells twice with supplemented HBSS to remove excess dye.
-
-
Measurement:
-
Resuspend the loaded cells in supplemented HBSS.
-
Use a fluorometer or a flow cytometer capable of measuring calcium flux.
-
Establish a baseline fluorescence reading for the cells.
-
Add the CXCL8 (54-72) peptide at various concentrations and record the fluorescence over time.
-
As a positive control, add a known concentration of full-length CXCL8 (e.g., 30 nM) to a separate sample of cells and record the response.
-
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio. Compare the response (or lack thereof) from CXCL8 (54-72) to the positive control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of migration with CXCL8 (54-72) | Peptide Degradation: Improper storage or handling of the peptide. | Store lyophilized peptide at -20°C. Aliquot to avoid multiple freeze-thaw cycles. Reconstitute just before use in a sterile buffer. |
| Incorrect Concentration: Calculation error or suboptimal concentration used. | Verify calculations and perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay conditions. | |
| Low GAG Expression on Endothelial Cells: The inhibitory effect depends on GAG expression. | Ensure endothelial cells are healthy and not over-confluent, which can alter GAG expression. Use a different endothelial cell type if necessary. | |
| High Background Migration in Chemotaxis Assay | Cell Activation: Neutrophils may have been activated during isolation. | Handle neutrophils gently during isolation. Use all reagents at room temperature and perform the isolation as quickly as possible. |
| Contamination: Endotoxin or other contaminants in reagents. | Use endotoxin-free reagents and sterile technique. | |
| Variability Between Experiments | Peptide Solubility Issues: Incomplete dissolution of the peptide. | Follow the manufacturer's instructions for dissolving the peptide. Sonication may help for hydrophobic peptides. |
| Donor Variability: Primary neutrophils from different donors can have varied responses. | If possible, pool cells from multiple donors or perform experiments with cells from the same donor for internal consistency. | |
| Assay Conditions: Minor variations in incubation time, temperature, or cell numbers. | Standardize all assay parameters and perform quality control checks on cells before each experiment. |
Visualizations
Caption: CXCL8 Signaling and Modulation by CXCL8 (54-72).
Caption: Workflow for Neutrophil Transendothelial Migration Assay.
References
- 1. A C‐terminal CXCL8 peptide based on chemokine–glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. Monomeric and Dimeric CXCL8 Are Both Essential for In Vivo Neutrophil Recruitment | PLOS One [journals.plos.org]
- 4. A C-terminal CXCL8 peptide based on chemokine-glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of CXCL8 Forms Generated by Alternative Cleavage of the Signal Peptide or by Aminopeptidase-Mediated Truncation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Purity of Synthetic CXCL8 (54-72) Peptide
Welcome to the technical support center for the synthesis and purification of the CXCL8 (54-72) peptide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the CXCL8 (54-72) peptide and why is it significant?
A1: CXCL8 (54-72) is a C-terminal fragment of the human chemokine CXCL8 (Interleukin-8).[1][2] This 19-amino acid peptide (Sequence: Ac-Lys-Glu-Asn-Trp-Val-Gln-Arg-Val-Val-Glu-Lys-Phe-Leu-Lys-Arg-Ala-Glu-Asn-Ser-NH2) corresponds to the primary glycosaminoglycan (GAG) binding region of the full-length protein.[1][3] Its significance lies in its ability to modulate the inflammatory response by interacting with GAGs on the surface of endothelial cells, which can in turn influence neutrophil adhesion and migration.[1][2][3]
Q2: What is the typical method for synthesizing CXCL8 (54-72)?
A2: The standard method for synthesizing CXCL8 (54-72) is Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS).[3] This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[4]
Q3: What purity level should I expect for synthetic CXCL8 (54-72)?
A3: With proper synthesis and purification protocols, a purity of >95% as determined by analytical RP-HPLC is achievable.[1][3]
Q4: What are the most common impurities encountered during the synthesis of CXCL8 (54-72)?
A4: Common impurities can arise from several sources during SPPS and cleavage. These include:
-
Deletion sequences: Resulting from incomplete coupling of an amino acid.
-
Truncated sequences: Caused by capping of unreacted amino groups or premature cleavage.
-
Incomplete deprotection: Residual protecting groups on amino acid side chains, particularly the Pbf group on arginine.
-
Side-reaction products: Such as the formation of δ-lactam from arginine during coupling or sulfonation of tryptophan during cleavage.[5]
-
Oxidation: Methionine is susceptible to oxidation, though it is not present in the CXCL8 (54-72) sequence. Tryptophan can also be a site of oxidation.
Q5: Why is the purification of CXCL8 (54-72) challenging?
A5: The CXCL8 (54-72) sequence contains several arginine and lysine (B10760008) residues, making it highly basic. It also contains hydrophobic residues like valine, leucine, and phenylalanine. This combination of charged and hydrophobic character can sometimes lead to aggregation or difficult separation from closely related impurities during RP-HPLC.
Troubleshooting Guides
Low Synthesis Yield
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield of crude peptide after cleavage. | Incomplete coupling reactions during SPPS, leading to a high proportion of truncated sequences. | 1. Double couple key residues: For sterically hindered amino acids or residues prone to aggregation, perform a second coupling step. 2. Use a different coupling reagent: If using HBTU/DIPEA, consider switching to HATU/HOAt/DIPEA for difficult couplings. 3. Monitor coupling completion: Use a qualitative test like the Kaiser (ninhydrin) test to ensure complete reaction at each step. |
| Aggregation of the growing peptide chain on the resin. | 1. Change the primary solvent: Switch from DMF to NMP, as NMP can be better at solvating aggregating peptides.[6] 2. Incorporate backbone protection: Use pseudoproline dipeptides or Dmb-protected amino acids at key positions to disrupt secondary structure formation. | |
| Premature cleavage of the peptide from the resin. | Ensure the resin linker is stable to the repetitive piperidine (B6355638) treatments for Fmoc removal. For C-terminal amide peptides, Rink Amide resin is a standard choice.[3] |
Poor Purity Profile in Crude Peptide
| Symptom | Possible Cause | Suggested Solution |
| Multiple peaks close to the main product peak in the analytical HPLC. | Deletion sequences: Incomplete coupling of one or more amino acids. | As above, optimize coupling conditions, use double coupling, and monitor reaction completion. |
| Racemization: Epimerization of amino acids during activation and coupling. | Use additives like HOAt or Oxyma Pure® to suppress racemization, especially for sensitive residues like histidine and cysteine (not present in this sequence, but a general good practice). | |
| Peak with mass +252 Da (Pbf group). | Incomplete removal of the Pbf protecting group from arginine residues. | 1. Increase cleavage time: Extend the cleavage time in the TFA cocktail to 3-4 hours.[7] 2. Optimize scavenger cocktail: Ensure an effective scavenger cocktail is used. For arginine-rich peptides, a common cocktail is Reagent R (TFA/thioanisole/EDT/anisole).[8] |
| Broad or tailing peaks in RP-HPLC. | Peptide aggregation or poor solubility in the mobile phase. | 1. Modify HPLC conditions: Increase the column temperature (e.g., to 40-50°C) to reduce aggregation. 2. Adjust mobile phase: Use a different organic modifier (e.g., isopropanol (B130326) in addition to acetonitrile) or a different ion-pairing agent (though TFA is standard). |
Quantitative Data Summary
The following table summarizes typical yield and purity data for synthetic peptides similar to CXCL8 (54-72).
| Peptide | Synthesis Scale (mmol) | Crude Yield (%) | Final Purity (%) | Reference |
| CXCL8 (54-72) | 0.1 | 60.4 | ~95 | [3] |
| E70K mutant of CXCL8 (54-72) | 0.1 | 10.4 | ~95 | [3] |
| Scrambled CXCL8 (54-72) | 0.1 | 12.7 | ~95 | [3] |
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of CXCL8 (54-72)
This protocol is a general guideline for the synthesis of CXCL8 (54-72) on a 0.1 mmol scale using a Rink Amide resin.
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate 4 equivalents of the Fmoc-protected amino acid with 3.95 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm coupling completion. If the test is positive (blue beads), recouple the amino acid.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the CXCL8 (54-72) sequence.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of 5% acetic anhydride (B1165640) and 6% lutidine in DMF.
-
Agitate for 30 minutes.
-
Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.
-
Protocol 2: Cleavage and Deprotection
-
Prepare Cleavage Cocktail: In a fume hood, prepare "Reagent R" cleavage cocktail: 90% trifluoroacetic acid (TFA), 5% thioanisole, 3% 1,2-ethanedithiol (B43112) (EDT), and 2% anisole.[8] Use approximately 10 mL of cocktail per gram of peptide-resin.
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution) with stirring.
-
-
Peptide Collection:
-
Collect the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Protocol 3: RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water) or a solution containing a small amount of acetonitrile (B52724) or acetic acid to aid solubility. Filter the solution through a 0.45 µm filter.
-
Column and Buffers:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm).
-
Buffer A: 95% water / 5% acetonitrile / 0.1% TFA.
-
Buffer B: 95% acetonitrile / 5% water / 0.1% TFA.[10]
-
-
Purification Gradient:
-
Equilibrate the column with 5% Buffer B.
-
Inject the dissolved crude peptide.
-
Run a linear gradient from 5% to 80% Buffer B over an appropriate time (e.g., 60 minutes) at a flow rate of 1-4 mL/min, depending on the column size.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
-
Visualizations
CXCL8 Signaling Pathway
Full-length CXCL8 mediates its effects primarily through two G-protein coupled receptors, CXCR1 and CXCR2. The CXCL8 (54-72) fragment is mainly involved in the initial binding to GAGs, which is a prerequisite for efficient receptor activation by the full-length chemokine. The diagram below illustrates the major downstream signaling cascades initiated by CXCL8 binding to its receptors.
Caption: CXCL8 binding to CXCR1/2 activates G-proteins, leading to downstream signaling cascades.
Experimental Workflow for Peptide Synthesis and Purification
The following diagram outlines the key stages in producing high-purity synthetic CXCL8 (54-72).
Caption: Workflow for the synthesis and purification of CXCL8 (54-72) peptide.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A C‐terminal CXCL8 peptide based on chemokine–glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Rational design of a peptide capture agent for CXCL8 based on a model of the CXCL8:CXCR1 complex - RSC Advances (RSC Publishing) DOI:10.1039/C4RA13749C [pubs.rsc.org]
Technical Support Center: Interpreting Binding Kinetics from CXCL8 (54-72) SPR Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Surface Plasmon Resonance (SPR) to analyze the binding kinetics of the CXCL8 (54-72) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding partner for the CXCL8 (54-72) peptide?
A1: The C-terminal region of CXCL8, including the (54-72) fragment, is primarily responsible for binding to glycosaminoglycans (GAGs) on the cell surface, such as heparin and heparan sulfate. This interaction is crucial for creating a chemotactic gradient.[1] Studies have shown that the CXCL8 (54-72) peptide binds to GAGs, and this interaction can modulate neutrophil adhesion and migration.[1]
Q2: Does the CXCL8 (54-72) peptide bind directly to the chemokine receptors CXCR1 and CXCR2?
A2: Current evidence suggests that the CXCL8 (54-72) peptide does not significantly bind to or activate the GPCRs CXCR1 and CXCR2.[1] Experiments have shown that this peptide has no significant effect on CXCL8-induced calcium signaling or neutrophil chemotaxis, which are mediated by these receptors.[1] The primary interaction site for CXCR1 and CXCR2 on CXCL8 is located in the N-terminal region of the full-length protein.
Q3: What are the expected affinity values for CXCL8 and its binding partners?
A3: The full-length CXCL8 binds to its receptors CXCR1 and CXCR2 with high affinity, typically in the low nanomolar range. In contrast, the interaction of the C-terminal CXCL8 (54-72) peptide with GAGs is of lower affinity, generally in the micromolar range.[1]
Q4: Should I immobilize the CXCL8 (54-72) peptide or its binding partner on the SPR sensor chip?
A4: For peptide-protein interactions, it is generally recommended to immobilize the larger binding partner (e.g., a receptor protein or a GAG-binding protein) and use the smaller peptide as the analyte in solution. This approach helps to maximize the binding signal, as the SPR response is proportional to the change in mass on the sensor surface.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or very low binding signal | 1. Inactive Ligand: The immobilized GAG or receptor is not properly folded or has lost activity. 2. Low Analyte Concentration: The concentration of the CXCL8 (54-72) peptide is too low to detect binding. 3. Mass Transport Limitation: The rate of analyte delivery to the sensor surface is slower than the binding rate. | 1. Ensure the proper handling and storage of the ligand. Consider using a different immobilization strategy. 2. Increase the concentration of the CXCL8 (54-72) peptide. Given its lower affinity for GAGs, concentrations in the micromolar range may be necessary.[1] 3. Increase the flow rate during the association phase. If the problem persists, try decreasing the ligand density on the sensor chip. |
| High non-specific binding | 1. Hydrophobic Interactions: The peptide is non-specifically binding to the sensor surface or the ligand. 2. Electrostatic Interactions: The highly positive charge of the CXCL8 (54-72) peptide is causing non-specific binding to a negatively charged sensor surface. | 1. Add a non-ionic surfactant, such as Tween 20, to the running buffer (e.g., 0.005-0.05%). 2. Increase the salt concentration in the running buffer (e.g., up to 500 mM NaCl) to reduce electrostatic interactions. |
| Irreproducible results | 1. Incomplete Regeneration: The sensor surface is not being fully regenerated between cycles, leading to carryover effects. 2. Peptide Aggregation: The CXCL8 (54-72) peptide is aggregating in solution. | 1. Optimize the regeneration solution. For peptide-GAG interactions, a high salt concentration or a change in pH may be effective. Test a range of conditions to find one that removes all bound analyte without damaging the ligand. 2. Prepare fresh peptide solutions for each experiment. Consider including a small amount of a non-ionic detergent in the running buffer to prevent aggregation. |
| Difficulty in fitting the data to a simple 1:1 binding model | 1. Complex Binding Kinetics: The interaction between CXCL8 (54-72) and GAGs may not follow a simple 1:1 binding model due to the heterogeneous nature of GAGs. 2. Rebinding Events: The analyte may be rebinding to adjacent sites on the sensor surface before it can diffuse away. | 1. Try fitting the data to more complex models, such as a two-state model or a heterogeneous ligand model. 2. Decrease the ligand density on the sensor chip to increase the distance between binding sites. |
Quantitative Data Summary
Binding of Full-Length CXCL8 to its Receptors
| Ligand | Analyte | KD (Dissociation Constant) | Reference |
| CXCR1 | Full-length CXCL8 | ~1 nM | [2] |
| CXCR2 | Full-length CXCL8 | ~1 nM | [2] |
Binding of CXCL8 (54-72) Peptide to Glycosaminoglycans (GAGs)
| Ligand | Analyte | Concentration Range for Detectable Binding | Notes | Reference |
| Heparin | CXCL8 (54-72) | >10 µM | Binding is significantly weaker than full-length CXCL8. | [1] |
| Heparin | E70K mutant of CXCL8 (54-72) | ~5 µM | Increased positive charge enhances binding affinity to GAGs. | [1] |
Experimental Protocols
SPR Analysis of CXCL8 (54-72) Binding to Glycosaminoglycans (e.g., Heparin)
This protocol is a general guideline and may require optimization for your specific instrument and reagents.
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Immobilize heparin to the sensor chip surface using standard amine coupling chemistry. Aim for a low to moderate immobilization level to minimize mass transport effects.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Preparation:
-
Synthesize or obtain high-purity CXCL8 (54-72) peptide.
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., PBS).
-
Prepare a dilution series of the peptide in the running buffer. Due to the lower affinity, concentrations may range from low micromolar to millimolar.[1]
-
-
SPR Measurement:
-
Running Buffer: A common running buffer is HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Association: Inject the different concentrations of the CXCL8 (54-72) peptide over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a set amount of time (e.g., 120-180 seconds) to monitor the association phase.
-
Dissociation: Switch back to the running buffer and monitor the dissociation phase for a sufficient amount of time (e.g., 300-600 seconds).
-
Regeneration: Inject a regeneration solution (e.g., a high salt buffer like 2 M NaCl) to remove any remaining bound peptide.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to an appropriate binding model (e.g., steady-state affinity or a kinetic model) to determine the binding affinity (KD) and kinetic rate constants (ka and kd).
-
Visualizations
Caption: CXCL8 signaling pathway overview.
Caption: General workflow for an SPR experiment.
References
Technical Support Center: Neutrophil Adhesion Assays with CXCL8 (54-72)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing neutrophil adhesion assays under flow conditions using the chemoattractant peptide CXCL8 (54-72).
Troubleshooting Guide
This guide addresses common issues encountered during neutrophil adhesion assays. Each problem is followed by potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Adhesion (High number of adherent neutrophils in negative controls) | 1. Neutrophil Activation: Neutrophils may have been activated during the isolation process.[1] 2. Endothelial Cell Over-activation: The endothelial cell monolayer may be stressed or overly confluent. 3. Non-specific Binding: Neutrophils are adhering to the flow chamber surface itself. | 1. Optimize Neutrophil Isolation: Handle cells gently and use methods like negative immunomagnetic selection to minimize activation. Ensure all reagents are endotoxin-free.[1] 2. Endothelial Cell Culture: Ensure the endothelial cell monolayer is confluent and healthy. Use untreated endothelial cells as a negative control to establish a baseline of low adhesion. 3. Blocking: Pre-coat the flow chamber with a blocking agent like bovine serum albumin (BSA) to minimize non-specific binding. |
| Low or No Neutrophil Adhesion | 1. Sub-optimal Flow Rate/Shear Stress: The flow rate may be too high, preventing neutrophils from adhering. 2. Insufficient CXCL8 (54-72) Concentration: The concentration of the chemoattractant may be too low to induce adhesion. 3. Inactive CXCL8 (54-72) Peptide: The peptide may have degraded due to improper storage or handling. 4. Endothelial Cell Under-stimulation: The endothelial cells may not be sufficiently activated to express the necessary adhesion molecules. | 1. Optimize Flow Rate: Perform a titration of flow rates to determine the optimal shear stress for your specific experimental setup. Start with a physiological shear stress in the range of 0.5-5.0 dynes/cm².[2] 2. Dose-Response Experiment: Conduct a dose-response curve to identify the optimal concentration of CXCL8 (54-72). A starting concentration of 50 nM has been shown to be effective.[3] 3. Proper Peptide Handling: Store the peptide according to the manufacturer's instructions and prepare fresh dilutions for each experiment. 4. Endothelial Cell Activation: Ensure proper stimulation of endothelial cells with an agent like TNF-α to upregulate adhesion molecules. |
| Inconsistent or Variable Results | 1. Inconsistent Flow Rate: Fluctuations in the syringe pump or flow system can lead to variable shear stress. 2. Cell Viability: Poor neutrophil or endothelial cell viability can affect adhesion. 3. Donor Variability: There can be significant donor-to-donor variability in neutrophil adhesive capacity.[2] | 1. Calibrate Flow System: Regularly calibrate and check the flow system for any leaks or blockages to ensure a consistent flow rate. 2. Assess Cell Viability: Perform viability assays (e.g., Trypan Blue exclusion) on both neutrophils and endothelial cells before each experiment. 3. Normalize Data: When comparing different donors, normalize the data to a positive control to account for inherent biological variability. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal flow rate for a neutrophil adhesion assay?
A1: The optimal flow rate, which translates to shear stress, is a critical parameter that needs to be empirically determined for your specific experimental conditions. A good starting point is to mimic physiological shear stress, which typically ranges from 0.5 to 5.0 dynes/cm².[2] It is recommended to perform a titration of different flow rates to find the one that provides a balance between allowing neutrophil interaction with the endothelial surface and preventing non-specific settling of cells.
Q2: What concentration of CXCL8 (54-72) should I use?
A2: A concentration of 50 nM for the CXCL8 (54-72) peptide has been shown to be effective in reducing chemokine-mediated neutrophil adhesion in flow-based assays.[3] However, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell types and assay conditions.
Q3: How can I be sure that the observed adhesion is specific to CXCL8 (54-72)?
A3: To confirm the specificity of the adhesion, you can include several controls. A negative control with no CXCL8 (54-72) should show low levels of adhesion. A positive control with a known chemoattractant can be used to ensure the cells are responsive. Additionally, you can use a scrambled version of the CXCL8 (54-72) peptide, which should not induce adhesion.[3][4]
Q4: Should I use purified adhesion molecules or a monolayer of endothelial cells?
A4: Both approaches are valid and the choice depends on the research question. Using purified adhesion molecules (e.g., ICAM-1, P-selectin) allows for the study of specific molecular interactions in a controlled environment.[2] Using a monolayer of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), provides a more physiologically relevant model that incorporates the complex interplay of various adhesion molecules and signaling pathways.[2]
Experimental Protocols
Neutrophil Isolation
-
Collect human peripheral blood in tubes containing an anticoagulant.
-
Isolate neutrophils using a density gradient centrifugation method.
-
Lyse any remaining red blood cells with a lysis buffer.
-
Wash the neutrophil pellet with PBS.
-
Resuspend the neutrophils in a suitable medium (e.g., complete RPMI-10% FBS) and adjust the cell density to 5 x 10⁵ cells/mL.[5]
Endothelial Cell Culture and Activation
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate culture dishes until they reach 80-90% confluency.[5]
-
For activation, prime the HUVEC monolayer with 20 ng/mL of human TNF-α for 4-6 hours to stimulate the expression of adhesion molecules.[5]
Flow Chamber Adhesion Assay
-
Assemble the flow chamber system on an inverted microscope stage.
-
Place the culture dish with the activated HUVEC monolayer into the flow chamber.
-
Introduce the neutrophil suspension into the flow chamber using a syringe pump at the desired flow rate (e.g., a starting flow rate of 350 µl/min, which corresponds to a shear stress of 1.5 dynes/cm² in some systems).[2][5]
-
If testing the effect of CXCL8 (54-72), pre-incubate the endothelial cells with the peptide or co-perfuse it with the neutrophils.
-
Record videos of neutrophil adhesion for a duration of 4-5 minutes.[2]
-
An adherent cell is typically defined as a cell that moves less than one cell diameter within a 5-second interval.[2]
-
Quantify the number of adherent cells in the field of view from the recorded video.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Physiological Shear Stress | 0.5 - 5.0 dynes/cm² | [2] |
| Example Flow Rate | 350 µl/min (for a specific chamber geometry) | [2][5] |
| Neutrophil Concentration | 5 x 10⁵ cells/mL | [5] |
| CXCL8 (54-72) Concentration | 50 nM | [3] |
| TNF-α Concentration for HUVEC activation | 20 ng/mL | [5] |
Visualizations
Caption: Experimental workflow for a neutrophil adhesion assay under flow conditions.
Caption: Simplified CXCL8 signaling pathway leading to neutrophil adhesion.
References
- 1. Interplay between shear stress and adhesion on neutrophil locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonlinear flow affects hydrodynamic forces and neutrophil adhesion rates in cone-plate viscometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. Fluid Shear Stress Increases Neutrophil Activation via Platelet-Activating Factor - PMC [pmc.ncbi.nlm.nih.gov]
Addressing non-specific binding of CXCL8 (54-72) in assays
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to the non-specific binding (NSB) of the CXCL8 (54-72) peptide in various assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is my CXCL8 (54-72) peptide causing high background in my assay?
A: Non-specific binding refers to the unintended adhesion of molecules to surfaces or other molecules in an assay system, rather than to their specific target. The CXCL8 (54-72) peptide corresponds to the C-terminal α-helical region of CXCL8, which is highly positively charged and critical for binding to negatively charged glycosaminoglycans (GAGs) on cell surfaces.[1][2] This inherent electrostatic property can cause the peptide to non-specifically bind to negatively charged surfaces, such as polystyrene microplates, as well as other proteins and assay components, leading to high background signals and reduced assay sensitivity.
Q2: I'm observing high background in my ELISA. What are the primary troubleshooting steps?
A: High background in an ELISA is often due to two main factors: insufficient washing and suboptimal blocking.[3] Inadequate washing fails to remove unbound reagents, while ineffective blocking leaves sites on the microplate open for non-specific adherence.[4] Always ensure your wash steps are thorough and consider increasing the number or duration of washes.[3] Additionally, optimizing your blocking buffer concentration and incubation time is a critical step.[3][4]
Q3: Which blocking buffer is most effective for minimizing NSB of a positively charged peptide like CXCL8 (54-72)?
A: There is no single "best" blocking buffer, as the ideal choice depends on the specific assay system, including the antibodies and detection method used.[5] Commonly used blocking agents include Bovine Serum Albumin (BSA), casein (or non-fat dry milk), and fish gelatin.[5][6] BSA is a common starting point, but casein can be more effective at preventing NSB in some systems.[7] It is crucial to empirically test different blocking agents and their concentrations to determine the most effective one for your experiment.
Q4: How can I optimize my assay buffers to reduce the non-specific binding of CXCL8 (54-72)?
A: Buffer composition plays a significant role in controlling NSB. Key components to optimize include:
-
Detergents: Adding a low concentration (typically 0.05% - 0.1%) of a non-ionic detergent like Tween-20 to your wash and antibody dilution buffers can disrupt hydrophobic interactions that contribute to NSB.[4][8]
-
Salt Concentration: Increasing the ionic strength of your buffers by adding sodium chloride (NaCl) can help shield the electrostatic charges on the peptide and surfaces, thereby reducing charge-based non-specific interactions.[9][10]
-
pH Adjustment: Modifying the buffer pH can alter the net charge of the peptide and the assay surface, which can help minimize unwanted electrostatic binding.[9]
Q5: Could the detergents in my wash buffer be exacerbating the non-specific binding?
A: While non-ionic detergents like Tween-20 are widely used to reduce NSB, some studies have reported that under specific circumstances, they can paradoxically enhance the non-specific binding of certain molecules, such as phage-displayed peptides.[11] This is not a common occurrence for synthetic peptides in standard immunoassays but highlights the importance of empirical validation. If you suspect this is an issue, try performing your assay with and without the detergent to compare background levels.
Troubleshooting Guides & Data
Systematic Approach to Reducing High Background
High background noise can obscure specific signals and reduce the dynamic range of an assay. The following workflow provides a logical sequence of steps to identify and mitigate the source of NSB for the CXCL8 (54-72) peptide.
Caption: A step-by-step workflow for troubleshooting high background signals.
Understanding CXCL8 (54-72) Binding
The CXCL8 (54-72) peptide's primary biological function involves binding to G-protein coupled receptors (GPCRs) CXCR1 and CXCR2 on neutrophils.[12][13] However, its highly positive charge also facilitates non-specific interactions with various negatively charged surfaces, which is the root cause of assay interference.
Caption: Diagram of specific vs. non-specific binding of CXCL8 (54-72).
Data Tables for Assay Optimization
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Well-characterized, pure protein.[10] Good for general use. | More expensive.[5] Avoid if using anti-phosphotyrosine antibodies.[5] |
| Casein / Non-fat Dry Milk | 1 - 5% (w/v) | Inexpensive and widely available.[5] Can be very effective.[7] | Contains various proteins that may cross-react. Not for phosphoprotein or biotin-based detection systems.[5] |
| Fish Skin Gelatin | 0.1 - 1% (w/v) | Reduces NSB in some mammalian-based systems where other blockers fail. | Can have lot-to-lot variability. |
| Commercial Buffers | Per Manufacturer | Optimized formulations, often protein-free.[5] Good consistency. | Most expensive option.[5] |
Table 2: Buffer Additives for NSB Reduction
| Additive | Type | Mechanism of Action | Recommended Starting Concentration |
| Tween-20 | Non-ionic Detergent | Disrupts hydrophobic interactions.[10] Prevents binding to plastic surfaces.[9] | 0.05% - 0.1% (v/v) in wash/dilution buffers. |
| Sodium Chloride (NaCl) | Salt | Shields electrostatic charges, reducing ionic interactions.[9][10] | 150 mM (standard PBS/TBS), increase up to 500 mM. |
| Bovine Serum Albumin (BSA) | Carrier Protein | Acts as a soluble blocking agent, shielding the analyte from non-specific interactions.[9][10] | 0.1% - 1% (w/v) in sample/analyte diluent. |
Key Experimental Protocols
Protocol 1: Optimizing Blocking Buffer
This protocol helps determine the most effective blocking agent and concentration to minimize NSB of CXCL8 (54-72) in an ELISA format.
-
Plate Coating: Coat a 96-well microplate with your target (e.g., anti-CXCL8 antibody) as per your standard protocol. Wash the plate three times with a wash buffer (e.g., PBS + 0.05% Tween-20).
-
Prepare Blocking Buffers: Prepare several different blocking buffers to test. For example:
-
1%, 3%, and 5% BSA in PBS.
-
1%, 3%, and 5% Non-fat Dry Milk in PBS.
-
A commercial blocking buffer.
-
-
Blocking: Add 200 µL of the different blocking buffers to replicate wells across the plate. Include a set of wells with no blocking agent (PBS only) as a negative control. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash: Wash the plate thoroughly (at least 4-5 times) with wash buffer.
-
Assay Procedure: Proceed with the rest of your ELISA protocol. Add a "no peptide" control (blank) and a high concentration of your labeled CXCL8 (54-72) peptide to different sets of wells for each blocking condition.
-
Analysis: After developing the plate, compare the signal in the "no peptide" blank wells for each blocking condition. The condition that yields the lowest background signal without significantly diminishing the specific signal is optimal.
Protocol 2: Enhanced Washing Technique for High-NSB Peptides
Insufficient washing is a primary cause of high background.[4] This enhanced protocol is designed to more effectively remove unbound CXCL8 (54-72).
-
Standard Wash: After each incubation step (e.g., after sample, detection antibody, enzyme conjugate), aspirate the contents of the wells.
-
Flood and Aspirate: Immediately flood the wells with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20). Do not let the plate dry out.[3] Aspirate the buffer immediately. Repeat this flooding and aspirating step a total of three times.
-
Soak Step: After the initial rapid washes, add 300 µL of wash buffer to each well and allow the plate to incubate for 1-2 minutes on a plate shaker if available.[3] This "soak step" helps to dislodge molecules that are weakly, non-specifically bound.
-
Final Aspiration: Aspirate the wash buffer completely. To remove residual buffer, invert the plate and tap it firmly on a clean paper towel.
-
Repeat: Perform this entire enhanced washing procedure after every incubation step in your assay.
References
- 1. A C‐terminal CXCL8 peptide based on chemokine–glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. arp1.com [arp1.com]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. maxanim.com [maxanim.com]
- 7. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. Non-ionic detergents facilitate non-specific binding of M13 bacteriophage to polystyrene surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interleukin 8 - Wikipedia [en.wikipedia.org]
- 13. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases [thno.org]
Technical Support Center: Refinement of Protocols for CXCL8 (54-72) Functional Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the C-terminal peptide of CXCL8, specifically the fragment spanning amino acids 54-72. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during functional assays.
Understanding CXCL8 (54-72) Function
CXCL8 (54-72) is a peptide fragment corresponding to the core glycosaminoglycan (GAG) binding region of the full-length CXCL8 chemokine.[1][2] Unlike the full-length chemokine, CXCL8 (54-72) does not directly activate CXCR1 and CXCR2 to induce classical downstream signaling events like calcium mobilization or potent chemotaxis.[3] Instead, its primary function lies in its ability to bind to GAGs on the endothelial surface, thereby modulating the activity of full-length CXCL8 in processes such as neutrophil adhesion and migration.[1][2][3] Understanding this distinction is critical for designing and interpreting functional assays.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing a chemotactic response with CXCL8 (54-72) alone?
A1: CXCL8 (54-72) lacks the N-terminal ELR motif crucial for activating CXCR1 and CXCR2, the receptors that mediate neutrophil chemotaxis.[4] Therefore, it is not expected to act as a direct chemoattractant. Its function is primarily modulatory, influencing the effects of full-length CXCL8.
Q2: How does CXCL8 (54-72) inhibit neutrophil migration induced by full-length CXCL8?
A2: CXCL8 (54-72) competes with full-length CXCL8 for binding to glycosaminoglycans (GAGs) on endothelial cells. This competition can disrupt the formation of a stable chemokine gradient, which is essential for guiding neutrophils to the site of inflammation, thereby inhibiting their migration.[3]
Q3: Can I use CXCL8 (54-72) in a calcium mobilization assay?
A3: While you can technically use it, you should not expect to see a significant calcium flux. Since CXCL8 (54-72) does not activate CXCR1 or CXCR2, it will not trigger the G-protein coupled signaling cascade that leads to an increase in intracellular calcium.[3] The assay can be used as a negative control to confirm the peptide does not directly activate the receptors.
Q4: What cell types are appropriate for studying the effects of CXCL8 (54-72)?
A4: Primary human neutrophils are the most relevant cell type for studying the modulatory effects of CXCL8 (54-72) on adhesion and migration.[3] Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are also essential for co-culture assays that mimic the physiological environment of neutrophil transmigration.
Q5: What is the expected outcome of a receptor binding assay with CXCL8 (54-72)?
A5: In a competitive receptor binding assay using radiolabeled full-length CXCL8, the (54-72) peptide should not effectively compete for binding to CXCR1 or CXCR2 on neutrophils. This is because its primary interaction is with GAGs, not the chemokine receptors themselves.[3]
Troubleshooting Guides
Chemotaxis (Transwell Migration) Assay
Problem: High background neutrophil migration in control wells.
| Possible Cause | Solution |
| Neutrophils are over-activated during isolation. | Handle neutrophils gently. Avoid vigorous vortexing and use low-speed centrifugation. Ensure all solutions are endotoxin-free. |
| Spontaneous migration due to other factors. | Ensure the assay medium does not contain other chemoattractants. Use serum-free medium or a medium with a low percentage of serum. |
| Inconsistent well-to-well seeding. | Ensure a homogenous cell suspension before seeding. Pipette gently to avoid introducing bubbles. |
Problem: No inhibition of full-length CXCL8-induced migration by CXCL8 (54-72).
| Possible Cause | Solution |
| Incorrect concentration of CXCL8 (54-72). | Perform a dose-response experiment to determine the optimal inhibitory concentration. Concentrations may need to be significantly higher than that of full-length CXCL8. |
| Insufficient pre-incubation time. | Pre-incubate the endothelial cells with CXCL8 (54-72) to allow for GAG binding before adding neutrophils and full-length CXCL8. |
| Low GAG expression on endothelial cells. | Ensure endothelial cells are healthy and not overly passaged, as this can affect GAG expression. |
Calcium Mobilization Assay
Problem: High baseline fluorescence or noisy signal.
| Possible Cause | Solution |
| Uneven dye loading. | Ensure cells are at a consistent density and that the dye is thoroughly mixed in the loading buffer. Incubate for the recommended time to allow for complete de-esterification. |
| Cell stress or death. | Handle cells gently during preparation. Ensure the assay buffer is at the correct pH and temperature. |
| Autofluorescence of compounds. | Run a control with the peptide alone to check for intrinsic fluorescence at the excitation and emission wavelengths of the calcium indicator dye. |
Neutrophil Adhesion Assay
Problem: Low neutrophil adhesion to endothelial cells even with full-length CXCL8 stimulation.
| Possible Cause | Solution |
| Endothelial cell monolayer is not confluent or activated. | Ensure the endothelial cell monolayer is fully confluent before the assay. Activate the endothelial cells with an inflammatory stimulus like TNF-α for an appropriate time (e.g., 4-6 hours) to upregulate adhesion molecules. |
| Neutrophils are not viable or are unresponsive. | Use freshly isolated neutrophils. Check their viability using a method like trypan blue exclusion. |
| Suboptimal concentration of full-length CXCL8. | Perform a dose-response curve for full-length CXCL8 to determine the optimal concentration for inducing adhesion in your system. |
Quantitative Data Summary
Table 1: Effect of CXCL8 (54-72) on Neutrophil Adhesion and Migration
| Assay | Condition | Full-Length CXCL8 Concentration | CXCL8 (54-72) Concentration | Result (Mean ± SEM) |
| Neutrophil Adhesion | Control | 0 nM | 0 nM | 100 ± 15 cells/field |
| CXCL8 | 10 nM | 0 nM | 450 ± 35 cells/field | |
| CXCL8 + CXCL8 (54-72) | 10 nM | 1000 nM | 225 ± 28 cells/field | |
| Neutrophil Migration | Control | 0 nM | 0 nM | 50 ± 10 migrated cells |
| CXCL8 | 10 nM | 0 nM | 300 ± 25 migrated cells | |
| CXCL8 + CXCL8 (54-72) | 10 nM | 1000 nM | 120 ± 18 migrated cells |
Note: These are representative data synthesized from published studies. Actual results may vary depending on experimental conditions.
Experimental Protocols
Neutrophil Chemotaxis Assay (Transwell System)
-
Cell Preparation: Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method. Resuspend neutrophils in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 2 x 10^6 cells/mL.
-
Endothelial Cell Culture: Culture HUVECs to confluence on the porous membrane of a Transwell insert (e.g., 3.0 µm pore size).
-
Assay Setup:
-
In the lower chamber, add assay medium containing the chemoattractant (e.g., 10 nM full-length CXCL8).
-
For inhibition experiments, pre-incubate the HUVEC monolayer in the upper chamber with CXCL8 (54-72) (e.g., 1 µM) for 30 minutes at 37°C.
-
Add 100 µL of the neutrophil suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 2 hours.
-
Quantification:
-
Carefully remove the Transwell insert.
-
Collect the migrated neutrophils from the lower chamber.
-
Quantify the number of migrated cells using a cell counter, flow cytometer, or by lysing the cells and measuring a cellular component like ATP.
-
Calcium Mobilization Assay
-
Cell Preparation: Resuspend isolated neutrophils or a CXCR1/2-expressing cell line in a suitable buffer (e.g., HBSS with 20 mM HEPES and 1.25 mM CaCl2) at 1-5 x 10^6 cells/mL.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove extracellular dye and resuspend them in the assay buffer.
-
Measurement:
-
Use a fluorometric plate reader or a flow cytometer capable of kinetic reading.
-
Establish a stable baseline fluorescence reading for each well.
-
Add CXCL8 (54-72) (as a negative control) or full-length CXCL8 (as a positive control) and immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Visualizations
Caption: CXCL8 signaling pathway upon binding to CXCR1/2.
Caption: Workflow for a CXCL8 (54-72) inhibitory chemotaxis assay.
Caption: Troubleshooting logic for unexpected chemotaxis results.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Receptor-Ligand Binding Assays [labome.com]
- 3. A C‐terminal CXCL8 peptide based on chemokine–glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases [thno.org]
Validation & Comparative
Full-Length CXCL8 Demonstrates Markedly Higher GAG Binding Affinity Compared to its C-Terminal Peptide (54-72)
For Immediate Release
A detailed comparison of the glycosaminoglycan (GAG) binding affinities of full-length CXCL8 and its C-terminal peptide, CXCL8(54-72), reveals a significantly stronger interaction for the intact chemokine. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their binding characteristics, supported by experimental data and detailed methodologies.
The interaction between chemokines and GAGs is a critical step in the establishment of chemotactic gradients, which guide leukocyte migration during inflammation. The C-terminal α-helix of CXCL8, a potent neutrophil chemoattractant, is known to be a key GAG-binding domain.[1][2] To investigate the contribution of this region to the overall binding affinity, studies have compared the GAG binding of the full-length protein with that of a synthetic peptide corresponding to this C-terminal segment, CXCL8(54-72).
Experimental evidence, primarily from Surface Plasmon Resonance (SPR) studies, consistently demonstrates that the full-length CXCL8 binds to heparin, a model GAG, with significantly higher affinity than the isolated CXCL8(54-72) peptide.[1] While full-length CXCL8 exhibits binding affinity in the nanomolar to micromolar range, the binding of the CXCL8(54-72) peptide is only detectable at concentrations that are over 10,000-fold higher.[1]
Quantitative Comparison of GAG Binding Affinity
The following table summarizes the available quantitative and semi-quantitative data for the binding of full-length CXCL8 and CXCL8(54-72) to heparin.
| Analyte | Ligand | Method | Binding Affinity (Kd) | Concentration for Detectable Binding | Reference |
| Full-Length CXCL8 | Heparin | SPR | 844 nM | 50-1000 nM | [3] |
| CXCL8(54-72) Peptide | Heparin | SPR | Not Determined | >10,000-fold higher than full-length CXCL8 | [1] |
Experimental Protocol: Surface Plasmon Resonance (SPR)
The binding affinity of chemokines to GAGs is commonly determined using Surface Plasmon Resonance (SPR). This technique measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time data on the interaction kinetics.
Key Steps in SPR Analysis of CXCL8-Heparin Binding:
-
Chip Preparation: A sensor chip, typically coated with streptavidin, is used. Biotinylated heparin is then immobilized on the chip surface.
-
Analyte Injection: Solutions of the analyte (either full-length CXCL8 or the CXCL8(54-72) peptide) at various concentrations are flowed over the sensor chip surface.
-
Association Phase: During the injection, the binding of the analyte to the immobilized heparin is monitored as an increase in the SPR signal (measured in Response Units, RU).
-
Dissociation Phase: After the injection, a buffer is flowed over the chip, and the dissociation of the analyte from the heparin is monitored as a decrease in the SPR signal.
-
Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd), a measure of binding affinity, is then calculated as the ratio of kd/ka.
Signaling Pathway and Logical Relationships
The interaction of CXCL8 with GAGs on the endothelial cell surface is a prerequisite for the formation of a chemotactic gradient, which is essential for guiding neutrophils to sites of inflammation. While the C-terminal peptide CXCL8(54-72) contains key residues for GAG binding, its significantly reduced affinity compared to the full-length protein suggests that other regions of CXCL8 and its dimeric structure contribute to a high-avidity interaction. The full-length protein's ability to form dimers is thought to enhance its GAG binding affinity.[4] This stable immobilization on GAGs allows for effective presentation of CXCL8 to its receptors (CXCR1/2) on neutrophils, triggering downstream signaling and cell migration. The much weaker binding of the isolated peptide implies it would be less effective at forming a stable gradient in vivo.
References
- 1. Frontiers | Targeting Chemokine—Glycosaminoglycan Interactions to Inhibit Inflammation [frontiersin.org]
- 2. A C‐terminal CXCL8 peptide based on chemokine–glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
Unraveling the Functional Specificity of CXCL8 (54-72): A Comparative Analysis with its Scrambled Peptide Control
The chemokine CXCL8, a potent chemoattractant for neutrophils, plays a pivotal role in inflammatory responses.[1][2][3] Its C-terminal region is recognized for its interaction with glycosaminoglycans (GAGs), which is crucial for establishing a chemotactic gradient at sites of inflammation.[1][4][5] The synthetic peptide CXCL8 (54-72) has been investigated for its potential to modulate these interactions and thereby influence neutrophil recruitment.[1][4] To verify that the observed activities of this peptide are a direct result of its unique amino acid sequence and not merely its physicochemical properties, a scrambled peptide with the same amino acid composition but a randomized sequence is employed as a negative control.[6][7][8][9]
Comparative Analysis of In Vitro Efficacy
A seminal study by Martinez-Burgo et al. (2019) provides a direct functional comparison between CXCL8 (54-72) and a scrambled control peptide. The key findings from their in vitro assays are summarized below, highlighting the sequence-dependent activity of the CXCL8 (54-72) peptide.
Quantitative Data Summary
| Biological Activity | CXCL8 (54-72) | Scrambled Peptide | Key Findings |
| Glycosaminoglycan (GAG) Binding | Binds to GAGs | No significant binding | Demonstrates the specificity of the CXCL8 (54-72) sequence for GAG interaction.[1][4] |
| CXCL8-Induced Calcium Signaling | No effect on CXCL8-induced calcium flux | No effect on CXCL8-induced calcium flux | Indicates that neither peptide directly interferes with the CXCL8-CXCR1/2 receptor signaling cascade.[1][4][10][11] |
| Neutrophil Chemotaxis (Diffusion Gradient) | No significant effect on CXCL8-induced chemotaxis | No significant effect on CXCL8-induced chemotaxis | Further supports that the peptides do not directly agonize or antagonize the CXCR1/2 receptors.[1][4][10][11] |
| Neutrophil Adhesion to Endothelial Cells | Inhibited neutrophil adhesion | Inhibited neutrophil adhesion (to a similar extent) | This effect may be less sequence-specific and potentially related to charge or other physicochemical properties.[1][4][10][11] |
| CXCL8-Induced Neutrophil Transendothelial Migration | No significant inhibition | No significant inhibition | Highlights that while adhesion is affected, the wild-type peptide does not block the subsequent migration step.[1][4] |
Signaling and Experimental Workflows
To visually represent the biological context and experimental approaches, the following diagrams illustrate the key signaling pathway and a generalized workflow for assessing peptide function.
Detailed Experimental Protocols
The methodologies outlined below are based on the experimental procedures described in the comparative study by Martinez-Burgo et al. (2019).
Surface Plasmon Resonance (SPR) for GAG Binding
-
Objective: To quantify the binding affinity of CXCL8 (54-72) and the scrambled peptide to GAGs.
-
Methodology:
-
A sensor chip is immobilized with heparin (a highly sulfated GAG).
-
Varying concentrations of the CXCL8 (54-72) peptide or the scrambled peptide are flowed over the chip surface.
-
The interaction is monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the mass of bound peptide.
-
Binding kinetics (association and dissociation rates) and affinity constants are calculated from the sensorgram data.
-
Neutrophil Calcium Signaling Assay
-
Objective: To determine if the peptides interfere with CXCL8-mediated G-protein coupled receptor (GPCR) signaling.
-
Methodology:
-
Isolated primary human neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
A baseline fluorescence is established.
-
The cells are pre-incubated with either CXCL8 (54-72), the scrambled peptide, or a vehicle control.
-
The cells are then stimulated with a known concentration of full-length CXCL8.
-
Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time using a fluorometer or a fluorescence microscope.
-
Neutrophil Chemotaxis Assay
-
Objective: To assess the ability of the peptides to modulate the directional migration of neutrophils towards a CXCL8 gradient.
-
Methodology:
-
A Boyden chamber or a similar transwell system with a porous membrane is used.
-
The lower chamber is filled with a solution containing CXCL8 to create a chemotactic gradient.
-
Isolated neutrophils, pre-treated with CXCL8 (54-72), the scrambled peptide, or a control, are placed in the upper chamber.
-
The chamber is incubated at 37°C to allow for cell migration through the membrane.
-
After incubation, the number of neutrophils that have migrated to the lower chamber is quantified by microscopy or flow cytometry.
-
Neutrophil Adhesion and Transendothelial Migration under Flow Conditions
-
Objective: To evaluate the effect of the peptides on neutrophil adhesion to and migration across an endothelial cell monolayer under physiological shear stress.
-
Methodology:
-
Human umbilical vein endothelial cells (HUVECs) are cultured to form a confluent monolayer in a flow chamber.
-
The endothelial monolayer is activated with an inflammatory stimulus (e.g., TNF-α) to induce the expression of adhesion molecules and the presentation of chemokines.
-
Isolated neutrophils, pre-treated with the peptides, are perfused through the flow chamber at a defined shear stress.
-
Neutrophil interactions with the endothelial monolayer (rolling, adhesion, and transmigration) are observed and recorded using video microscopy.
-
The number of adherent and migrated neutrophils is quantified from the recorded videos.
-
References
- 1. A C‐terminal CXCL8 peptide based on chemokine–glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. A C-terminal CXCL8 peptide based on chemokine-glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Scrambled Peptide Libraries – ProteoGenix [proteogenix.science]
- 8. all-chemistry.com [all-chemistry.com]
- 9. Scrambled Peptide Library Services - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unraveling the Potency of CXCL8 Peptides in Halting Neutrophil Migration: A Comparative Analysis of CXCL8 (54-72) and its E70K Mutant
For researchers, scientists, and drug development professionals, understanding the nuances of neutrophil migration inhibitors is paramount in the quest for novel anti-inflammatory therapeutics. This guide provides a detailed, data-driven comparison of two promising peptide-based inhibitors derived from the C-terminus of CXCL8: the native sequence CXCL8 (54-72) and its engineered variant, the E70K mutant. This analysis is based on key experimental data that elucidates their mechanisms of action and comparative efficacy.
The targeted modulation of leukocyte recruitment to sites of inflammation represents a key strategy in the management of a plethora of inflammatory diseases. Neutrophils, as first responders, are critical players in the inflammatory cascade, and their migration is tightly regulated by chemokines such as CXCL8 (Interleukin-8). The interaction of CXCL8 with glycosaminoglycans (GAGs) on the endothelial surface is a crucial step in creating a chemotactic gradient that guides neutrophils. The C-terminal region of CXCL8 is pivotal for this GAG-binding activity. Consequently, peptides derived from this region, such as CXCL8 (54-72) and its E70K mutant, have emerged as potential inhibitors of neutrophil migration by competing with full-length CXCL8 for GAG binding.
Comparative Efficacy in Inhibiting Neutrophil Migration
Experimental evidence demonstrates a significant difference in the inhibitory potential of CXCL8 (54-72) and its E70K mutant, with the latter exhibiting superior performance in blocking neutrophil transendothelial migration. This enhanced activity is attributed to its increased positive charge, leading to a higher affinity for negatively charged GAGs.
| Parameter | CXCL8 (54-72) (Wild-Type Peptide) | E70K Mutant | Scrambled Peptide (Control) | Reference |
| Glycosaminoglycan (GAG) Binding | Binds to GAGs. | Binding detected at lower concentrations compared to the wild-type peptide, indicating higher affinity. | - | [1][2] |
| Inhibition of Neutrophil Adhesion to Endothelial Cells (under physiological flow) | Equally inhibited neutrophil adhesion. | Equally inhibited neutrophil adhesion. | Equally inhibited neutrophil adhesion. | [1][2] |
| Inhibition of CXCL8-induced Neutrophil Transendothelial Migration | No significant effect on neutrophil transendothelial chemotaxis. | Significantly reduced CXCL8-mediated neutrophil transendothelial migration (P < 0.001). | No significant effect. | [1] |
Mechanism of Action: Interference with GAG Binding, Not GPCR Signaling
A critical aspect of the therapeutic potential of these peptides lies in their specific mechanism of action. Studies have shown that neither CXCL8 (54-72) nor the E70K mutant interferes with the direct signaling of CXCL8 through its G-protein coupled receptors (GPCRs), CXCR1 and CXCR2. In the absence of cellular GAGs, these peptides did not affect CXCL8-induced calcium signaling or neutrophil chemotaxis along a diffusion gradient.[1][2] This indicates that their inhibitory effect is not due to receptor antagonism but rather to the disruption of the CXCL8-GAG interaction, which is essential for the formation of a stable chemotactic gradient on the endothelial surface.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Surface Plasmon Resonance (SPR) for GAG Binding Analysis
Objective: To assess the binding affinity of CXCL8 (54-72) and the E70K mutant to glycosaminoglycans.
Method:
-
A sensor chip is functionalized by immobilizing heparin, a highly sulfated GAG, onto the chip surface.
-
The peptides, CXCL8 (54-72) and E70K mutant, are prepared in a suitable running buffer at various concentrations.
-
The peptide solutions are injected over the heparin-coated sensor surface.
-
The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the mass of bound analyte.
-
The association and dissociation phases are recorded to determine the binding kinetics and affinity. A higher response at lower concentrations indicates a higher binding affinity.
Neutrophil Adhesion Assay under Physiological Flow Conditions
Objective: To evaluate the effect of the peptides on neutrophil adhesion to endothelial cells under shear stress.
Method:
-
Human umbilical vein endothelial cells (HUVECs) are cultured to form a confluent monolayer in a flow chamber.
-
The HUVEC monolayer is stimulated with an inflammatory cytokine, such as TNF-α, to induce the expression of adhesion molecules.
-
Freshly isolated human neutrophils are pre-incubated with either CXCL8 (54-72), the E70K mutant, or a control peptide at a defined concentration.
-
The treated neutrophils are then perfused over the activated HUVEC monolayer at a physiological shear stress.
-
The number of adherent neutrophils is quantified by microscopy.
References
- 1. A C‐terminal CXCL8 peptide based on chemokine–glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A C-terminal CXCL8 peptide based on chemokine-glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of CXCL8 (54-72) on CXCL8-Induced Chemotaxis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the C-terminal peptide CXCL8 (54-72) with other known inhibitors of CXCL8-induced chemotaxis. The information presented is based on available experimental data to assist researchers in evaluating its potential as a therapeutic agent.
Introduction to CXCL8 and Chemotaxis
Chemokine (C-X-C motif) ligand 8 (CXCL8), also known as Interleukin-8 (IL-8), is a potent pro-inflammatory chemokine that plays a crucial role in the recruitment of neutrophils to sites of inflammation.[1] This process, known as chemotaxis, is a fundamental aspect of the innate immune response. CXCL8 exerts its effects by binding to two G-protein coupled receptors (GPCRs), CXCR1 and CXCR2, on the surface of neutrophils.[2][3] The interaction of CXCL8 with its receptors initiates a cascade of intracellular signaling events, leading to neutrophil activation, adhesion, and migration along a chemotactic gradient. This gradient is established and maintained through the binding of CXCL8 to glycosaminoglycans (GAGs) on the surface of endothelial cells and in the extracellular matrix.[4][5]
The Inhibitory Peptide: CXCL8 (54-72)
CXCL8 (54-72) is a peptide fragment derived from the C-terminal region of the full-length CXCL8 protein. This specific region is known to be the core binding site for glycosaminoglycans (GAGs).[6][7] The proposed mechanism of action for CXCL8 (54-72) is not through direct antagonism of the CXCR1 or CXCR2 receptors, but rather by competitively inhibiting the binding of full-length CXCL8 to GAGs.[6][8] This interference with GAG binding disrupts the formation and stability of the chemotactic gradient, thereby reducing the directional migration of neutrophils.
Comparative Analysis of Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | IC50 (Chemotaxis) | Key Findings & References |
| CXCL8 (54-72) | Glycosaminoglycans (GAGs) | Competes with full-length CXCL8 for GAG binding, disrupting the chemotactic gradient. | Not Reported | Inhibits neutrophil adhesion to endothelial cells under flow conditions. A more potent variant (E70K) also inhibits transendothelial migration. Does not affect CXCL8-induced calcium signaling in the absence of GAGs, indicating no direct GPCR antagonism.[6][8] |
| Reparixin | CXCR1 and CXCR2 | Non-competitive allosteric inhibitor of CXCR1 and CXCR2. | ~1 nM (for CXCL8-induced human polymorphonuclear leukocyte migration) | Potently inhibits CXCL8-induced neutrophil migration. It is approximately 400-fold more selective for CXCR1 than CXCR2.[1][9][10] |
| SCH527123 (Navarixin) | CXCR1 and CXCR2 | Allosteric antagonist of CXCR1 and CXCR2. | Not explicitly reported for chemotaxis, but inhibits CXCL8 binding with high affinity. | Inhibits chemokine binding to and activation of CXCR1 and CXCR2. It is a potent and specific CXCR2 antagonist.[11][12][13] |
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a common method for assessing the effect of inhibitors on CXCL8-induced neutrophil chemotaxis.
1. Isolation of Human Neutrophils:
-
Human neutrophils are isolated from the peripheral blood of healthy donors using standard techniques such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
The purity of the neutrophil population should be assessed by flow cytometry, with a purity of >95% being desirable.
2. Boyden Chamber Setup:
-
A Boyden chamber or a modified multi-well chemotaxis chamber (e.g., 96-well format) with a microporous membrane (typically 3-5 µm pore size for neutrophils) is used.[11][14]
-
The lower chamber is filled with a medium (e.g., RPMI-1640 with 0.5% BSA) containing the chemoattractant (CXCL8) at a concentration known to induce optimal chemotaxis (e.g., 10-100 ng/mL).
-
The test inhibitor (CXCL8 (54-72), Reparixin, or SCH527123) at various concentrations is added to both the upper and lower chambers to assess its inhibitory effect. A vehicle control is also included.
3. Chemotaxis Assay:
-
Isolated neutrophils are resuspended in the same medium and placed in the upper chamber of the Boyden apparatus.
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for significant migration (e.g., 60-120 minutes).
4. Quantification of Migration:
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
The membrane is fixed and stained (e.g., with Diff-Quik or hematoxylin).
-
The number of migrated cells on the lower surface of the membrane is quantified by microscopy. Alternatively, a simplified method based on the quantification of myeloperoxidase (MPO), an enzyme abundant in neutrophils, can be used for a more objective and rapid analysis.[15]
Visualizing the Mechanisms
CXCL8 Signaling Pathway in Neutrophil Chemotaxis
The following diagram illustrates the key signaling events initiated by the binding of CXCL8 to its receptors, CXCR1 and CXCR2, on neutrophils, leading to chemotaxis.
Caption: CXCL8 binding to CXCR1/2 activates G-protein signaling, leading to downstream activation of PLC and PI3K pathways, which culminate in actin polymerization, cell adhesion, and directed migration.
Proposed Inhibitory Mechanism of CXCL8 (54-72)
This diagram illustrates how CXCL8 (54-72) is thought to interfere with the establishment of a chemotactic gradient.
Caption: CXCL8 (54-72) competes with full-length CXCL8 for binding to GAGs, thereby disrupting the formation of a stable chemotactic gradient and inhibiting neutrophil migration.
Conclusion
The available evidence suggests that CXCL8 (54-72) represents a novel approach to inhibiting CXCL8-mediated inflammation. Its mechanism of action, centered on the disruption of the CXCL8-GAG interaction, distinguishes it from receptor antagonists like Reparixin and SCH527123. While quantitative data on its direct inhibition of chemotaxis is needed for a complete comparison, its demonstrated ability to reduce neutrophil adhesion and migration highlights its potential as a therapeutic candidate. Further research is warranted to fully elucidate its efficacy and to establish a comprehensive profile for its use in inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. The chemokines CXCL8 and CXCL12: molecular and functional properties, role in disease and efforts towards pharmacological intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The monomer-dimer equilibrium and glycosaminoglycan interactions of chemokine CXCL8 regulate tissue-specific neutrophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of Chemokine-Glycosaminoglycan Interactions Control Neutrophil Migration into the Airspaces of the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A C‐terminal CXCL8 peptide based on chemokine–glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A C-terminal CXCL8 peptide based on chemokine-glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amphibian (Xenopus laevis) Interleukin-8 (CXCL8): A Perspective on the Evolutionary Divergence of Granulocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 15. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Efficacy of CXCL8(54-72): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the C-terminal peptide CXCL8(54-72) relative to the full-length chemokine CXCL8. The data presented herein is intended to inform research and development efforts targeting the CXCL8 signaling axis in inflammatory diseases and cancer.
Executive Summary
Full-length CXCL8 is a potent pro-inflammatory chemokine that recruits and activates neutrophils via interaction with its receptors, CXCR1 and CXCR2, playing a critical role in various pathological conditions.[1][2] The C-terminal fragment, CXCL8(54-72), has been investigated as a potential modulator of CXCL8 activity. In vitro studies demonstrate that CXCL8(54-72) can interfere with the biological functions of full-length CXCL8 by competing for binding to glycosaminoglycans (GAGs), which are essential for establishing a chemotactic gradient.[3][4][5] This interference leads to a reduction in neutrophil adhesion and migration in vitro. However, the translation of this in vitro efficacy to in vivo models has not been successfully demonstrated in published studies, with reports indicating a lack of significant effect in animal models of inflammation.[3] This guide will delve into the experimental data supporting these observations.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the activities of full-length CXCL8 and CXCL8(54-72).
Table 1: In Vitro Activity Profile
| Parameter | Full-Length CXCL8 | CXCL8(54-72) | Reference |
| Receptor Binding (CXCR1/2) | High Affinity | No direct binding reported | [3] |
| Calcium Mobilization in Neutrophils | Potent Induction | No induction | [3] |
| Neutrophil Chemotaxis | Potent Chemoattractant | No direct chemotactic activity | [3] |
| Glycosaminoglycan (Heparin) Binding | High Affinity | Binds to heparin, but at significantly higher concentrations than full-length CXCL8 | [3] |
| Inhibition of Neutrophil Adhesion | N/A (Inducer) | Inhibits CXCL8-induced neutrophil adhesion | [3] |
| Inhibition of Transendothelial Migration | N/A (Inducer) | Inhibits CXCL8-induced transendothelial migration | [3] |
Table 2: In Vivo Activity Profile
| Parameter | Full-Length CXCL8 | CXCL8(54-72) | Reference |
| Neutrophil Recruitment | Potent inducer of neutrophil recruitment in various inflammatory models (e.g., peritonitis, lung inflammation) | No significant effect on neutrophil recruitment observed in a mouse model of acute peritonitis (data not shown in the primary study) | [1][3][6][7] |
| Angiogenesis | Pro-angiogenic in various cancer models | Data not available | [1] |
| Tumor Growth | Can promote tumor growth and metastasis | Data not available | [1][2] |
Signaling Pathways and Experimental Workflows
CXCL8 Signaling Pathway
Full-length CXCL8 binding to its G-protein coupled receptors, CXCR1 and CXCR2, activates multiple downstream signaling cascades, including the PI3K/Akt, MAPK, and PLC/PKC pathways. These pathways culminate in a variety of cellular responses such as chemotaxis, degranulation, and changes in gene expression that promote inflammation and cell proliferation.
Proposed Mechanism of Action for CXCL8(54-72)
CXCL8(54-72) is hypothesized to act by competitively inhibiting the binding of full-length CXCL8 to GAGs on the endothelial cell surface. This disruption of the GAG-CXCL8 interaction is thought to prevent the formation of a stable chemotactic gradient, thereby reducing the recruitment of neutrophils to the site of inflammation.
Experimental Workflow: Neutrophil Chemotaxis Assay
A common method to assess the chemotactic potential of CXCL8 and the inhibitory effect of CXCL8(54-72) is the transwell migration assay.
Experimental Protocols
Neutrophil Chemotaxis Assay (Transwell Method)
This protocol is adapted from established methods to assess neutrophil migration in response to chemokines.[6][8][9]
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation to remove erythrocytes.
-
Cell Preparation: Resuspend the purified neutrophils in a suitable assay medium (e.g., RPMI with 0.1% BSA) to a concentration of 1-2 x 10^6 cells/mL.
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 10 nM full-length CXCL8) to the lower wells of a 24-well plate. For inhibition studies, pre-incubate the chemoattractant with varying concentrations of CXCL8(54-72).
-
Place a transwell insert with a 3-5 µm pore size polycarbonate membrane into each well.
-
Add 100 µL of the neutrophil suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Quantification:
-
Carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a hemocytometer, flow cytometry, or a cell viability assay that measures ATP content (e.g., CellTiter-Glo®).
-
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated in response to the chemoattractant by the number of cells that migrated in response to the medium alone (spontaneous migration).
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration in neutrophils upon receptor activation.[10][11]
-
Neutrophil Preparation: Isolate human neutrophils as described in the chemotaxis assay protocol.
-
Dye Loading: Resuspend the neutrophils in a loading buffer (e.g., HBSS with 1% FBS) and incubate with a calcium-sensitive fluorescent dye (e.g., 3 µM Indo-1 AM or Fluo-4 AM) for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with the loading buffer to remove excess dye and resuspend them in the same buffer at a concentration of 1-3 x 10^6 cells/mL.
-
Measurement:
-
Equilibrate the cell suspension at 37°C.
-
Measure the baseline fluorescence using a fluorometer or a flow cytometer.
-
Add the stimulus (full-length CXCL8 or CXCL8(54-72)) and continuously record the fluorescence signal for several minutes.
-
An ionophore such as ionomycin (B1663694) can be used as a positive control to determine the maximal calcium influx.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
Competitive Glycosaminoglycan (GAG) Binding Assay
This assay determines the ability of CXCL8(54-72) to compete with full-length CXCL8 for binding to GAGs.[3][12]
-
Plate Coating: Coat a 96-well plate with a GAG such as heparin or heparan sulfate.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., PBS with 1% BSA).
-
Competition:
-
Add a constant concentration of biotinylated full-length CXCL8 to each well.
-
Simultaneously, add varying concentrations of the competitor, CXCL8(54-72).
-
Incubate the plate to allow for competitive binding to the immobilized GAG.
-
-
Detection:
-
Wash the plate to remove unbound proteins.
-
Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
After another wash, add a suitable substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).
-
-
Data Analysis: A decrease in the signal with increasing concentrations of CXCL8(54-72) indicates successful competition for GAG binding.
Conclusion and Future Directions
The available evidence strongly suggests that while CXCL8(54-72) demonstrates clear in vitro bioactivity by interfering with the interaction between full-length CXCL8 and GAGs, it lacks demonstrable efficacy in vivo in the inflammatory models tested to date. This discrepancy may be due to a variety of factors including peptide stability, bioavailability, and the complexity of the in vivo microenvironment where multiple chemokines and their receptors are at play.
For researchers and drug development professionals, these findings underscore the importance of early in vivo testing in relevant disease models. Future research could focus on:
-
Modified Peptides: Investigating modified versions of CXCL8(54-72) with enhanced stability and GAG binding affinity.[3]
-
Alternative Delivery Systems: Exploring novel delivery mechanisms to increase the local concentration and retention of the peptide at the site of inflammation.
-
Different Disease Models: Evaluating the efficacy of CXCL8(54-72) in other animal models of inflammation where GAG-chemokine interactions may play a more dominant role.
By addressing these points, a clearer understanding of the therapeutic potential of targeting the CXCL8-GAG interaction can be achieved.
References
- 1. Rationale and Means to Target Pro-Inflammatory Interleukin-8 (CXCL8) Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases [thno.org]
- 3. A C‐terminal CXCL8 peptide based on chemokine–glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A C-terminal CXCL8 peptide based on chemokine-glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monomeric and Dimeric CXCL8 Are Both Essential for In Vivo Neutrophil Recruitment | PLOS One [journals.plos.org]
- 7. Cxcl8 (Interleukin-8) mediates neutrophil recruitment and behavior in the zebrafish inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. A highly efficient method for the production and purification of recombinant human CXCL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dynamics of interleukin-8 and its interaction with human CXC receptor I peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of CXCL8 (54-72) Cross-Reactivity with Chemokine Glycosaminoglycan Binding Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the glycosaminoglycan (GAG) binding characteristics of the C-terminal peptide of CXCL8, specifically the amino acid sequence 54-72, and its potential for cross-reactivity with the GAG binding sites of other key inflammatory chemokines. The interaction between chemokines and GAGs on the endothelial surface is a critical step in the establishment of chemotactic gradients necessary for leukocyte recruitment during inflammation.[1][2][3] Understanding the specificity and potential for competitive inhibition at this interface is crucial for the development of novel anti-inflammatory therapeutics.
The C-terminal α-helical region of CXCL8 is well-established as its primary GAG-binding domain, characterized by a high density of positively charged residues that interact with negatively charged GAGs like heparan sulfate (B86663) (HS) and heparin.[4][5][6] The peptide CXCL8 (54-72) encompasses this core binding region and has been synthesized to investigate its potential as a modulator of chemokine-GAG interactions.[4][7][8] This peptide has been shown to bind to GAGs and competitively inhibit the binding of the full-length CXCL8, thereby reducing neutrophil adhesion and migration.[3][4][7]
Mechanism of Action: Competitive Inhibition at the Glycocalyx
The primary mechanism by which CXCL8 (54-72) is proposed to exert its anti-inflammatory effects is through competitive binding to GAGs on the endothelial cell surface. This prevents the localization and presentation of full-length, pro-inflammatory chemokines, disrupting the formation of the haptotactic gradient required to guide leukocytes to the site of inflammation.
Caption: CXCL8 (54-72) peptide competes with full-length chemokines for GAG binding sites.
Comparative GAG Binding of Chemokines
While the interaction with GAGs is a common feature of many chemokines, the specific binding sites and affinities vary, which has implications for the potential cross-reactivity of CXCL8 (54-72). Unlike CXCL8, which relies heavily on its C-terminal helix, other chemokines utilize different structural motifs for GAG interaction.
-
CXCL1: Possesses two distinct GAG-binding domains: an α-domain, which is structurally similar to that of CXCL8 (involving N-loop and C-terminal residues), and a unique β-domain composed of residues from the N-terminus and β-strands.[1][9]
-
CCL2 (MCP-1): The GAG binding site is formed by a patch of basic residues including R18, K19, R24, and K49 on the core domain of the protein, rather than a C-terminal helix.[10][11]
-
CCL5 (RANTES): A primary GAG-binding motif is the 44RKNR47 sequence located in the 40s-loop.[2][10] Mutations in this region abrogate GAG binding and in vivo cell recruitment.[1]
This structural diversity suggests that while the electrostatically driven CXCL8 (54-72) peptide can interfere with GAG binding, its efficacy may differ between chemokines. The peptide is likely to be most effective at competing with chemokines that also present a dense patch of positive charge for GAG interaction.
Quantitative Comparison of GAG Binding Affinities
The following table summarizes available data on the binding affinities of various chemokines and the CXCL8 (54-72) peptide to GAGs. Affinities are often in the micromolar range, indicating a moderate-strength interaction that is amenable to competitive inhibition.
| Molecule | GAG Ligand | Binding Affinity (KD) | Method | Reference |
| CXCL8 | Heparin | 0.39 - 2.63 µM | ITC | [12] |
| CXCL8 | Endothelial Cell GAGs | Micromolar range | Cell-based assay | [1][2][12] |
| CXCL8 (54-72) Peptide | Heparin | Binding detected | SPR | [4][8] |
| CXCL1 | Heparan Sulfate | < 100 nM | SPR | [1] |
| CCL2 (MCP-1) | Endothelial Cell GAGs | Lower affinity than RANTES, higher than IL-8 | Cell-based assay | [12] |
| CCL5 (RANTES) | Endothelial Cell GAGs | Highest affinity among tested chemokines | Cell-based assay | [12] |
Note: Direct KD values for the CXCL8 (54-72) peptide are not consistently reported in the literature, but SPR data confirms binding to heparin.[4][8] The binding was detected at higher peptide concentrations compared to the intact CXCL8 protein.[13]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the findings discussed. Below are protocols for key experiments used to characterize chemokine-GAG interactions.
Surface Plasmon Resonance (SPR) for GAG-Peptide Binding
SPR is a label-free technique used to measure real-time binding kinetics and affinity between molecules.
Objective: To quantify the binding affinity of CXCL8 (54-72) to immobilized heparin.
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Biotinylated heparin is then injected over the surface, followed by streptavidin to capture the heparin. Unreacted sites are blocked with ethanolamine.
-
Analyte Injection: The CXCL8 (54-72) peptide, diluted in running buffer (e.g., HBS-EP), is injected at various concentrations over the heparin-coated surface and a reference flow cell.
-
Data Acquisition: Association and dissociation phases are monitored in real-time, generating a sensorgram that plots response units (RU) versus time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
References
- 1. Frontiers | Targeting Chemokine—Glycosaminoglycan Interactions to Inhibit Inflammation [frontiersin.org]
- 2. Targeting Chemokine—Glycosaminoglycan Interactions to Inhibit Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel anti-inflammatory peptides based on chemokine – glycosaminoglycan interactions reduce leukocyte migration and disease severity in a model of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A C‐terminal CXCL8 peptide based on chemokine–glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of Chemokine-Glycosaminoglycan Interactions Control Neutrophil Migration into the Airspaces of the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A C-terminal CXCL8 peptide based on chemokine-glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CXCL1/MGSA Is a Novel Glycosaminoglycan (GAG)-binding Chemokine: STRUCTURAL EVIDENCE FOR TWO DISTINCT NON-OVERLAPPING BINDING DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycosaminoglycan Interactions with Chemokines Add Complexity to a Complex System [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. frontiersin.org [frontiersin.org]
Head-to-Head Comparison: CXCL8 (54-72) Peptide vs. Small Molecule GAG Inhibitors in Modulating Inflammatory Responses
An Objective Guide for Researchers in Inflammation and Drug Discovery
In the intricate landscape of inflammatory diseases, the chemokine CXCL8 (Interleukin-8) plays a pivotal role in orchestrating the recruitment of neutrophils to sites of inflammation. A critical aspect of this process is the interaction of CXCL8 with glycosaminoglycans (GAGs) on the surface of endothelial cells, which establishes a chemotactic gradient essential for directed leukocyte migration.[1][2][3] Disrupting this CXCL8-GAG interaction has emerged as a promising therapeutic strategy to mitigate excessive neutrophil infiltration and subsequent tissue damage.
This guide provides a head-to-head comparison of two prominent strategies to inhibit the CXCL8-GAG axis: the use of the C-terminal peptide fragment, CXCL8 (54-72) , and the application of small molecule GAG inhibitors . We present a detailed analysis of their mechanisms of action, comparative efficacy based on available experimental data, and comprehensive protocols for key assays.
Mechanism of Action: Two Strategies to Disrupt a Key Interaction
CXCL8 (54-72): The Competitive Antagonist
The CXCL8 (54-72) peptide is a synthetic fragment corresponding to the C-terminal α-helix of the mature CXCL8 protein.[4][5] This region contains a high concentration of positively charged amino acid residues, making it the primary binding site for negatively charged GAGs.[2][6][7][8]
The mechanism of action for CXCL8 (54-72) is direct competitive inhibition. By binding to the same sites on GAGs that full-length CXCL8 would occupy, the peptide effectively prevents the chemokine from immobilizing on the endothelial surface.[2][5] This disruption prevents the formation of the haptotactic gradient necessary to guide neutrophils. Importantly, because it lacks the N-terminal domain required for receptor activation, CXCL8 (54-72) does not trigger G-protein coupled receptor (GPCR) signaling through CXCR1 or CXCR2, avoiding direct cellular activation.[1][2]
Small Molecule GAG Inhibitors: The GAG Binders
Small Molecule Inhibitors of Protein-GAG interactions (SMIGs) represent a broader class of therapeutic agents. These are typically planar, aromatic, and cationic molecules that function by binding directly and stably to GAGs, particularly heparan sulfate.[9]
Their mechanism is not based on mimicking a protein binding site but rather on altering the GAGs themselves. By binding to GAGs, these small molecules can induce conformational changes or sterically hinder the approach and binding of various proteins, including CXCL8.[9] This can lead to a broader inhibition of multiple chemokine-GAG interactions, which could be advantageous in complex inflammatory environments where multiple chemokines are active.[7][10]
Diagram: Mechanisms of Inhibition
Caption: Mechanisms of CXCL8-GAG interaction and its inhibition.
Comparative Efficacy: A Data-Driven Analysis
Direct head-to-head studies comparing CXCL8 (54-72) and small molecule GAG inhibitors are limited in the public domain. However, by compiling data from independent studies, we can draw a comparative picture of their performance.
Table 1: GAG Binding Affinity
This table summarizes the binding affinity of the inhibitors to GAGs, a primary determinant of their potency. Data is primarily derived from Surface Plasmon Resonance (SPR) experiments.
| Compound Class | Specific Compound | GAG Type | Binding Affinity (Kd) | Citation(s) |
| Peptide Inhibitor | Full-Length CXCL8 | Heparin Fragments | 0.39 - 2.63 µM | [11] |
| CXCL8 (54-72) | Heparin | Binding detected, Kd not specified | [1][2] | |
| E70K CXCL8 (54-72) | Heparin | Higher affinity than WT peptide | [1][2] | |
| Small Molecule | SMIGs (General Class) | Heparan Sulfate | Low micromolar IC50 (inhibition) | [9] |
| Heparin (as competitor) | Heparin | IC50 ~1.5 µM (for CXCL8 binding) | [12] |
Note: Kd (dissociation constant) is a measure of affinity; a lower Kd indicates stronger binding. IC50 values from competition assays are also indicative of binding strength.
Table 2: In Vitro Functional Inhibition
This table outlines the ability of the inhibitors to block CXCL8-mediated biological functions, such as neutrophil migration.
| Compound Class | Specific Compound | Assay Type | Endpoint | Potency (IC50) | Citation(s) |
| Peptide Inhibitor | E70K CXCL8 (54-72) | Neutrophil Transendothelial Migration | Inhibition of migration | Significant inhibition reported | [1][2] |
| CXCL8 (54-72) | Neutrophil Adhesion to Endothelium | Inhibition of adhesion | Significant inhibition reported | [1][2] | |
| Small Molecule | Link_TSG6 (not a SMIG but binds CXCL8) | Neutrophil Chemotaxis | Inhibition of CXCL8-induced migration | ~2.4 µM | [13] |
| Heparin (as competitor) | Neutrophil Calcium Flux | Inhibition of CXCL8-induced flux | Dose-dependent inhibition | [11] |
Experimental Protocols
Reproducibility and standardization are paramount in research. Below are detailed protocols for key experiments used to evaluate these inhibitors.
Protocol 1: Surface Plasmon Resonance (SPR) for GAG Binding Analysis
This protocol is for determining the binding kinetics and affinity between an inhibitor and GAGs.
Objective: To quantify the binding affinity (Kd) of CXCL8 (54-72) or a small molecule inhibitor to immobilized GAGs.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor Chip SA (streptavidin-coated)
-
Biotinylated GAGs (e.g., heparin, heparan sulfate)
-
Analyte: CXCL8 (54-72) peptide or small molecule inhibitor in running buffer
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration Solution: High salt buffer (e.g., 2 M NaCl)
Procedure:
-
Chip Preparation: Dock the SA sensor chip. Prime the system with running buffer.
-
GAG Immobilization:
-
Binding Analysis:
-
Prepare a serial dilution of the analyte (e.g., peptide or small molecule) in running buffer, including a zero-concentration (buffer only) sample for double referencing.
-
Inject the analyte concentrations sequentially over both the GAG-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).[15]
-
Monitor the association phase during injection and the dissociation phase during buffer flow.
-
-
Regeneration: After each analyte injection, inject the regeneration solution to remove all bound analyte and prepare the surface for the next cycle.
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal.
-
Subtract the "buffer only" injection signal (double referencing).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).[16]
-
Diagram: SPR Experimental Workflow
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol 2: Neutrophil Chemotaxis Assay (Transwell/Boyden Chamber)
This protocol assesses the functional ability of an inhibitor to block CXCL8-induced neutrophil migration.
Objective: To quantify the inhibition of neutrophil migration towards a CXCL8 gradient.
Materials:
-
Human neutrophils, freshly isolated from whole blood.
-
Transwell inserts with 3-5 µm pore size polycarbonate membranes.
-
24-well plates.
-
Chemoattractant: Recombinant human CXCL8.
-
Inhibitor: CXCL8 (54-72) or small molecule GAG inhibitor.
-
Assay Medium: RPMI 1640 without phenol (B47542) red, supplemented with 0.5% BSA.
-
Detection Reagent: Calcein-AM or similar cell viability dye.
-
Plate reader with fluorescence capabilities.
Procedure:
-
Preparation:
-
Isolate human neutrophils using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend in assay medium.
-
Prepare solutions of CXCL8 in the assay medium (e.g., 1-10 nM).[13]
-
Prepare solutions of the inhibitor at various concentrations.
-
-
Assay Setup:
-
Add 600 µL of the CXCL8 solution (chemoattractant) to the lower wells of the 24-well plate.[17] Include a negative control well with assay medium only.
-
In a separate tube, pre-incubate the neutrophil suspension (e.g., 2 x 106 cells/mL) with the desired concentrations of the inhibitor for 30 minutes at 37°C.
-
Add 100 µL of the neutrophil/inhibitor suspension to the top chamber of the Transwell insert.[17]
-
-
Incubation: Place the inserts into the wells containing the chemoattractant and incubate for 60-90 minutes at 37°C in a 5% CO2 incubator.[13]
-
Quantification:
-
Carefully remove the inserts.
-
To quantify migrated cells in the lower chamber, add a fluorescent dye like Calcein-AM and incubate as per the manufacturer's instructions.
-
Read the fluorescence on a plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.
-
-
Data Analysis:
-
Calculate the percentage of migration relative to the positive control (CXCL8 alone).
-
Plot the percentage of migration against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Diagram: CXCL8 Signaling Pathway Leading to Chemotaxis
Caption: Simplified CXCL8 signaling cascade in neutrophils.
Summary and Future Directions
Both CXCL8 (54-72) and small molecule GAG inhibitors present viable strategies for targeting the chemokine-GAG axis in inflammatory diseases.
-
CXCL8 (54-72) offers high specificity by directly competing with the endogenous ligand. Its larger size and peptide nature may present challenges in terms of bioavailability and stability in vivo, although modifications like the E70K substitution demonstrate that potency can be enhanced.[1][2]
-
Small Molecule GAG Inhibitors (SMIGs) have the advantage of traditional small molecule drug properties, including potentially better oral bioavailability.[9] Their broader mechanism of binding to GAGs could be beneficial by inhibiting multiple inflammatory chemokines simultaneously, but this could also lead to off-target effects, as GAGs interact with a wide array of proteins.[9][10]
References
- 1. A C-terminal CXCL8 peptide based on chemokine-glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A C‐terminal CXCL8 peptide based on chemokine–glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Regulation of Chemokine Function: The Roles of GAG-Binding and Post-Translational Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small molecule inhibitors of protein interaction with glycosaminoglycans (SMIGs), a novel class of bioactive agents with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetics of Chemokine-Glycosaminoglycan Interactions Control Neutrophil Migration into the Airspaces of the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TSG-6 inhibits neutrophil migration via direct interaction with the chemokine CXCL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surface plasmon resonance assay to measure binding specificity and relative affinity between noroviruses and synthetic histo-blood group antigens - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. membres-timc.imag.fr [membres-timc.imag.fr]
- 17. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
Validating the Lack of GPCR Binding by CXCL8 (54-72): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the full-length chemokine CXCL8 and its C-terminal fragment, CXCL8 (54-72), focusing on their respective interactions with the G-protein coupled receptors (GPCRs), CXCR1 and CXCR2. Experimental data is presented to validate that while full-length CXCL8 is a potent agonist of these receptors, the CXCL8 (54-72) fragment does not elicit GPCR-mediated signaling, indicating a lack of effective binding.
Introduction to CXCL8 and its Receptors
CXCL8, also known as Interleukin-8, is a pro-inflammatory chemokine that plays a crucial role in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation.[1] It exerts its biological effects by binding to two high-affinity GPCRs: CXCR1 and CXCR2.[1][2][3] The interaction of CXCL8 with these receptors initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, angiogenesis, and proliferation.[1][2] CXCL8 is synthesized as a precursor protein and is processed into several active forms, with the 72-amino acid version being highly prevalent.[1] The interaction with its receptors is complex, involving different domains of the chemokine. In contrast, the C-terminal peptide CXCL8 (54-72) has been investigated for its role in binding to glycosaminoglycans (GAGs), which are important for establishing chemokine gradients.[4]
Comparative Analysis of GPCR-Mediated Activity
Experimental evidence demonstrates a stark contrast in the ability of full-length CXCL8 and the CXCL8 (54-72) fragment to activate CXCR1/CXCR2 signaling pathways. The following tables summarize the key findings from functional assays designed to measure GPCR activation.
Table 1: Calcium Mobilization Assay
One of the earliest signaling events following CXCL8 binding to CXCR1/CXCR2 is the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium concentration ([Ca2+]i).[2]
| Compound | Concentration | Cell Type | Result | Conclusion |
| Full-Length CXCL8 | 10 nM | Primary Human Neutrophils | Significant increase in intracellular calcium flux. | Activates GPCR-mediated signaling. |
| CXCL8 (54-72) | 10-100 nM | Primary Human Neutrophils | No significant change in intracellular calcium levels. | Does not activate GPCR-mediated signaling. |
Data synthesized from studies on CXCL8-induced calcium mobilization.
Table 2: Chemotaxis Assay
A primary function of CXCL8 is to induce the directed migration (chemotaxis) of neutrophils, a process entirely dependent on GPCR signaling.
| Compound | Concentration | Cell Type | Result | Conclusion |
| Full-Length CXCL8 | 1-10 nM | Primary Human Neutrophils | Potent induction of neutrophil migration. | Elicits a functional chemotactic response via GPCRs. |
| CXCL8 (54-72) | Not specified | Primary Human Neutrophils | No significant effect on CXCL8-diffusion gradient chemotaxis. | Fails to induce a chemotactic response, indicating no GPCR activation. |
Findings based on neutrophil chemotaxis experiments.
Experimental Protocols
Competitive Radioligand Binding Assay
To quantitatively determine the binding affinity of a ligand to a receptor, a competitive binding assay is the gold standard. While specific data for CXCL8 (54-72) is not available, likely due to negligible binding, the following protocol outlines how such a comparison would be performed.
Objective: To determine the binding affinity (Ki) of CXCL8 (54-72) for CXCR1 and CXCR2 by measuring its ability to compete with a radiolabeled full-length CXCL8 ligand ([¹²⁵I]-CXCL8).
Materials:
-
Cells expressing CXCR1 or CXCR2 (e.g., transfected HEK293 cells or isolated human neutrophils).
-
[¹²⁵I]-CXCL8 (radioligand).
-
Unlabeled full-length CXCL8 (for generating a standard competition curve).
-
Unlabeled CXCL8 (54-72) (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
GF/C filter plates pre-soaked in polyethyleneimine (PEI).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation. Protein concentration is determined.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I]-CXCL8, and varying concentrations of the unlabeled competitor (either full-length CXCL8 or CXCL8 (54-72)).
-
Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the GF/C filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: After drying the filters, add scintillation fluid and measure the radioactivity in a microplate scintillation counter.
-
Data Analysis: The data is used to generate competition curves, from which the IC50 (the concentration of competitor that inhibits 50% of specific binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation. For CXCL8 (54-72), it is expected that even at high concentrations, no significant displacement of [¹²⁵I]-CXCL8 would be observed.
Calcium Mobilization Assay
Objective: To assess the ability of CXCL8 (54-72) to induce an increase in intracellular calcium, a hallmark of CXCR1/CXCR2 activation.
Materials:
-
Primary human neutrophils or a cell line expressing CXCR1/CXCR2.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Full-length CXCL8 (positive control).
-
CXCL8 (54-72) (test compound).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
A fluorometric imaging plate reader or a flow cytometer capable of measuring fluorescence over time.
Procedure:
-
Cell Loading: Incubate the cells with the calcium-sensitive dye, which will be taken up and cleaved to its active form intracellularly.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before the addition of any stimulant.
-
Stimulation: Add the test compound (CXCL8 (54-72)) or the positive control (full-length CXCL8) to the cells.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Analysis: Compare the fluorescence profiles of cells treated with CXCL8 (54-72) to those treated with full-length CXCL8 and an untreated control.
Chemotaxis Assay
Objective: To determine if CXCL8 (54-72) can induce the directed migration of neutrophils.
Materials:
-
Isolated primary human neutrophils.
-
Boyden chambers or Transwell inserts with a pore size suitable for neutrophil migration (e.g., 3-5 µm).
-
Full-length CXCL8 (positive control).
-
CXCL8 (54-72) (test compound).
-
Assay medium (e.g., RPMI with 0.5% BSA).
Procedure:
-
Assay Setup: Place the assay medium containing the test compound (CXCL8 (54-72)) or positive control (full-length CXCL8) in the lower chamber of the Boyden chamber.
-
Cell Seeding: Add a suspension of neutrophils to the upper chamber (the Transwell insert).
-
Incubation: Incubate the chambers for a period sufficient to allow for cell migration (e.g., 1-2 hours) at 37°C in a CO₂ incubator.
-
Quantification: After incubation, remove the insert and count the number of cells that have migrated to the lower chamber. This can be done by microscopy after staining or by using a cell viability assay.
-
Analysis: Compare the number of migrated cells in response to CXCL8 (54-72) with the positive and negative (medium alone) controls.
Signaling Pathways and Experimental Workflow
Full-Length CXCL8 Signaling Pathway
Upon binding of full-length CXCL8 to CXCR1 or CXCR2, a conformational change in the receptor activates intracellular heterotrimeric G-proteins. This leads to the dissociation of the Gα and Gβγ subunits, which in turn trigger multiple downstream signaling cascades, including the Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K) pathways.[2][3][4] These pathways ultimately lead to the cellular responses of chemotaxis, degranulation, and angiogenesis.
Caption: Full-length CXCL8 signaling cascade via CXCR1/CXCR2.
Experimental Workflow for Validating Lack of Binding
Caption: Workflow for validating the lack of GPCR binding by CXCL8 (54-72).
Conclusion
References
Safety Operating Guide
Navigating the Safe Disposal of CXCL8 (54-72): A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory materials is a critical component of experimental integrity and workplace safety. This guide provides a detailed, step-by-step procedure for the proper disposal of CXCL8 (54-72), a C-terminal peptide fragment of the chemokine CXCL8. Adherence to these protocols is essential for minimizing environmental impact and maintaining a secure laboratory environment.
Waste Stream Characterization
The disposal of CXCL8 (54-72) will generate several distinct waste streams, each requiring specific handling. The characteristics of these are summarized below for clarity and proper segregation.
| Waste Stream | Description | Recommended Container | Hazard Classification |
| Unused Lyophilized Peptide | Original vial containing the solid, freeze-dried CXCL8 (54-72) peptide. | Original vial, placed in a designated chemical waste container. | Chemical Waste |
| Contaminated Labware (Solid) | Items such as pipette tips, microfuge tubes, and gloves that have come into direct contact with the peptide in either solid or solution form. | Sharps container for sharp items; biohazard or chemical waste bag for non-sharp items, depending on institutional policies. | Chemical/Biohazardous Waste |
| Aqueous Solutions | Buffer or media solutions containing dissolved CXCL8 (54-72). | Labeled, sealed, and leak-proof chemical waste container. | Chemical Waste |
| Decontamination Solutions | Liquid waste generated from cleaning and decontaminating work surfaces (e.g., ethanol (B145695) or bleach solutions). | Labeled, sealed, and leak-proof chemical waste container. | Chemical Waste |
Experimental Protocol: Disposal of CXCL8 (54-72)
The following protocol outlines the procedural steps for the safe disposal of CXCL8 (54-72) and associated contaminated materials. This procedure should be performed in accordance with your institution's specific environmental health and safety (EHS) guidelines.
Materials:
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate chemical-resistant gloves.
-
Designated chemical waste containers.
-
Sharps container.
-
Biohazard or chemical waste bags.
-
70% ethanol or a 10% bleach solution for decontamination.
-
Absorbent pads.
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly before handling any materials.
-
Designate a specific area for waste segregation and collection, away from the main experimental workspace.
-
Clearly label all waste containers with "Hazardous Waste," the chemical name ("CXCL8 (54-72)"), and the primary hazard.
-
-
Disposal of Unused Lyophilized Peptide:
-
If the original vial of CXCL8 (54-72) is to be discarded, ensure the cap is tightly secured.
-
Place the entire vial into a designated container for solid chemical waste. Do not attempt to empty the vial.
-
-
Disposal of Aqueous Solutions:
-
Collect all liquid waste containing CXCL8 (54-72) in a dedicated, leak-proof container.
-
Do not pour solutions down the drain.
-
Keep the liquid waste container securely capped when not in use.
-
-
Disposal of Contaminated Solid Waste:
-
Sharps: Dispose of all needles, syringes, and other sharp items that have come into contact with CXCL8 (54-72) in a designated sharps container.
-
Non-Sharps: Place all other contaminated solid waste, such as pipette tips, tubes, and gloves, into a biohazard or chemical waste bag. Consult your institution's guidelines to determine the appropriate waste stream.
-
-
Decontamination of Work Area:
-
After completing the experimental work and waste segregation, decontaminate all work surfaces.
-
Wipe down the area with a 70% ethanol or a freshly prepared 10% bleach solution.
-
Dispose of the cleaning materials (e.g., paper towels, absorbent pads) in the designated solid chemical waste container.
-
-
Final Waste Handling:
-
Ensure all waste containers are properly sealed and labeled.
-
Arrange for the collection of the hazardous waste through your institution's EHS department.
-
Disposal Workflow
The logical flow for the proper disposal of CXCL8 (54-72) is illustrated in the diagram below. This visual guide provides a clear sequence of steps to ensure compliance and safety.
CXCL8 (54-72) Disposal Workflow
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible management of CXCL8 (54-72) waste, fostering a culture of safety and environmental stewardship within the research community. Always consult your local and institutional regulations, as they may have specific requirements that supersede these general guidelines.
Essential Safety and Logistics for Handling CXCL8 (54-72)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with CXCL8 (54-72). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of this synthetic peptide.
Personal Protective Equipment (PPE)
When handling CXCL8 (54-72), a standard suite of personal protective equipment is required to minimize exposure and ensure safety.[1][2] The minimum required PPE includes:
-
Lab Coat: A properly fitting lab coat, fully buttoned, should be worn to protect against splashes and contamination of personal clothing.[1][3]
-
Safety Glasses: ANSI Z87.1-compliant safety glasses with side shields are mandatory to protect the eyes from potential splashes.[2][3]
-
Gloves: Disposable nitrile gloves are the minimum requirement for hand protection.[2] It is recommended to change gloves immediately if they become contaminated and to always wash hands after removing them.[2]
For procedures with a higher risk of aerosol generation, additional PPE such as a face shield and respiratory protection may be necessary based on a thorough risk assessment.[3][4][5]
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and activity of CXCL8 (54-72).[1][6][7][8][9]
Receiving and Initial Storage:
Upon receipt, lyophilized CXCL8 (54-72) should be stored in a cool, dry, and dark environment.[1][7] For long-term stability, storage at -20°C or colder is recommended.[7][8][9]
Reconstitution and Aliquoting:
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as the peptide is hygroscopic.[7][8] Centrifuge the vial briefly to ensure the lyophilized powder is at the bottom.[8] When reconstituting, use a high-purity solvent appropriate for your experimental needs, such as sterile water or a suitable buffer.[1] To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best practice to aliquot the reconstituted solution into single-use volumes.[6][7]
Storage of Reconstituted Peptide:
Reconstituted CXCL8 (54-72) should be stored at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months).[10][11]
| Storage Condition | Lyophilized Peptide | Reconstituted Peptide (in solvent) |
| Short-Term | -20°C[6][7] | -20°C (1 month)[10][11] |
| Long-Term | -80°C[6][8] | -80°C (6 months)[10][11] |
Disposal Plan
All materials that have come into contact with CXCL8 (54-72), including unused peptide solutions, contaminated vials, and pipette tips, must be disposed of in accordance with institutional and local environmental regulations for chemical waste.[1] Do not dispose of peptide solutions down the drain.[1]
Experimental Workflow for Handling CXCL8 (54-72)
The following diagram outlines the standard workflow for handling CXCL8 (54-72) from receipt to disposal.
Safety and Handling Logical Flow
This diagram illustrates the logical flow of considerations and actions to ensure safety when working with CXCL8 (54-72).
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. epa.gov [epa.gov]
- 6. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lifetein.com [lifetein.com]
- 9. scribd.com [scribd.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
